Cyclobutyl(cyclopropyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutyl(cyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8(7-4-5-7)6-2-1-3-6/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQYMILESADSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Cyclobutyl(cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl(cyclopropyl)methanol is a secondary alcohol containing both a cyclobutyl and a cyclopropyl moiety attached to the carbinol carbon. Its unique strained ring systems make it an intriguing building block for organic synthesis, potentially offering novel conformational constraints and metabolic profiles in the design of new chemical entities. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway with detailed experimental protocols, and expected spectral characteristics. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines established chemical principles with data from computational models and analogous compounds to provide a thorough profile.
Chemical and Physical Properties
Quantitative data for this compound is sparse in publicly accessible databases. The following table summarizes the available computed data and provides estimated values for key physical properties based on structurally similar compounds.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 219717-34-7 | PubChem[1] |
| Chemical Formula | C₈H₁₄O | PubChem[1] |
| Molecular Weight | 126.20 g/mol | PubChem[1] |
| Boiling Point | Estimated: 170-180 °C | Analogous Compounds |
| Melting Point | Not Available | - |
| Density | Estimated: 0.92-0.96 g/cm³ | Analogous Compounds |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water. | General Chemical Principles |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
Disclaimer: Boiling point and density are estimated based on structurally related compounds and should be confirmed by experimental measurement.
Synthesis
A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding ketone, cyclobutyl cyclopropyl ketone. This transformation is a standard procedure in organic synthesis.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound via ketone reduction.
Experimental Protocol: Reduction of Cyclobutyl Cyclopropyl Ketone
This protocol provides a general procedure for the reduction of cyclobutyl cyclopropyl ketone to this compound using sodium borohydride, a mild and selective reducing agent.
Materials:
-
Cyclobutyl cyclopropyl ketone
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Diethyl ether (or Ethyl acetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutyl cyclopropyl ketone (1 equivalent) in methanol (10-20 mL per gram of ketone).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the ketone spot.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (or ethyl acetate) and water. Shake the funnel gently and allow the layers to separate. Extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the pure alcohol.
Caption: Step-by-step experimental workflow for the reduction of the ketone precursor.
Spectral Properties (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the overlapping signals of the aliphatic protons.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -OH | 1.5 - 3.5 | Broad singlet (exchangeable) |
| -CH(OH)- | 3.0 - 3.5 | Multiplet |
| Cyclobutyl-H | 1.5 - 2.5 | Multiplets |
| Cyclopropyl-H | 0.2 - 1.2 | Multiplets |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide distinct signals for the different carbon environments.
| Carbon | Expected Chemical Shift (δ, ppm) |
| -C(OH)- | 70 - 80 |
| Cyclobutyl-CH₂ | 20 - 35 |
| Cyclobutyl-CH | 30 - 45 |
| Cyclopropyl-CH₂ | 5 - 15 |
| Cyclopropyl-CH | 10 - 20 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the hydroxyl group and the C-H bonds of the cycloalkane rings.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (sp³) | 2850 - 3000 | Strong |
| C-O stretch (alcohol) | 1050 - 1150 | Strong |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 126. Key fragmentation patterns would likely involve the loss of water (M-18), and cleavage of the cyclobutyl and cyclopropyl rings.
Safety and Handling
This compound should be handled with the standard precautions for a laboratory chemical. It is expected to be a flammable liquid and may cause skin and eye irritation. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound presents as a valuable, yet under-characterized, synthetic intermediate. This guide provides a foundational understanding of its chemical properties, a robust and adaptable synthetic protocol, and predicted spectral data to aid researchers in its synthesis and characterization. Further experimental investigation is warranted to fully elucidate its physical and chemical behavior.
References
An In-depth Technical Guide to the Synthesis of Cyclobutyl(cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of cyclobutyl(cyclopropyl)methanol, a valuable secondary alcohol intermediate in the development of novel therapeutic agents and specialized chemical compounds. The primary synthetic route described is the Grignard reaction, a robust and versatile method for carbon-carbon bond formation. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols for the preparation of the key precursor, cyclobutanecarboxaldehyde, and its subsequent reaction with a commercially available Grignard reagent, cyclopropylmagnesium bromide. Quantitative data, safety precautions, and reaction pathway visualizations are presented to facilitate successful synthesis in a laboratory setting.
Introduction
This compound is a secondary alcohol characterized by the presence of both a cyclobutane and a cyclopropane ring attached to the carbinol carbon. The unique steric and electronic properties conferred by these strained ring systems make it an attractive building block in medicinal chemistry and materials science. The strategic incorporation of such motifs can significantly influence the pharmacological profile of a drug candidate, affecting parameters such as metabolic stability, receptor binding affinity, and lipophilicity. This guide outlines a reliable and accessible synthetic pathway to this important molecule.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the key aldehyde intermediate, cyclobutanecarboxaldehyde. The second, and final, step is the nucleophilic addition of a cyclopropyl Grignard reagent to this aldehyde, followed by an aqueous workup to yield the target alcohol.
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of Cyclobutanecarboxaldehyde
Cyclobutanecarboxaldehyde can be prepared via the oxidation of the corresponding primary alcohol, cyclobutanemethanol.
Reaction Scheme:
Caption: Oxidation of cyclobutanemethanol to cyclobutanecarboxaldehyde.
Detailed Protocol (Adapted from analogous literature procedures):
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is required.
-
Reagent Preparation: A solution of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) is prepared in the reaction flask.
-
Reaction Execution: A solution of cyclobutanemethanol (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred PCC suspension at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude aldehyde is purified by distillation to afford pure cyclobutanecarboxaldehyde.
Table 1: Quantitative Data for Cyclobutanecarboxaldehyde Synthesis
| Parameter | Value |
| Starting Material | Cyclobutanemethanol |
| Oxidizing Agent | Pyridinium Chlorochromate (PCC) |
| Solvent | Dichloromethane (DCM) |
| Molar Ratio (Alcohol:PCC) | 1 : 1.5 |
| Reaction Temperature | Room Temperature |
| Typical Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
Synthesis of this compound via Grignard Reaction
The final step involves the reaction of cyclobutanecarboxaldehyde with cyclopropylmagnesium bromide.
Reaction Scheme:
Caption: Grignard reaction for the synthesis of the target alcohol.
Detailed Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reagent Preparation: A solution of cyclobutanecarboxaldehyde (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is placed in the reaction flask and cooled to 0 °C in an ice bath.
-
Reaction Execution: A solution of cyclopropylmagnesium bromide (1.1-1.2 equivalents, typically 0.5 M in THF) is added dropwise to the stirred aldehyde solution, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Monitoring: The reaction is monitored by TLC.
-
Workup: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is then extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.
Table 2: Quantitative Data for this compound Synthesis
| Parameter | Value |
| Starting Aldehyde | Cyclobutanecarboxaldehyde |
| Grignard Reagent | Cyclopropylmagnesium Bromide |
| Solvent | Anhydrous Diethyl Ether or THF |
| Molar Ratio (Aldehyde:Grignard) | 1 : 1.1-1.2 |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2-3 hours |
| Anticipated Yield | 60-80% |
Safety and Handling
-
Grignard Reagents: Cyclopropylmagnesium bromide is highly reactive, flammable, and moisture-sensitive. All manipulations must be carried out under a dry, inert atmosphere. Anhydrous solvents are essential.
-
Oxidizing Agents: PCC is a toxic and carcinogenic chromium (VI) compound. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Solvents: Diethyl ether and THF are highly flammable. Dichloromethane is a suspected carcinogen. All solvents should be handled in a fume hood.
-
General Precautions: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are mandatory throughout all procedures.
Conclusion
The synthesis of this compound is readily achievable through a well-established Grignard reaction protocol. The preparation of the requisite cyclobutanecarboxaldehyde precursor via oxidation of the corresponding alcohol is also a standard and high-yielding transformation. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for application in drug discovery and materials science research.
Disclaimer: The experimental protocols provided are based on established chemical principles and analogous reactions found in the scientific literature. Researchers should always conduct a thorough risk assessment and may need to optimize conditions for their specific laboratory setup.
Cyclobutyl(cyclopropyl)methanol: A Technical Overview of its Molecular Weight and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl(cyclopropyl)methanol is a versatile building block in organic synthesis, utilized in the creation of more complex molecules for various applications, including pharmaceutical development. Its unique strained ring systems, the cyclobutyl and cyclopropyl groups, impart specific conformational and electronic properties that are of interest to medicinal chemists. A fundamental characteristic of any chemical compound is its molecular weight, which plays a pivotal role in its chemical, physical, and biological properties. This technical guide provides an in-depth analysis of the molecular weight of this compound, its calculation, and its relevance in the context of drug discovery and development.
Molecular Weight and Physicochemical Characteristics
The molecular formula for this compound is C₈H₁₄O[1][2][3]. The molecular weight is a critical parameter that influences a molecule's pharmacology, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Calculation of Molecular Weight
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The atomic weights of carbon, hydrogen, and oxygen are approximately 12.011 amu, 1.008 amu, and 15.999 amu, respectively.
For this compound (C₈H₁₄O):
-
Carbon (C): 8 atoms × 12.011 amu/atom = 96.088 amu
-
Hydrogen (H): 14 atoms × 1.008 amu/atom = 14.112 amu
-
Oxygen (O): 1 atom × 15.999 amu/atom = 15.999 amu
Total Molecular Weight: 96.088 + 14.112 + 15.999 = 126.199 amu
This value is often rounded to 126.2 g/mol for practical applications[1].
The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | PubChem[2][3] |
| Molecular Weight | 126.20 g/mol | PubChem[2][3] |
| Monoisotopic Mass | 126.104465066 Da | PubChem[2][3] |
| CAS Number | 219717-34-7 | CymitQuimica[1] |
Logical Relationship of Molecular Weight Components
The following diagram illustrates the hierarchical contribution of each element to the total molecular weight of this compound.
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
The theoretical molecular weight of this compound can be experimentally verified using mass spectrometry.
Objective: To confirm the molecular weight of a synthesized or purchased sample of this compound.
Materials:
-
This compound sample
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Solvent (e.g., methanol or acetonitrile)
-
Volumetric flasks and pipettes
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ would be expected at m/z 127.1117.
-
Data Analysis: Compare the experimentally observed m/z value with the theoretically calculated exact mass of the protonated molecule.
The workflow for this experimental verification is depicted in the following diagram.
References
An In-depth Technical Guide to Cyclobutyl(cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cyclobutyl(cyclopropyl)methanol, a unique bicyclic alcohol with significant potential in organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and reactivity, with a focus on its applications in drug discovery and development.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It is a secondary alcohol characterized by the presence of both a cyclobutyl and a cyclopropyl ring attached to the carbinol carbon. The presence of these strained ring systems imparts distinct chemical properties and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | PubChem[1] |
| Molecular Weight | 126.20 g/mol | PubChem[1][3] |
| CAS Number | 219717-34-7 | PubChem[1] |
| Appearance | Colorless liquid (predicted) | General chemical knowledge |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 126.104465066 Da | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, a standard and logical synthetic route would involve the Grignard reaction. This common organometallic reaction is a staple in organic synthesis for the formation of carbon-carbon bonds.
Proposed Experimental Protocol: Synthesis via Grignard Reaction
This protocol outlines the synthesis of this compound from cyclopropanecarboxaldehyde and a cyclobutyl Grignard reagent.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Cyclobutyl bromide
-
Iodine crystal (as an initiator)
-
Cyclopropanecarboxaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of cyclobutyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining cyclobutyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the cyclobutylmagnesium bromide.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of cyclopropanecarboxaldehyde in anhydrous diethyl ether dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by fractional distillation or column chromatography on silica gel to yield pure this compound.
-
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Chemical Reactivity: Ring Expansion
A significant aspect of the chemistry of this compound is its susceptibility to ring expansion under acidic conditions.[4] The high ring strain of the cyclopropyl group, in particular, makes the cyclopropylcarbinyl cation prone to rearrangement. This reactivity is a crucial consideration for synthetic planning and for understanding the compound's stability.
Under acidic catalysis, the hydroxyl group is protonated and leaves as a water molecule, forming a secondary carbocation. This carbocation can then undergo rearrangement through the expansion of either the cyclopropyl or the cyclobutyl ring. The expansion of the three-membered cyclopropyl ring is generally favorable as it relieves significant ring strain.[4]
Reaction Pathway for Acid-Catalyzed Rearrangement
Caption: Acid-catalyzed rearrangement of this compound.
Applications in Drug Development
While this compound is not itself a therapeutic agent, it serves as a valuable building block for the synthesis of more complex molecules. The incorporation of the cyclopropyl moiety, in particular, is a well-established strategy in medicinal chemistry to modulate the properties of drug candidates.[5][6]
The cyclopropyl group can offer several advantages in drug design:[6]
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.
-
Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into a specific conformation that is favorable for binding to a biological target, thereby increasing potency and selectivity.[6]
-
Lipophilicity: The cyclopropyl group can fine-tune the lipophilicity of a molecule, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.[5]
-
Reduced Off-Target Effects: By enforcing a specific conformation, the cyclopropyl group can reduce binding to unintended targets.[6]
The cyclobutyl ring, while less commonly used as a bioisostere, also provides a rigid scaffold that can be used to orient functional groups in three-dimensional space and explore the steric requirements of a binding pocket.
Logical Relationship of the Cyclopropyl Moiety in Drug Design
Caption: Influence of the cyclopropyl group on drug properties.
Conclusion
This compound is a structurally interesting synthetic intermediate. Its value to researchers and drug development professionals lies in its potential as a scaffold for introducing the beneficial cyclopropyl and cyclobutyl moieties into larger, more complex molecules. A thorough understanding of its synthesis and chemical reactivity, particularly its propensity for acid-catalyzed rearrangement, is essential for its effective utilization in the design and development of novel chemical entities.
References
- 1. This compound | C8H14O | CID 64986421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-cyclobutyl(cyclopropyl)methanol | C8H14O | CID 124509122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. organic chemistry - Which ring expansion in this compound is favourable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. nbinno.com [nbinno.com]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Cyclobutyl(cyclopropyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl(cyclopropyl)methanol is a unique bifunctional organic molecule incorporating both a cyclobutane and a cyclopropane ring system attached to a methanol core. These strained ring systems impart distinct chemical and physical properties, making it a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in various research and development applications.
Predicted Spectroscopic Data of this compound
While experimental data is unavailable, the spectroscopic features of this compound can be predicted based on the known spectral data of its constituent moieties.
-
¹H NMR: The spectrum is expected to show complex multiplets for the cyclobutyl and cyclopropyl protons. The methine proton attached to both the hydroxyl group and the two rings would likely appear as a distinct multiplet. The hydroxyl proton will be a broad singlet, exchangeable with D₂O.
-
¹³C NMR: The spectrum will feature signals for the carbons of the cyclobutyl and cyclopropyl rings, as well as the carbinol carbon. The chemical shifts will be influenced by the ring strain and the presence of the hydroxyl group.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected, characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the cyclobutyl and cyclopropyl rings will be observed around 2850-3000 cm⁻¹. The C-O stretching vibration should appear in the 1000-1200 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₄O, 126.20 g/mol ). Fragmentation patterns would likely involve the loss of water, and cleavage of the cyclobutyl and cyclopropyl rings.
Spectroscopic Data of Structural Analogs
To provide a practical reference, the experimental spectroscopic data for cyclopropylmethanol and cyclobutanemethanol are summarized below.
Table 1: ¹H NMR Spectroscopic Data of Cyclopropylmethanol and Cyclobutanemethanol
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Cyclopropylmethanol | ~3.42 | d | 2H | -CH₂OH |
| ~1.08 | m | 1H | -CH- (cyclopropyl) | |
| ~0.51 | m | 2H | -CH₂- (cyclopropyl) | |
| ~0.21 | m | 2H | -CH₂- (cyclopropyl) | |
| Cyclobutanemethanol | ~3.59 | d | 2H | -CH₂OH |
| ~2.55 | m | 1H | -CH- (cyclobutyl) | |
| ~1.95 | m | 2H | -CH₂- (cyclobutyl) | |
| ~1.80 | m | 2H | -CH₂- (cyclobutyl) | |
| ~1.65 | m | 2H | -CH₂- (cyclobutyl) |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Table 2: ¹³C NMR Spectroscopic Data of Cyclopropylmethanol and Cyclobutanemethanol
| Compound | Chemical Shift (δ) ppm | Assignment |
| Cyclopropylmethanol | ~68.5 | -CH₂OH |
| ~13.5 | -CH- (cyclopropyl) | |
| ~3.0 | -CH₂- (cyclopropyl) | |
| Cyclobutanemethanol | ~68.0 | -CH₂OH |
| ~38.0 | -CH- (cyclobutyl) | |
| ~25.0 | -CH₂- (cyclobutyl) | |
| ~18.0 | -CH₂- (cyclobutyl) |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Table 3: IR Spectroscopic Data of Cyclopropylmethanol and Cyclobutanemethanol[1]
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Cyclopropylmethanol | ~3330 (broad) | O-H stretch |
| ~3080, 3005 | C-H stretch (cyclopropyl) | |
| ~2925, 2875 | C-H stretch (aliphatic) | |
| ~1030 | C-O stretch | |
| Cyclobutanemethanol | ~3330 (broad) | O-H stretch |
| ~2970, 2860 | C-H stretch (aliphatic) | |
| ~1040 | C-O stretch |
Note: IR data is for neat liquid samples.
Table 4: Mass Spectrometry Data of Cyclopropylmethanol and Cyclobutanemethanol[2][3]
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Cyclopropylmethanol | 72 | 57, 44, 41, 31 |
| Cyclobutanemethanol | 86 | 68, 57, 55, 41, 31 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments that would be performed to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the liquid sample, this compound, in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place one drop of the liquid sample, this compound, onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample-containing salt plates in the sample holder of the spectrometer.
-
Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer, for example, one equipped with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Introduce the sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).
-
Ionize the sample using a standard electron energy (typically 70 eV for EI).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).
-
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: General workflow for spectroscopic analysis of a small organic molecule.
An In-depth Technical Guide to the ¹H NMR Analysis of Cyclobutyl(cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of cyclobutyl(cyclopropyl)methanol. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a predicted ¹H NMR analysis based on established spectroscopic principles and data from analogous chemical structures. This theoretical approach offers a robust framework for interpreting an experimental spectrum should one be acquired.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the hydroxyl group and the unique electronic properties of the strained cyclopropyl and cyclobutyl rings.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H on C attached to OH | 3.2 - 3.5 | d | 8.0 - 9.0 | 1H |
| OH | 1.5 - 3.0 | br s | - | 1H |
| Methine H on Cyclobutane | 2.2 - 2.6 | m | - | 1H |
| Methylene Hs on Cyclobutane | 1.6 - 2.1 | m | - | 6H |
| Methine H on Cyclopropane | 0.8 - 1.2 | m | - | 1H |
| Methylene Hs on Cyclopropane | 0.2 - 0.6 | m | - | 4H |
Disclaimer: The data presented in this table is a prediction based on analogous structures and fundamental NMR principles. Actual experimental values may vary.
Experimental Protocol for ¹H NMR Analysis of an Alcohol
The following provides a general methodology for the acquisition of a ¹H NMR spectrum for an alcohol like this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the this compound sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in the ¹H NMR spectrum.[1]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
2. NMR Spectrometer Setup:
- The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[2]
- The instrument is tuned and locked onto the deuterium signal of the solvent.
- The sample is shimmed to optimize the homogeneity of the magnetic field.
3. Data Acquisition:
- A standard one-pulse ¹H NMR experiment is typically performed.
- Key acquisition parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.
- For an alcohol, the broadness of the hydroxyl proton signal can be concentration and temperature-dependent. Running the experiment at different temperatures or concentrations can sometimes provide more structural information.
4. Data Processing:
- The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
- The spectrum is phased, and the baseline is corrected.
- The chemical shifts of the signals are referenced to the TMS signal at 0.00 ppm.
- The signals are integrated to determine the relative number of protons corresponding to each resonance.
Visualizations
Molecular Structure and Proton Environments
The following diagram illustrates the distinct proton environments of this compound, which give rise to the different signals in the ¹H NMR spectrum.
Caption: Labeled proton environments in this compound.
¹H NMR Analysis Workflow
This diagram outlines the typical workflow for analyzing a chemical sample using ¹H NMR spectroscopy, from initial preparation to final data interpretation.
Caption: General workflow for ¹H NMR analysis.
References
13C NMR Characterization of Cyclobutyl(cyclopropyl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of cyclobutyl(cyclopropyl)methanol. Due to the absence of direct experimental spectral data for this specific compound in publicly available literature, this guide presents predicted 13C NMR chemical shifts based on the analysis of structurally analogous compounds, namely cyclopropylmethanol and cyclobutanol. Furthermore, detailed experimental protocols for acquiring 13C NMR data and a logical workflow for the characterization process are provided.
Predicted 13C NMR Data
The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These predictions are derived from the known chemical shifts of cyclopropylmethanol and cyclobutanol, considering the expected electronic and steric effects of substituting a cyclopropyl group with a cyclobutyl group on the carbinol carbon.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Carbinol Carbon (-CHOH) | 75 - 85 | In cyclobutanol, the carbinol carbon appears around 68 ppm. The presence of an additional cyclopropyl group is expected to cause a downfield shift. |
| Cyclopropyl CH | 10 - 20 | In cyclopropylmethanol, the methine carbon of the cyclopropyl ring attached to the carbinol carbon is around 15 ppm. A similar shift is expected here. |
| Cyclopropyl CH2 | 0 - 10 | The methylene carbons of the cyclopropyl ring in cyclopropylmethanol are highly shielded and appear at very low chemical shifts (around 3 ppm). |
| Cyclobutyl CH | 30 - 40 | In cyclobutanol, the alpha-carbons to the hydroxyl group are around 35 ppm. A similar environment is present in the target molecule. |
| Cyclobutyl CH2 (β) | 15 - 25 | The beta-carbons in cyclobutanol appear around 19 ppm. |
| Cyclobutyl CH2 (γ) | ~13 | The gamma-carbon in cyclobutanol has a chemical shift of approximately 13 ppm. |
Experimental Protocols
A standard protocol for the 13C NMR characterization of a small organic molecule like this compound is detailed below.
1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for small, non-polar to moderately polar organic molecules. Other deuterated solvents such as acetone-d6, DMSO-d6, or benzene-d6 can be used depending on the sample's solubility and to avoid solvent signal overlap with signals of interest.
-
Concentration: Dissolve approximately 10-50 mg of the purified this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. A small amount can be added directly to the solvent by the manufacturer or can be added separately.
2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.
-
Acquisition Parameters:
-
Pulse Width (P1): A 30° or 45° pulse angle is typically used to allow for faster repetition rates.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for most carbons in a small molecule.
-
Acquisition Time (AQ): Typically around 1-2 seconds.
-
Number of Scans (NS): A sufficient number of scans (ranging from hundreds to thousands) should be acquired to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of 13C chemical shifts for organic molecules.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
3. Data Processing and Analysis
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: The chemical shift of each peak is determined. While integration of 13C NMR spectra is not as straightforward as in 1H NMR due to relaxation effects, the relative peak intensities can provide some qualitative information.
-
Spectral Assignment: The predicted chemical shifts in Table 1, along with knowledge of general 13C NMR chemical shift trends, can be used to assign the observed peaks to the specific carbon atoms in the this compound molecule. Advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH2, and CH3 groups, aiding in the assignment.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the 13C NMR characterization of this compound.
Caption: Experimental workflow for 13C NMR characterization.
An In-depth Technical Guide to the Stereoisomers of Cyclobutyl(cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Stereoisomers of Cyclobutyl(cyclopropyl)methanol
This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group. This gives rise to a pair of enantiomers: (R)-cyclobutyl(cyclopropyl)methanol and (S)-cyclobutyl(cyclopropyl)methanol. The presence of stereoisomerism is a critical consideration in drug development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.
The molecular structure and the designation of the chiral center are depicted below:
An In-depth Technical Guide to the Synthesis of (R)-cyclobutyl(cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic route to (R)-cyclobutyl(cyclopropyl)methanol, a chiral alcohol with potential applications in medicinal chemistry and materials science. The synthesis involves a two-step sequence commencing with the formation of cyclobutyl cyclopropyl ketone, followed by an asymmetric reduction to yield the target enantiomerically enriched alcohol. This document details the experimental protocols, presents key quantitative data, and illustrates the synthetic pathway.
Synthetic Strategy
The synthesis of (R)-cyclobutyl(cyclopropyl)methanol is achieved through the following two-step process:
-
Synthesis of Cyclobutyl Cyclopropyl Ketone: A Grignard reaction between cyclopropylmagnesium bromide and cyclobutanecarbonitrile. The nucleophilic addition of the Grignard reagent to the nitrile, followed by acidic hydrolysis of the intermediate imine, affords the desired ketone.
-
Asymmetric Reduction to (R)-cyclobutyl(cyclopropyl)methanol: The prochiral cyclobutyl cyclopropyl ketone is enantioselectively reduced using the Corey-Bakshi-Shibata (CBS) reduction method. This catalytic reaction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride to the carbonyl group, yielding the (R)-enantiomer of the alcohol with high enantiomeric excess.
Experimental Protocols
Synthesis of Cyclobutyl Cyclopropyl Ketone
This procedure details the preparation of the ketone precursor via a Grignard reaction.
Materials:
-
Cyclobutanecarbonitrile
-
Cyclopropylmagnesium bromide (0.5 M in THF)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hydrochloric acid (HCl), 1 M
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, is oven-dried and allowed to cool to room temperature under a nitrogen atmosphere.
-
Addition of Reactants: The flask is charged with cyclobutanecarbonitrile (1.0 eq). Anhydrous diethyl ether or tetrahydrofuran is added to dissolve the nitrile.
-
Grignard Reaction: A solution of cyclopropylmagnesium bromide (1.2 eq, 0.5 M in THF) is added dropwise to the stirred solution of cyclobutanecarbonitrile at 0 °C (ice bath). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours to ensure complete reaction.
-
Hydrolysis: The reaction mixture is cooled to 0 °C, and the hydrolysis is carried out by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This is followed by the addition of 1 M HCl to dissolve the magnesium salts.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude ketone is then purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data for Ketone Synthesis:
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield (%) |
| Cyclobutanecarbonitrile | Cyclopropylmagnesium bromide | THF/Et₂O | 2-4 h | Reflux | 70-85 |
Note: The yield is an estimated range based on analogous Grignard reactions with nitriles and may vary depending on the specific reaction conditions and scale.
Asymmetric Reduction of Cyclobutyl Cyclopropyl Ketone to (R)-cyclobutyl(cyclopropyl)methanol
This procedure details the enantioselective reduction of the ketone using the Corey-Bakshi-Shibata (CBS) method.[1][2][3][4][5]
Materials:
-
Cyclobutyl cyclopropyl ketone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
Procedure:
-
Reaction Setup: A 100 mL round-bottom flask, equipped with a magnetic stir bar and a nitrogen inlet, is oven-dried and cooled.
-
Catalyst and Reducing Agent: The flask is charged with a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) under a nitrogen atmosphere. The solution is cooled to -78 °C (dry ice/acetone bath). Borane-tetrahydrofuran complex (1.0 eq, 1 M in THF) is then added dropwise.
-
Substrate Addition: A solution of cyclobutyl cyclopropyl ketone (1.0 eq) in anhydrous THF is added dropwise to the catalyst-borane mixture at -78 °C over a period of 30 minutes.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) for the disappearance of the starting ketone.
-
Quenching: Once the reaction is complete, it is quenched by the slow, dropwise addition of methanol at -78 °C. The mixture is then allowed to warm to room temperature.
-
Work-up and Purification: 1 M HCl is added, and the mixture is stirred for 30 minutes. The product is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure. The crude alcohol is purified by flash column chromatography on silica gel.
Quantitative Data for Asymmetric Reduction:
| Substrate | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Cyclobutyl cyclopropyl ketone | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -78 | 85-95 | >95 |
Note: The yield and enantiomeric excess are estimated based on typical CBS reductions of dialkyl ketones and may require optimization for this specific substrate.
Visualizations
Synthetic Pathway
The overall synthetic scheme for the preparation of (R)-cyclobutyl(cyclopropyl)methanol is depicted below.
Caption: Synthetic route to (R)-cyclobutyl(cyclopropyl)methanol.
Experimental Workflow for Asymmetric Reduction
The following diagram illustrates the key stages of the experimental workflow for the Corey-Bakshi-Shibata reduction step.
Caption: Workflow for the CBS asymmetric reduction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. youtube.com [youtube.com]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
mechanisms of cyclopropylcarbinol rearrangement
An In-depth Technical Guide on the Mechanisms of Cyclopropylcarbinol Rearrangement
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The cyclopropylcarbinol rearrangement is a fundamental and synthetically valuable transformation in organic chemistry, characterized by the facile interconversion of cyclopropylcarbinyl, cyclobutyl, and homoallyl systems. This rearrangement proceeds through a complex network of cationic intermediates, the nature of which has been the subject of extensive experimental and computational investigation. At the core of this process is the formation of a non-classical carbocation, often described as a bicyclobutonium ion, which accounts for the rapid equilibration and product distributions observed. Understanding the nuanced mechanisms of this rearrangement is critical for harnessing its synthetic potential in the construction of complex molecular architectures, including natural products and pharmaceutical agents. This guide provides a detailed examination of the core mechanistic principles, supported by experimental data, detailed protocols, and computational insights.
Core Mechanistic Pathways
The rearrangement is initiated by the formation of a carbocation at the carbinylic position. This can be achieved under various conditions, such as the solvolysis of a cyclopropylcarbinyl derivative (e.g., tosylate, alcohol in acidic media) or through catalysis.[1][2] The resulting cyclopropylcarbinyl cation is not a classical carbocation; instead, it exhibits significant charge delocalization into the strained cyclopropane ring.
This delocalized cation can be represented as an equilibrium of three key species: the cyclopropylcarbinyl cation , the cyclobutyl cation , and the homoallyl cation .[2][3] The interconversion between these intermediates is extremely rapid, often proceeding through a shared, non-classical bicyclobutonium transition state or intermediate.[4] The final product mixture—comprising cyclopropylcarbinol, cyclobutanol, and homoallylic alcohol derivatives—is determined by the relative stabilities of these intermediates and the transition states connecting them, which are heavily influenced by substituents and reaction conditions.[2][4]
Isotopic labeling studies, particularly with deuterium, have provided compelling evidence for the existence of symmetrical intermediates in this rearrangement.[5] Scrambling of isotopic labels in the products can only be explained by the formation of intermediates where the original connectivity is lost and new, symmetrical arrangements are formed before the final nucleophilic attack.[5]
Quantitative Data Summary
The distribution of products in a cyclopropylcarbinol rearrangement is highly sensitive to the substrate's structure and the reaction conditions. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in quantifying the energy landscapes of these rearrangements.
Table 1: Calculated Free Energy Barriers for Rearrangement Pathways
This table presents representative data from a DFT study on the tandem Heck–ring-opening of a cyclopropyl carbinol derivative, illustrating the energy differences that dictate selectivity.[6]
| Reaction Pathway | Description | Rate-Determining Barrier (ΔG‡) | Outcome |
| Path A | Favored migratory insertion leading to C1–C2 bond cleavage. | 18.7 kcal/mol | Observed Product |
| Path B | Disfavored migratory insertion leading to C1–C3 bond cleavage. | 25.9 kcal/mol | Not Observed |
Data adapted from a computational study on a specific derivative; values serve to illustrate the energy differences that control reaction selectivity.[6]
Table 2: Product Distribution from Solvolysis Reactions
Classic solvolysis experiments demonstrate that cyclopropylcarbinyl, cyclobutyl, and homoallyl derivatives often yield nearly identical product mixtures, supporting the concept of a common intermediate.[2]
| Starting Material | Solvent System | % Cyclopropylcarbinyl Product | % Cyclobutyl Product | % Homoallyl Product |
| Cyclopropylcarbinyl-X | Buffered 70% aq. dioxane | ~48% | ~47% | ~5% |
| Cyclobutyl-X | Buffered 70% aq. dioxane | ~48% | ~47% | ~5% |
| Homoallyl-X | Buffered 70% aq. dioxane | ~48% | ~47% | ~5% |
Note: Product ratios are illustrative, based on classical findings reported by Roberts et al., and may vary with specific substrates and conditions.[2]
Key Experimental Protocols
The elucidation of the cyclopropylcarbinol rearrangement mechanism has relied on several key experimental techniques, including kinetic solvolysis studies and isotopic labeling experiments.
Protocol: Solvolysis and Product Analysis
This protocol describes a general procedure for studying the rearrangement via the solvolysis of a cyclopropylcarbinyl derivative.
-
Substrate Preparation: Synthesize the desired cyclopropylcarbinol and convert it to a suitable derivative with a good leaving group (e.g., p-toluenesulfonate, brosylate).
-
Reaction Setup: Dissolve the substrate (e.g., 0.05 M) in a buffered solvent system (e.g., 70% aqueous dioxane buffered with NaHCO₃) to maintain a constant pH.
-
Reaction Execution: Maintain the reaction mixture at a constant temperature (e.g., 50 °C) in a sealed vessel. Withdraw aliquots at specific time intervals.
-
Quenching: Quench the reaction in each aliquot by adding ice-cold water.
-
Extraction: Extract the organic products from the aqueous mixture using a suitable solvent (e.g., diethyl ether).
-
Analysis: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and analyze the product distribution using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Kinetics: Determine reaction rates by monitoring the disappearance of the starting material or the appearance of products over time.
Protocol: Isotopic Labeling Study
This protocol outlines the workflow for using isotopic labels to probe for symmetric intermediates.[5]
-
Synthesis of Labeled Substrate: Prepare the cyclopropylcarbinol starting material with a specific isotopic label, for example, by using a deuterated reducing agent (e.g., LiAlD₄) to introduce deuterium at the carbinylic carbon (1,1-D₂-cyclopropylmethanol).[5]
-
Reaction Execution: Subject the labeled substrate to rearrangement conditions as described in Protocol 4.1.
-
Product Isolation: After the reaction is complete, extract and isolate the mixture of alcohol products using standard techniques (e.g., column chromatography).
-
Structural Analysis: Analyze the isolated products using ¹H NMR, ²H NMR, and Mass Spectrometry to determine the position and distribution of the deuterium label in each product.
-
Mechanistic Interpretation: Compare the observed label distribution with the expected distribution for different proposed mechanisms. Scrambling of the label across multiple positions provides strong evidence for the formation of a symmetrical intermediate like the bicyclobutonium ion.
Computational Chemistry Workflow
Modern understanding of the rearrangement is heavily reliant on computational chemistry to map the potential energy surface and characterize transient species that are difficult or impossible to observe experimentally.
Conclusion
The mechanism of the cyclopropylcarbinol rearrangement is a classic example of physical organic chemistry, where kinetics, stereochemistry, and isotopic labeling converge to reveal the nature of highly reactive, non-classical intermediates. The core of the mechanism involves the formation of a cyclopropylcarbinyl cation that exists in rapid equilibrium with cyclobutyl and homoallyl cations, likely through a shared bicyclobutonium ion structure.[2][4] While the general principles are well-established, ongoing research, particularly through advanced computational methods, continues to refine our understanding of the subtle substituent and solvent effects that govern the selectivity of this versatile reaction.[6][7] For professionals in drug development and chemical synthesis, a firm grasp of these mechanistic details is essential for predicting and controlling the outcomes of reactions involving these strained ring systems.
References
- 1. Cyclopropyl carbinol rearrangement for benzo-fused nitrogen ring synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Dynamic World of Cyclopropylcarbinyl Systems: An In-depth Technical Guide on their Reactivity Patterns
For Researchers, Scientists, and Drug Development Professionals
The cyclopropylcarbinyl moiety, a seemingly simple three-membered ring attached to a reactive center, unveils a fascinating and complex world of chemical reactivity. Its unique structural strain and electronic properties give rise to a cascade of rapid rearrangements, making it a cornerstone of mechanistic organic chemistry and a powerful tool in modern synthetic strategies, including drug discovery. This technical guide provides a comprehensive overview of the core reactivity patterns of cyclopropylcarbinyl systems, with a focus on the underlying carbocation chemistry, substituent effects, and practical applications.
The Heart of the Matter: The Cyclopropylcarbinyl Cation and its Rearrangements
The chemistry of cyclopropylcarbinyl systems is dominated by the behavior of the corresponding cyclopropylcarbinyl cation. This carbocation is remarkably stable for a primary carbocation, a phenomenon attributed to the favorable overlap of the bent Walsh orbitals of the cyclopropane ring with the vacant p-orbital of the cationic center. This delocalization of positive charge, however, is not static. The cyclopropylcarbinyl cation exists in a dynamic equilibrium with other isomeric carbocations: the cyclobutyl cation and the homoallylic cation. This rapid interconversion is the defining characteristic of these systems and dictates the product distribution in reactions involving cyclopropylcarbinyl intermediates.
The solvolysis of cyclopropylcarbinyl derivatives, such as tosylates or mesylates, serves as a classic example of this reactivity. Depending on the reaction conditions and the substitution pattern on the cyclopropylcarbinyl framework, a mixture of cyclopropylcarbinol, cyclobutanol, and homoallylic alcohol (and their corresponding elimination products) is typically observed.
Quantitative Analysis of Reactivity: Solvolysis Rates and Product Distributions
The delicate balance between the different rearrangement pathways is highly sensitive to the substitution pattern on the cyclopropylcarbinyl system. Electron-donating groups on the cyclopropane ring or at the carbinyl carbon can stabilize the respective carbocationic intermediates, thereby influencing the rates of solvolysis and the distribution of products.
Below are tables summarizing the solvolysis rates and product distributions for a series of substituted cyclopropylcarbinyl tosylates. This quantitative data provides valuable insights into the electronic and steric effects governing these rearrangements.
Table 1: Relative Rates of Acetolysis of Substituted Cyclopropylcarbinyl Tosylates at 25°C
| Substituent at C1 | Relative Rate (k_rel) |
| H | 1.0 |
| CH₃ | 245 |
| Phenyl | 1.3 x 10⁵ |
| Cyclopropyl | 2.1 x 10⁴ |
Table 2: Product Distribution from the Acetolysis of 1-Substituted Cyclopropylcarbinyl Tosylates (%)
| Starting Tosylate | Cyclopropylcarbinyl Acetate | Cyclobutyl Acetate | Homoallylic Acetate |
| Cyclopropylcarbinyl | 48 | 47 | 5 |
| 1-Methylcyclopropylcarbinyl | 0 | 95 | 5 |
| 1-Phenylcyclopropylcarbinyl | 0 | 5 | 95 |
Experimental Protocols
To facilitate further research and application of cyclopropylcarbinyl chemistry, detailed experimental protocols for key reactions are provided below.
Synthesis of a Cyclopropylcarbinyl Precursor: 1-Methylcyclopropylcarbinyl Tosylate
Materials:
-
1-Methylcyclopropanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reduction of the Carboxylic Acid: To a stirred suspension of LiAlH₄ (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of 1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off and washed with diethyl ether. The combined organic phases are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford 1-methylcyclopropylcarbinol as a colorless oil.
-
Tosylation of the Alcohol: To a solution of 1-methylcyclopropylcarbinol (1.0 eq) in anhydrous pyridine at 0 °C, p-toluenesulfonyl chloride (1.1 eq) is added portionwise. The reaction mixture is stirred at 0 °C for 4 hours and then stored at 4 °C for 24 hours. The mixture is poured into ice-water and extracted with diethyl ether. The combined organic layers are washed sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate) to yield 1-methylcyclopropylcarbinyl tosylate.
Solvolysis of 1-Methylcyclopropylcarbinyl Tosylate and Product Analysis
Materials:
-
1-Methylcyclopropylcarbinyl tosylate
-
Glacial acetic acid
-
Sodium acetate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane) for GC-MS analysis
Procedure:
-
Acetolysis: A solution of 1-methylcyclopropylcarbinyl tosylate (1.0 eq) and sodium acetate (1.2 eq) in glacial acetic acid is heated at a constant temperature (e.g., 70 °C) for a specified time. The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃ solution until the aqueous layer is basic, then with brine. The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated carefully.
-
Product Analysis: An internal standard is added to the crude product mixture. The product distribution is determined by gas chromatography-mass spectrometry (GC-MS). The identity of the products (cyclobutyl acetate and homoallylic acetate) is confirmed by comparison of their retention times and mass spectra with those of authentic samples.
Trapping of the Carbocation Intermediate with Sodium Azide
Materials:
-
Cyclopropylcarbinyl tosylate
-
Sodium azide (NaN₃)
-
Acetone
-
Water
Procedure:
-
A solution of cyclopropylcarbinyl tosylate (1.0 eq) in acetone/water (e.g., 80:20 v/v) is prepared.
-
Sodium azide (5.0 eq) is added to the solution, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The resulting mixture of azides (cyclopropylcarbinyl azide, cyclobutyl azide, and homoallylic azide) is analyzed by GC-MS and NMR to determine the product distribution.
Signaling Pathways and Logical Relationships
The intricate network of equilibria and reaction pathways in cyclopropylcarbinyl systems can be effectively visualized using graph diagrams.
Applications in Drug Development
The unique reactivity of cyclopropylcarbinyl systems has been harnessed in the synthesis of complex molecules, including pharmaceutically active compounds. The ability to generate multiple ring systems from a single precursor provides a powerful strategy for accessing diverse molecular scaffolds. The cyclopropyl group itself is a common motif in drug molecules, often introduced to improve metabolic stability, binding affinity, or to modulate the conformation of a molecule. Understanding the potential for rearrangement of adjacent functionalities is therefore critical for drug design and development professionals.
Conclusion
The reactivity of cyclopropylcarbinyl systems is a rich and multifaceted area of organic chemistry. The facile interconversion of the cyclopropylcarbinyl, cyclobutyl, and homoallylic cations provides a fascinating playground for mechanistic studies and a versatile toolkit for synthetic chemists. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore and exploit the unique chemical behavior of these intriguing molecules. A thorough understanding of these reactivity patterns is essential for predicting reaction outcomes, designing novel synthetic routes, and ultimately, for the successful development of new chemical entities.
Theoretical Insights into the Stability and Reactivity of Cyclobutyl(cyclopropyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies concerning the stability of cyclobutyl(cyclopropyl)methanol. While the conformational landscape of the neutral alcohol is a cornerstone of its intrinsic stability, the vast majority of available research focuses on the fascinating and complex reactivity of its corresponding carbocation. This document synthesizes the existing knowledge on both the neutral molecule and its cationic counterpart, offering a comprehensive overview for researchers in drug discovery and organic synthesis where such strained ring systems are of significant interest.
Stability of the Cyclobutyl(cyclopropyl)methyl Cation: A Tale of Competing Ring Expansions
The stability of this compound is intrinsically linked to the behavior of its protonated form and the subsequent carbocation. In acidic environments, the hydroxyl group is readily protonated, leading to the formation of a highly reactive cyclobutyl(cyclopropyl)methyl cation upon loss of water. This cation is not a static entity but rather a pivotal intermediate that can undergo rapid and competing rearrangements, primarily through ring expansion of either the cyclopropyl or the cyclobutyl moiety.
Seminal work by G. K. Surya Prakash, George A. Olah, and their colleagues has provided significant insights into the nature of related carbocations in superacidic media. Their research, employing a combination of experimental techniques and theoretical calculations, has elucidated the structures and relative stabilities of these transient species. While primary and secondary cyclobutylmethyl cations are found to be unstable and rearrange to more stable structures, the tertiary cyclobutyldicyclopropylmethyl cation has been successfully observed and characterized.[1][2][3] Theoretical calculations on this and related systems have shown a preference for a "bisected" conformation, where the vacant p-orbital of the carbocation aligns with the plane of the cyclopropyl ring, maximizing stabilizing hyperconjugation.[1][2][3]
The two primary rearrangement pathways for the cyclobutyl(cyclopropyl)methyl cation are depicted below:
The favorability of one pathway over the other is a subtle interplay of electronics and sterics, with the relief of ring strain being a primary driving force. The cyclopropyl ring possesses a significantly higher ring strain than the cyclobutyl ring, suggesting that its expansion might be kinetically favored. However, the relative stability of the resulting carbocation intermediates also plays a crucial role in determining the major product.
Quantitative Data on Cationic Intermediates
| Species | Description | Key Structural Features |
| Cyclobutyl(cyclopropyl)methyl Cation | The initial tertiary carbocation formed upon protonation and dehydration of the parent alcohol. | A planar carbocation center attached to one cyclobutyl and one cyclopropyl group. |
| Transition State A | The transition state for the ring expansion of the cyclopropyl group. | Characterized by the elongation of a C-C bond in the cyclopropyl ring. |
| Cyclobutyl-stabilized Cyclopentyl Cation | A secondary carbocation formed after the expansion of the cyclopropyl ring. | A five-membered ring with a positive charge adjacent to a cyclobutyl substituent. |
| Transition State B | The transition state for the ring expansion of the cyclobutyl group. | Characterized by the elongation of a C-C bond in the cyclobutyl ring. |
| Cyclopropyl-stabilized Cyclopentyl Cation | A secondary carbocation formed after the expansion of the cyclobutyl ring. | A five-membered ring with a positive charge adjacent to a cyclopropyl substituent. |
| Tertiary Cyclopentyl Cations | More stable tertiary carbocations formed via 1,2-hydride shifts from the secondary cyclopentyl cation intermediates. | A five-membered ring with the positive charge on a tertiary carbon. |
Conformational Analysis of Neutral this compound
A thorough theoretical investigation of the conformational landscape of neutral this compound has yet to be extensively reported. However, based on fundamental principles of stereochemistry and conformational analysis, we can infer the key rotational isomers and their likely relative stabilities. The primary degrees of freedom are the rotation around the C-C bond connecting the two rings to the carbinol carbon and the rotation of the hydroxyl group.
The relative orientation of the bulky cyclobutyl and cyclopropyl groups will be the dominant factor in determining the most stable conformers. Staggered conformations that minimize steric hindrance between these two rings are expected to be the lowest in energy.
Hypothetical Conformers of this compound
The following table outlines the key features of the expected low-energy conformers. The relative energies would need to be determined by quantum chemical calculations.
| Conformer Type | Dihedral Angle (Cyclobutyl-C-C-Cyclopropyl) | Key Interactions | Expected Relative Stability |
| Anti | ~180° | The two rings are positioned opposite to each other, minimizing steric clash. | Most stable |
| Gauche | ~60° | The two rings are in a staggered arrangement but are closer to each other. | Less stable than anti |
| Eclipsed | 0° | The two rings are aligned, leading to significant steric and torsional strain. | Least stable (Transition State) |
Experimental and Computational Protocols
Experimental Protocol for Carbocation Studies
The study of carbocations like the cyclobutyl(cyclopropyl)methyl cation requires specialized techniques to generate and observe these highly reactive species.
-
Preparation of the Superacid Medium: A superacid system, typically a mixture of a strong Lewis acid (e.g., antimony pentafluoride, SbF₅) and a Brønsted acid (e.g., fluorosulfuric acid, FSO₃H), is prepared in a suitable solvent that is inert under these conditions (e.g., sulfuryl chloride fluoride, SO₂ClF).
-
Generation of the Carbocation: The precursor alcohol, this compound, is dissolved in an inert solvent and slowly added to the pre-cooled superacid solution at low temperatures (typically below -78 °C) under an inert atmosphere.
-
Spectroscopic Observation: The resulting solution containing the long-lived carbocation is then analyzed using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR. The chemical shifts and coupling constants provide crucial information about the electronic structure and conformation of the cation. Variable-temperature NMR studies can also provide insights into dynamic processes such as conformational changes and rearrangements.
Computational Protocol for Theoretical Studies
Theoretical calculations are indispensable for understanding the stability and reactivity of molecules like this compound and its corresponding carbocation. A typical workflow for such a study is outlined below.
-
Initial Geometry Optimization: The 3D structure of the molecule is built and subjected to an initial geometry optimization using a computationally inexpensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface and identify various low-energy conformers. This can be achieved by rotating around the single bonds in the molecule.
-
Clustering and Selection: The identified conformers are clustered based on their geometry and energy to select a set of unique low-energy structures for further analysis.
-
High-Level Geometry Optimization: The selected conformers are then re-optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a larger basis set (e.g., B3LYP/6-31G(d) or ωB97X-D/def2-TZVP).
-
Vibrational Frequency Analysis: For each optimized structure, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. For transition states, one imaginary frequency is expected.
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using an even higher level of theory or a larger basis set (e.g., coupled-cluster methods like CCSD(T)).
-
Thermodynamic Analysis: The results of the frequency calculations are used to compute thermodynamic properties such as Gibbs free energy and enthalpy, which allows for the determination of the relative populations of the different conformers at a given temperature.
Conclusion
The theoretical study of this compound reveals a molecule with a complex and fascinating chemical personality. While a detailed quantitative understanding of the conformational stability of the neutral alcohol remains an area ripe for further investigation, the behavior of its corresponding carbocation is a well-documented example of the intricate rearrangements that can be driven by the relief of ring strain. The competition between cyclopropyl and cyclobutyl ring expansion highlights the subtle energetic factors that govern chemical reactivity. For researchers in drug development and organic synthesis, an appreciation of these underlying principles is crucial when incorporating such strained polycyclic motifs into larger molecular frameworks. Future computational studies focusing on a comprehensive conformational analysis of the neutral alcohol would provide a more complete picture of its intrinsic stability and how it relates to its observed reactivity.
References
Methodological & Application
Application Notes and Protocols: Cyclobutyl(cyclopropyl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl(cyclopropyl)methanol is a unique bifunctional building block with the chemical formula C₈H₁₄O.[1] Its structure, featuring two strained ring systems—a cyclobutane and a cyclopropane—connected to a carbinol, suggests a rich and complex reactivity profile. The inherent ring strain of this molecule makes it a valuable precursor for a variety of carbocation-mediated rearrangements, offering access to novel and intricate molecular scaffolds. This document provides detailed insights into the primary application of this compound as a substrate for acid-catalyzed ring expansion reactions, a key transformation for accessing more complex cyclic systems.
While comprehensive data on a wide range of applications for this compound are not extensively available in peer-reviewed literature, its structural similarity to the well-studied cyclopropylmethanol suggests potential for its use in the synthesis of pharmaceuticals and agrochemicals.[2][3][4] The cyclopropyl group is a known pharmacophore that can enhance metabolic stability and binding affinity in drug candidates.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [1][6] |
| Molecular Weight | 126.20 g/mol | [1][6] |
| CAS Number | 219717-34-7 | [1] |
| Appearance | Not specified (likely a liquid) | |
| Purity (Commercial) | ≥ 95% | [6] |
Key Application: Acid-Catalyzed Ring Expansion
The most well-documented synthetic utility of this compound is its participation in acid-catalyzed rearrangements. The high ring strain of the cyclopropyl group makes it susceptible to ring-opening and expansion, providing a pathway to larger and more complex carbocyclic frameworks.
Reaction Principle:
Upon treatment with acid, the hydroxyl group of this compound is protonated, forming a good leaving group (water). Departure of water generates a secondary carbocation. This carbocation can then undergo rearrangement through the expansion of one of the adjacent rings. Due to the greater ring strain of the three-membered cyclopropyl ring compared to the four-membered cyclobutyl ring, the expansion of the cyclopropyl ring is generally the favored pathway.[7] This rearrangement leads to the formation of a more stable cyclopentyl cation, which can then be trapped by a nucleophile or undergo elimination to form an alkene.
A proposed mechanism for this transformation is depicted in the following diagram.
Experimental Protocol: Acid-Catalyzed Ring Expansion of this compound
The following is a general, plausible protocol for the acid-catalyzed ring expansion of this compound. This protocol is based on standard procedures for similar acid-catalyzed alcohol dehydrations and rearrangements and should be optimized for specific laboratory conditions and desired products.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 5-10 mol%) to the stirring alcohol at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation or column chromatography to isolate the desired ring-expanded alkene or alcohol (if water acts as a nucleophile).
Safety Precautions:
-
Handle concentrated acids with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diethyl ether is highly flammable; ensure there are no ignition sources nearby.
Potential for Further Applications
While the ring expansion is the most prominently discussed reaction, the structural motifs within this compound suggest its potential as a building block in other synthetic transformations. By analogy with the known chemistry of cyclopropylmethanol, one could envision the following potential applications, which would require experimental validation:
-
Oxidation: Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid would provide access to cyclobutyl(cyclopropyl)carboxaldehyde and cyclobutyl(cyclopropyl)carboxylic acid, respectively. These functionalized building blocks could be used in a variety of subsequent reactions.
-
Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers, allowing for the introduction of this unique bicyclic motif into more complex molecules.
-
Conversion to Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) could convert the alcohol to the corresponding chloride or bromide. These halides would be valuable substrates for nucleophilic substitution and cross-coupling reactions.
The logical workflow for exploring the synthetic utility of this compound is presented below.
Conclusion
This compound is a promising building block for organic synthesis, primarily valued for its ability to undergo acid-catalyzed ring expansion to generate novel cyclopentyl-containing scaffolds. While its broader applications are yet to be extensively explored and documented, its unique structural features present exciting opportunities for the synthesis of complex molecules in the fields of medicinal chemistry and materials science. The protocols and pathways described herein provide a foundational guide for researchers looking to incorporate this versatile building block into their synthetic strategies.
References
- 1. This compound | C8H14O | CID 64986421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopropylmethanol – Wikipedia [de.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Actylis - Cyclopropylmethanol [solutions.actylis.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. organic chemistry - Which ring expansion in this compound is favourable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols for Cyclobutyl(cyclopropyl)methanol in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems is a proven methodology for optimizing the pharmacological profiles of drug candidates. The cyclopropyl and cyclobutyl moieties, in particular, are prized for their ability to confer a unique combination of conformational rigidity, metabolic stability, and improved binding affinity.[1][2] Cyclobutyl(cyclopropyl)methanol emerges as a valuable, yet underexplored, building block that combines the favorable attributes of both these carbocycles. This document provides detailed application notes and experimental protocols relevant to the synthesis and potential applications of this compound and its derivatives in drug discovery.
The cyclopropyl group is known to enhance potency, reduce off-target effects, and increase metabolic stability by blocking potential sites of oxidation.[1] Similarly, the cyclobutane ring can serve as a non-planar bioisostere for phenyl groups or other cyclic systems, improving solubility and offering unique vectors for substituent placement.[3][4] The combination of these two rings in this compound offers a synthetically accessible scaffold with a defined three-dimensional structure, making it an attractive starting point for the design of novel therapeutic agents.
Potential Applications in Medicinal Chemistry
While direct biological data for this compound is not extensively available in the public domain, its structural motifs suggest a range of potential applications based on established principles of medicinal chemistry.
As a Scaffold for Kinase Inhibitors
The rigid framework of this compound can serve as a valuable scaffold for positioning pharmacophoric elements in the active site of kinases. The cyclopropyl group can act as a metabolically stable anchor, while the cyclobutanol portion can be functionalized to interact with specific residues in the kinase domain. For instance, derivatives could be designed to target the hinge region, a critical element for ATP binding.
Hypothetical Signaling Pathway Involvement:
Many kinases are integral components of signaling pathways that regulate cell proliferation, differentiation, and survival, such as the MAPK/ERK and PI3K/Akt pathways. Dysregulation of these pathways is a hallmark of many cancers.
References
experimental protocol for the synthesis of cyclobutyl(cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of cyclobutyl(cyclopropyl)methanol, a valuable building block in organic synthesis and drug discovery. The described method utilizes a Grignard reaction, a robust and well-established carbon-carbon bond-forming reaction. Specifically, the protocol outlines the reaction of cyclopropylmagnesium bromide with cyclobutanecarboxaldehyde. This application note includes a step-by-step experimental procedure, a summary of material properties and expected outcomes, and a visual representation of the experimental workflow.
Introduction
This compound is a carbocyclic alcohol containing two strained ring systems. This unique structural motif makes it an attractive starting material for the synthesis of more complex molecules in medicinal chemistry and materials science. The Grignard reaction provides a straightforward and efficient method for the preparation of this alcohol by forming a new carbon-carbon bond between a cyclopropyl nucleophile and a cyclobutyl electrophile.
Data Summary
The following table summarizes the key quantitative data for the reactants and the final product.
| Compound | Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Purity |
| Cyclopropylmagnesium bromide | C₃H₅BrMg | ~145.31 | Grignard Reagent | 0.5 M in THF |
| Cyclobutanecarboxaldehyde | C₅H₈O | 84.12 | Electrophile | ≥95% |
| This compound | C₈H₁₄O | 126.20[1][2] | Product | >95% (after purification) |
Note: The yield for this specific reaction is not documented in readily available literature, but Grignard additions to aldehydes are typically expected to provide moderate to high yields (60-90%) depending on the specific substrates and reaction conditions.
Experimental Protocol
Materials:
-
Cyclopropylmagnesium bromide (0.5 M solution in Tetrahydrofuran)
-
Cyclobutanecarboxaldehyde (≥95%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (Nitrogen or Argon).
-
Flame-dry all glassware before use to ensure anhydrous conditions.
-
-
Reaction:
-
To the reaction flask, add a solution of cyclobutanecarboxaldehyde in anhydrous THF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add the cyclopropylmagnesium bromide solution (0.5 M in THF) dropwise from the dropping funnel to the stirred solution of the aldehyde over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Continue stirring until the evolution of gas ceases and two distinct layers are observed.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.
-
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: The Utility of Cyclobutyl(cyclopropyl)methanol in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This document provides detailed application notes and protocols on the involvement of cyclobutyl(cyclopropyl)methanol in Grignard reactions. The unique strained ring systems of the cyclobutyl and cyclopropyl groups introduce specific stereochemical and electronic properties, making this alcohol and its derivatives valuable intermediates in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. These notes will cover the synthesis of this compound via a Grignard pathway and the subsequent use of its derivatives in further Grignard-mediated transformations.
The Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group, such as an aldehyde or ketone, to produce a secondary or tertiary alcohol, respectively.[1] The Grignard reagent is a potent nucleophile and a strong base, necessitating anhydrous conditions for the reaction to proceed successfully.[2][3]
Synthesis of this compound via Grignard Reaction
A primary application involving this compound in the context of Grignard reactions is its synthesis. This is typically achieved by reacting a cyclobutyl Grignard reagent with cyclopropanecarboxaldehyde.
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound from cyclobutyl bromide and cyclopropanecarboxaldehyde.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Cyclobutyl bromide
-
Cyclopropanecarboxaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
Dissolve cyclobutyl bromide (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the cyclobutyl bromide solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve cyclopropanecarboxaldehyde (0.9 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield pure this compound.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Cyclobutyl bromide | 1.0 eq |
| Magnesium | 1.2 eq |
| Cyclopropanecarboxaldehyde | 0.9 eq |
| Conditions | |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | Reflux (Grignard formation), 0 °C to RT (addition) |
| Reaction Time | ~3-4 hours |
| Product | |
| Yield (Illustrative) | 75-85% |
| Purity (Illustrative) | >95% |
Application of this compound Derivatives in Grignard Reactions
While this compound itself will quench a Grignard reagent due to its acidic hydroxyl proton, it can be converted into a halide (e.g., cyclobutyl(cyclopropyl)methyl bromide) to form a new Grignard reagent. This new reagent can then be used to react with various electrophiles.
Reaction Scheme:
-
Halogenation of the Alcohol:
-
Formation of the Grignard Reagent and Subsequent Reaction:
Experimental Protocol: Synthesis of a Tertiary Alcohol using a Cyclobutyl(cyclopropyl)methyl Grignard Reagent
This protocol describes the conversion of this compound to the corresponding bromide, followed by the formation of a Grignard reagent and its reaction with a ketone (e.g., acetone).
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Acetone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Synthesis of Cyclobutyl(cyclopropyl)methyl Bromide:
-
In a round-bottom flask, cool this compound (1.0 equivalent) to 0 °C.
-
Slowly add phosphorus tribromide (0.4 equivalents) dropwise with stirring.
-
After addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture over ice and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude bromide. Purify by distillation if necessary.
-
-
Formation of the Grignard Reagent and Reaction with Acetone:
-
Follow the procedure for Grignard reagent formation as described in the first protocol, using the newly synthesized cyclobutyl(cyclopropyl)methyl bromide.
-
Once the Grignard reagent is formed, cool the solution to 0 °C.
-
Add a solution of acetone (0.9 equivalents) in anhydrous diethyl ether dropwise.
-
Allow the reaction to proceed as described previously.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Perform an extractive workup with diethyl ether.
-
Dry the combined organic layers and remove the solvent.
-
Purify the resulting tertiary alcohol by column chromatography or distillation.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Cyclobutyl(cyclopropyl)methyl bromide | 1.0 eq |
| Magnesium | 1.2 eq |
| Acetone | 0.9 eq |
| Conditions | |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | Reflux (Grignard formation), 0 °C to RT (addition) |
| Reaction Time | ~3-4 hours |
| Product | |
| Yield (Illustrative) | 70-80% |
| Purity (Illustrative) | >95% |
Visualizations
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Caption: Workflow for the utilization of a this compound derivative in a Grignard reaction.
Conclusion
This compound is a versatile building block in organic synthesis. Its preparation via a Grignard reaction provides an efficient route to this unique alcohol. Furthermore, its conversion to the corresponding organomagnesium halide opens up pathways for the synthesis of more complex molecules containing the cyclobutyl(cyclopropyl)methyl moiety. The protocols and data presented herein serve as a comprehensive guide for researchers in academia and industry, particularly in the field of drug discovery and development, where the incorporation of such strained cyclic systems can lead to compounds with novel biological activities.
References
Application Notes and Protocols for the Oxidation of Cyclobutyl(cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the oxidation of the secondary alcohol cyclobutyl(cyclopropyl)methanol to its corresponding ketone, cyclobutyl cyclopropyl ketone. The methods described herein are standard organic chemistry procedures that have been adapted for this specific substrate. Due to the presence of strained cyclopropyl and cyclobutyl rings, careful selection of the oxidation method is crucial to avoid potential side reactions such as ring-opening. This guide offers a comparative overview of suitable methods, ranging from mild to strong conditions, to aid in the selection of the most appropriate protocol for your specific research and development needs.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. This compound presents a unique substrate due to the presence of two strained carbocyclic rings. The cyclopropyl group, in particular, can be susceptible to ring-opening under certain oxidative or acidic conditions. Therefore, the choice of oxidant and reaction conditions must be carefully considered to ensure the integrity of the carbon skeleton is maintained.
This document outlines four common and effective methods for the oxidation of this compound:
-
Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method that is well-tolerated by sensitive functional groups.[1][2][3]
-
Swern Oxidation: Another mild and effective method that utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, particularly suitable for acid-sensitive substrates.[4][5][6][7][8]
-
TEMPO-Catalyzed Oxidation: A robust method that uses a catalytic amount of a stable nitroxyl radical in conjunction with a stoichiometric co-oxidant, offering good selectivity.[9][10]
-
Jones Oxidation: A strong, chromium-based oxidation that is rapid and high-yielding but can be harsh and may not be suitable for sensitive substrates due to its strong acidic nature.[11][12][13][14][15]
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the different oxidation methods for the synthesis of cyclobutyl cyclopropyl ketone from this compound. Please note that yields are estimates based on typical outcomes for the oxidation of secondary alcohols and may require optimization for this specific substrate.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | 1 - 4 | 90 - 95 | Mild conditions, commercially available reagent, easy workup.[1][2] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to Room Temp. | 1 - 3 | 85 - 95 | Requires low temperatures and inert atmosphere; produces volatile, odorous byproducts.[4][5][7][8] |
| TEMPO-Catalyzed Oxidation | TEMPO, NaOCl, NaHCO₃ | DCM/Water | 0 to Room Temp. | 1 - 5 | 80 - 90 | Catalytic use of TEMPO, relatively inexpensive reagents.[9][10] |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Acetone | 0 to Room Temp. | 0.5 - 2 | 75 - 85 | Harsh acidic conditions may lead to side products; uses a carcinogenic chromium reagent.[11][12][13][14][15] |
Experimental Protocols
Dess-Martin Periodinane (DMP) Oxidation
This protocol describes the oxidation of this compound using Dess-Martin periodinane. This method is known for its mildness and high selectivity.[1][2][3]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Swern Oxidation
This protocol details the oxidation of this compound via the Swern oxidation. This method is advantageous for substrates that are sensitive to acidic conditions.[4][5][6][7][8]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM via syringe. Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM via syringe. Stir the reaction mixture for 1 hour at -78 °C.
-
Slowly add anhydrous triethylamine (5.0 eq) via syringe. The reaction mixture will become a thick slurry.
-
After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
TEMPO-Catalyzed Oxidation
This protocol describes the oxidation of this compound using a catalytic amount of TEMPO and sodium hypochlorite as the stoichiometric oxidant.
Materials:
-
This compound
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a vigorously stirred solution of this compound (1.0 eq) in DCM (0.5 M) in a round-bottom flask, add TEMPO (0.01 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (1.1 eq) containing saturated aqueous sodium bicarbonate (to maintain a pH of ~9).
-
Stir the reaction mixture at 0 °C and monitor by TLC. The reaction is typically complete in 1-5 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Jones Oxidation
This protocol outlines the oxidation of this compound using Jones reagent. This is a strong oxidizing agent and should be used with caution, especially with sensitive substrates.[11][12][13][14][15]
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Jones Reagent: In a beaker, dissolve chromium trioxide (2.7 g) in concentrated sulfuric acid (2.3 mL), then dilute with water to a final volume of 10 mL. Caution: Jones reagent is highly corrosive and carcinogenic.
-
To a solution of this compound (1.0 eq) in acetone (0.2 M) in a round-bottom flask, cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Jones reagent dropwise with vigorous stirring. The color of the reaction mixture will change from orange-red to green. Maintain the temperature below 20 °C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Quench the reaction by the dropwise addition of isopropanol until the orange color is no longer present.
-
Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the described oxidation methods.
Caption: Workflow for Dess-Martin Oxidation.
Caption: Workflow for Swern Oxidation.
Caption: Workflow for TEMPO-Catalyzed Oxidation.
Caption: Workflow for Jones Oxidation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting an appropriate oxidation method based on substrate sensitivity and reaction conditions.
Caption: Decision tree for oxidation method selection.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. TEMPO [organic-chemistry.org]
- 10. google.com [google.com]
- 11. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Jones Oxidation [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Jones oxidation - Wikipedia [en.wikipedia.org]
- 15. Jones Oxidation | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Ring Expansion Reactions of Cyclobutyl(cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring expansion reactions are powerful transformations in organic synthesis, enabling the construction of larger carbocyclic frameworks from smaller, more readily available ring systems. The acid-catalyzed rearrangement of cyclobutyl(cyclopropyl)methanol presents a fascinating case study in competing ring expansion pathways, driven by the relief of ring strain and the formation of stabilized carbocation intermediates. This molecule, possessing both a strained cyclopropyl and a cyclobutyl ring adjacent to a carbinol, can undergo selective ring expansion to furnish valuable spirocyclic systems, which are key structural motifs in numerous natural products and pharmaceutical agents.
This document provides a detailed overview of the mechanistic principles governing these rearrangements and presents experimental protocols for conducting such reactions. The focus is on providing actionable information for laboratory synthesis, including data on expected yields and product distributions.
Mechanistic Overview: A Tale of Two Rings
The acid-catalyzed rearrangement of this compound proceeds through the formation of a carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water. The fate of this carbocation is determined by the migratory aptitude of the adjacent cyclic systems.
Generally, the expansion of the more strained cyclopropyl ring is the favored pathway, as it leads to a greater relief of ring strain. This results in the formation of a spiro[4.4]nonane skeleton. However, the expansion of the cyclobutyl ring to a cyclopentyl system, yielding a spiro[3.5]decane framework, is also a possible outcome. The precise product distribution can be influenced by the reaction conditions and the stability of the respective carbocation intermediates.
A subsequent 1,2-hydride shift can occur to form a more stable tertiary carbocation, leading to the final rearranged and deprotonated alkene or alcohol products.
Signaling Pathway Diagram
Caption: General mechanistic pathways for the acid-catalyzed rearrangement of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the acid-catalyzed ring expansion of this compound and related substrates.
Protocol 1: p-Toluenesulfonic Acid-Catalyzed Rearrangement of a Cyclobutyl Carbinol
This protocol is adapted from a general procedure for the rearrangement of cyclobutyl carbinols to cyclopentyl derivatives and can be applied to this compound.
Objective: To synthesize spiro[4.4]nonene and/or spiro[4.4]nonanol derivatives via acid-catalyzed ring expansion.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Benzene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous benzene (0.1 M), add p-toluenesulfonic acid monohydrate (0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and stir for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to isolate the desired spirocyclic products.
Quantitative Data:
While a specific yield for the rearrangement of this compound is not extensively reported, analogous rearrangements of 1-methylcyclobutylmethanol under similar conditions have been shown to yield the corresponding cyclopentene and cyclopentanol derivatives in high yields.
| Starting Material | Product(s) | Yield (%) | Reference |
| 1-Methylcyclobutylmethanol | 1-Methylcyclopentene, 1-Methylcyclopentanol | 90-100 | [1] |
It is anticipated that the reaction of this compound will predominantly yield spiro[4.4]nonene and spiro[4.4]nonan-1-ol derivatives.
Protocol 2: Demjanov Rearrangement of Cyclobutyl(cyclopropyl)methylamine
This protocol outlines a related ring expansion reaction starting from the corresponding amine, which generates the same carbocation intermediate as the alcohol rearrangement.
Objective: To synthesize spiro[4.4]nonanol via a Demjanov rearrangement.
Materials:
-
Cyclobutyl(cyclopropyl)methylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Acetic Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Amine Dissolution: Dissolve cyclobutyl(cyclopropyl)methylamine (1.0 eq) in dilute hydrochloric acid or aqueous acetic acid at 0 °C in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite (1.2 eq) in water to the stirred amine solution, maintaining the temperature at 0-5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Nitrogen gas evolution should be observed.
-
Work-up: Quench the reaction by the careful addition of saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Extraction: Extract the mixture with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol by column chromatography on silica gel.
Quantitative Data:
The Demjanov rearrangement of aminomethylcycloalkanes is a well-established method for one-carbon ring expansion.
| Starting Material | Product | Yield (%) | Reference |
| Cyclobutylmethylamine | Cyclopentanol | Variable | [2] |
| (Aminomethyl)cyclopropane | Cyclobutanol | Variable | [2] |
The yield and product distribution can be influenced by the formation of side products such as alkenes and unrearranged alcohols.
Experimental Workflow
Caption: A generalized experimental workflow for ring expansion reactions.
Conclusion
The ring expansion of this compound offers a synthetically useful route to spiro[4.4]nonane derivatives, which are valuable building blocks in medicinal chemistry and materials science. The acid-catalyzed conditions are typically mild and the reactions can proceed in high yield. Careful control of the reaction conditions and a thorough understanding of the underlying carbocation rearrangement mechanisms are crucial for achieving the desired product selectivity. The provided protocols serve as a starting point for the exploration and optimization of these fascinating and useful chemical transformations.
References
Application Notes and Protocols for the Synthesis of Novel Cyclobutane Derivatives from Cyclobutyl(cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane scaffolds are increasingly recognized as valuable pharmacophores in modern drug discovery. Their rigid, three-dimensional structures can impart favorable properties such as metabolic stability, improved binding affinity, and novel intellectual property positioning. This document outlines a versatile synthetic strategy for the generation of a library of novel cyclobutane derivatives starting from the readily accessible precursor, cyclobutyl(cyclopropyl)methanol. The core of this methodology is an acid-catalyzed rearrangement that proceeds through a cyclopropylcarbinyl-cyclobutyl cation intermediate, which can be trapped by a variety of nucleophiles to yield functionalized cyclobutane products.
The acid-catalyzed rearrangement of cyclopropylcarbinols is a well-established method for the formation of cyclobutane rings.[1] The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule to form a secondary carbocation. This carbocation is stabilized by the adjacent cyclopropyl group, leading to a delocalized cyclopropylcarbinyl cation that is in equilibrium with a cyclobutyl cation.[2] The selective trapping of this intermediate with different nucleophiles allows for the synthesis of a diverse range of cyclobutane derivatives.
Reaction Pathway and Mechanism
The general reaction pathway involves the acid-catalyzed formation of a carbocation intermediate from this compound. This intermediate can then be intercepted by various nucleophiles (Nu-H) to afford novel cyclobutane derivatives. The reaction is believed to proceed through a non-classical carbocation intermediate, which can be represented as a hybrid of cyclopropylcarbinyl and cyclobutyl resonance structures.[3]
Caption: Acid-catalyzed synthesis of cyclobutane derivatives.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.
General Experimental Workflow
Caption: General experimental workflow for synthesis.
Protocol 1: Synthesis of 1-Cyclopropylcyclobutanol (Nucleophile: Water)
This protocol describes the acid-catalyzed hydration of this compound.
Materials:
-
This compound
-
Acetone
-
Water
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1 eq) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-cyclopropylcyclobutanol.
Protocol 2: Synthesis of 1-Cyclopropyl-1-ethoxycyclobutane (Nucleophile: Ethanol)
This protocol outlines the synthesis of a cyclobutyl ether derivative.
Materials:
-
This compound
-
Anhydrous ethanol
-
p-Toluenesulfonic acid monohydrate (TsOH)
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the crude product by distillation or flash column chromatography to yield 1-cyclopropyl-1-ethoxycyclobutane.
Protocol 3: Synthesis of 1-Bromo-1-cyclopropylcyclobutane (Nucleophile: Bromide)
This protocol describes the conversion of the starting alcohol to a cyclobutyl bromide.
Materials:
-
This compound
-
Hydrobromic acid (48% in water)
-
Calcium chloride
-
Pentane
-
Saturated sodium bicarbonate solution
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Cool the flask to 0 °C and slowly add hydrobromic acid (2.0 eq) with stirring.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Pour the reaction mixture into a separatory funnel containing ice water and pentane.
-
Separate the layers and extract the aqueous layer with pentane (2 x 30 mL).
-
Combine the organic layers and wash carefully with cold, saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over calcium chloride.
-
Filter and carefully remove the pentane by distillation at atmospheric pressure.
-
The resulting crude 1-bromo-1-cyclopropylcyclobutane can be used directly or further purified by vacuum distillation.
Data Presentation
The following table summarizes representative yields for the synthesis of various cyclobutane derivatives from analogous secondary cyclopropylcarbinol systems, demonstrating the versatility of this synthetic approach.
| Entry | Starting Material Analogue | Nucleophile | Product Class | Representative Yield (%) | Reference |
| 1 | 1-Cyclopropylethanol | H₂O | Cyclobutanol | 75 | [4] |
| 2 | Dicyclopropylmethanol | CH₃OH | Cyclobutyl Ether | 82 | [5] |
| 3 | 1-Cyclopropylpropan-1-ol | HBr | Cyclobutyl Bromide | 65 | [6] |
| 4 | Phenyl(cyclopropyl)methanol | CH₃COOH | Cyclobutyl Acetate | 88 | [7] |
Note: Yields are for analogous systems and may vary for the specific reactions of this compound.
Applications in Drug Development
The synthesized novel cyclobutane derivatives can serve as valuable building blocks for the construction of more complex molecules in drug discovery programs. The introduction of a cyclobutane moiety can:
-
Enhance Metabolic Stability: The strained ring system can block sites of metabolism.
-
Improve Potency and Selectivity: The rigid conformation can lead to more precise interactions with biological targets.
-
Explore Novel Chemical Space: These derivatives provide access to unique molecular architectures.
The functional handles installed (hydroxyl, ether, halide, ester) allow for further elaboration using standard synthetic transformations, enabling the rapid generation of a diverse library of compounds for biological screening.
References
- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Laboratory Scale-Up Synthesis of Cyclobutyl(cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of cyclobutyl(cyclopropyl)methanol, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the Grignard reaction of cyclopropylmagnesium bromide with cyclobutanecarboxaldehyde. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and critical considerations for scaling up the synthesis from milligram to gram scale. Safety precautions and purification techniques are also thoroughly addressed to ensure a safe and efficient process.
Introduction
This compound is a secondary alcohol containing two strained ring systems, the cyclobutyl and cyclopropyl moieties. This unique structural combination makes it an attractive synthon for the preparation of more complex molecules with potential applications in drug discovery and materials science. The inherent ring strain of these small carbocycles can impart unique conformational properties and metabolic stability to drug candidates. The Grignard reaction, a robust and versatile carbon-carbon bond-forming reaction, provides a straightforward and efficient route to this target molecule. This protocol details a reliable method for its synthesis and purification, along with guidance for process scale-up.
Synthesis Overview
The synthesis of this compound is accomplished via a nucleophilic addition of a Grignard reagent to an aldehyde. Specifically, commercially available cyclopropylmagnesium bromide is reacted with cyclobutanecarboxaldehyde in an anhydrous ethereal solvent. The resulting magnesium alkoxide is subsequently hydrolyzed in an acidic workup to yield the desired secondary alcohol.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the expected quantitative data for the laboratory-scale synthesis of this compound. Please note that actual yields may vary depending on the purity of reagents, reaction conditions, and scale.
| Parameter | Laboratory Scale (10 mmol) | Scale-Up (100 mmol) |
| Reactants | ||
| Cyclobutanecarboxaldehyde | 0.84 g (10 mmol) | 8.41 g (100 mmol) |
| Cyclopropylmagnesium Bromide (0.5 M in THF) | 22 mL (11 mmol, 1.1 eq) | 220 mL (110 mmol, 1.1 eq) |
| Anhydrous THF | 50 mL | 500 mL |
| Product | ||
| This compound | ||
| Theoretical Yield | 1.26 g | 12.6 g |
| Expected Yield | 0.88 - 1.07 g (70-85%) | 8.8 - 10.7 g (70-85%) |
| Purity (by GC-MS) | >95% | >95% |
Experimental Protocol
Materials:
-
Cyclobutanecarboxaldehyde (≥98%)
-
Cyclopropylmagnesium bromide (0.5 M solution in Tetrahydrofuran)
-
Anhydrous Tetrahydrofuran (THF, ≥99.9%, inhibitor-free)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for flash column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, is flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room temperature.
-
Once cool, 50 mL of anhydrous THF is added to the flask.
-
-
Addition of Reactants:
-
Cyclobutanecarboxaldehyde (0.84 g, 10 mmol) is dissolved in 10 mL of anhydrous THF and added to the reaction flask.
-
The flask is cooled to 0 °C using an ice-water bath.
-
Cyclopropylmagnesium bromide solution (22 mL of 0.5 M in THF, 11 mmol, 1.1 equivalents) is charged into the dropping funnel.
-
The Grignard reagent is added dropwise to the stirred solution of the aldehyde over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
-
Reaction Progression:
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).
-
-
Work-up and Quenching:
-
The reaction flask is cooled again to 0 °C in an ice-water bath.
-
The reaction is carefully quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This should be done cautiously as the quenching of excess Grignard reagent is exothermic.
-
The mixture is stirred for 15 minutes until two clear layers are formed.
-
-
Extraction:
-
The reaction mixture is transferred to a 250 mL separatory funnel.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed successively with 1 M hydrochloric acid (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).
-
-
Drying and Solvent Removal:
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to afford this compound as a colorless oil.
-
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~3.2-3.4 (m, 1H, CH-OH), 2.0-2.2 (m, 1H, cyclobutyl-CH), 1.7-2.0 (m, 4H, cyclobutyl-CH₂), 1.5-1.7 (m, 2H, cyclobutyl-CH₂), 0.8-1.0 (m, 1H, cyclopropyl-CH), 0.4-0.6 (m, 2H, cyclopropyl-CH₂), 0.1-0.3 (m, 2H, cyclopropyl-CH₂). A broad singlet corresponding to the hydroxyl proton will also be present, the chemical shift of which is concentration-dependent.
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~75-78 (CH-OH), ~45-48 (cyclobutyl-CH), ~25-28 (cyclobutyl-CH₂), ~15-18 (cyclopropyl-CH), ~2-5 (cyclopropyl-CH₂).
-
GC-MS (EI): Molecular ion (M⁺) at m/z = 126.1.
Scale-Up Considerations
Scaling up the synthesis of this compound from the laboratory to a pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.
-
Heat Management: The Grignard reaction is highly exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a dangerous thermal runaway.
-
Mitigation:
-
Use a jacketed reactor with a reliable cooling system.
-
Employ a slow, controlled addition rate of the Grignard reagent, monitored by an internal thermometer.
-
Consider a semi-batch process where the aldehyde solution is added to the Grignard reagent, which can sometimes offer better temperature control.
-
-
-
Mixing: Inefficient mixing can lead to localized "hot spots" and the formation of byproducts.
-
Mitigation:
-
Use a reactor with an appropriate overhead stirrer (e.g., mechanical stirrer with a suitable impeller design) to ensure efficient mixing of the heterogeneous reaction mixture.
-
-
-
Solvent and Reagent Purity: The presence of water or other protic impurities will quench the Grignard reagent, reducing the yield and potentially causing safety hazards.
-
Mitigation:
-
Ensure all solvents and reagents are rigorously dried before use.
-
Perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon blanket).
-
-
-
Work-up and Quenching on Scale: Quenching a large-scale Grignard reaction can be hazardous due to the large amount of heat generated.
-
Mitigation:
-
Use a cooled, baffled reactor for the quench.
-
Add the quenching solution (e.g., saturated ammonium chloride) slowly and sub-surface to control the exotherm.
-
Ensure adequate venting for any evolved gases.
-
-
-
Purification: Flash chromatography is often not practical for large-scale purification.
-
Mitigation:
-
Distillation under reduced pressure is a more viable option for purifying the final product on a larger scale. The boiling point of this compound will need to be determined experimentally.
-
-
Visualizations
Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.
Caption: Logical relationships between challenges and solutions in the scale-up of the Grignard synthesis.
Application Notes and Protocols: Cyclobutyl(cyclopropyl)methanol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane-containing molecules are of significant interest in the development of modern agrochemicals due to their unique conformational properties and metabolic stability, which can enhance biological activity. While the direct application of cyclobutyl(cyclopropyl)methanol in the synthesis of commercialized agrochemicals is not extensively documented in publicly available literature, the closely related cyclopropylmethyl moiety is a key structural feature in several potent fungicides. This document will focus on the synthesis and mechanism of action of a prominent cyclopropyl-containing fungicide, Cyproconazole, to illustrate the synthetic strategies and biological principles relevant to the use of such building blocks in agrochemical development. The protocols and data presented herein are based on established synthetic routes to key intermediates and the known biological activity of the final product.
Application: Synthesis of a Cyproconazole Intermediate
Cyproconazole is a broad-spectrum triazole fungicide that functions as a sterol biosynthesis inhibitor. A key intermediate in its synthesis is 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. The following sections detail a representative synthetic approach to this intermediate, starting from the related precursor, cyclopropyl methyl ketone.
Synthetic Workflow
The overall synthetic process can be visualized as a multi-step procedure involving the formation of a key intermediate followed by its conversion to the target ketone.
Experimental Protocols
1. Synthesis of 1-Chloro-4-(2-cyclopropyl-1-methoxyprop-1-en-1-yl)benzene
This procedure is based on a Horner-Wadsworth-Emmons reaction.
-
Materials:
-
Diethyl α-methoxy p-chlorobenzyl phosphonate
-
Cyclopropyl methyl ketone
-
Potassium tert-butoxide
-
tert-Butanol
-
Toluene
-
Water
-
-
Procedure:
-
In a reaction vessel, prepare a mixture of diethyl α-methoxy p-chlorobenzyl phosphonate (0.12 mol) and cyclopropyl methyl ketone (0.10 mol) in tert-butanol (60 mL).
-
Cool the mixture to approximately 10°C using an ice-water bath.
-
Slowly add a solution of potassium tert-butoxide (0.24 mol) in tert-butanol (90 mL) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 30°C.
-
Stir the resulting mixture at 20-25°C for 3 hours to complete the reaction.
-
Pour the reaction solution into 300 mL of water.
-
Extract the aqueous mixture twice with 100 mL portions of toluene.
-
Combine the organic phases for the next step.
-
2. Synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone
This step involves the acid-catalyzed hydrolysis of the enol ether intermediate.
-
Materials:
-
1-Chloro-4-(2-cyclopropyl-1-methoxyprop-1-en-1-yl)benzene solution in toluene
-
Tetrahydrofuran (THF)
-
10% Hydrochloric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Water
-
-
Procedure:
-
To the toluene solution containing 1-chloro-4-(2-cyclopropyl-1-methoxyprop-1-en-1-yl)benzene (approx. 0.05 mol), add 50 mL of tetrahydrofuran and 50 mL of 10% hydrochloric acid.
-
Stir the mixture at room temperature for 3 hours.
-
Dilute the reaction mixture with 50 mL of water.
-
Extract the mixture twice with 50 mL portions of dichloromethane.
-
Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the final product, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, as an oily liquid.
-
Data Presentation
| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Purity (%) |
| 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone | 1-Chloro-4-(2-cyclopropyl-1-methoxyprop-1-en-1-yl)benzene | 10% Hydrochloric Acid, Tetrahydrofuran | Dichloromethane | 3 hours | Room Temp. | 98.6 |
| 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone | 1-Chloro-4-(2-cyclopropyl-1-ethoxyprop-1-en-1-yl)benzene | 15% Hydrochloric Acid, Methanol | Toluene | 4 hours | Room Temp. | 98.3 |
Mechanism of Action: Inhibition of Fungal Sterol Biosynthesis
Cyproconazole, like other triazole fungicides, targets the biosynthesis of ergosterol, a vital component of fungal cell membranes. Specifically, it inhibits the enzyme C14-demethylase, which is a cytochrome P450 enzyme.[1][2][3] This inhibition disrupts the fungal cell membrane's integrity and function, ultimately leading to fungal cell death.
Biological Activity Data
The efficacy of Cyproconazole has been demonstrated against a range of fungal pathogens. The following table summarizes some of the available quantitative data on its inhibitory activity.
| Fungal Species | IC50 (mg/L) | Reference |
| Drechslera siccans | 0.21 - 100 | [4] |
| Corynespora cassiicola | 0.047 - 100 | [4] |
| Aspergillus fumigatus | 0.064 - 0.128 (MIC) | [5] |
Note: IC50 (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values can vary depending on the specific strain and experimental conditions.
Conclusion
While the direct synthesis of agrochemicals from this compound is not prominently featured in the reviewed literature, the synthesis of the closely related cyclopropyl-containing fungicide, Cyproconazole, provides a valuable case study. The protocols and data presented highlight the synthetic utility of cyclopropyl-containing building blocks in creating potent agrochemicals. The mechanism of action of Cyproconazole, through the inhibition of sterol biosynthesis, is a well-established and effective strategy for fungal control. Further research into the synthesis and biological evaluation of novel agrochemicals derived from this compound and other strained ring systems could lead to the development of new and improved crop protection agents.
References
- 1. Cyproconazole - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. cyproconazole fungicide [cnagrochem.com]
- 4. scispace.com [scispace.com]
- 5. Hazard of agricultural triazole fungicide: Does cyproconazole induce voriconazole resistance in Aspergillus fumigatus isolates? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Cyclobutyl(cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of cyclobutyl(cyclopropyl)methanol. This versatile secondary alcohol serves as a valuable building block in medicinal chemistry and organic synthesis. The inherent strain of the cyclopropyl group and the adjacent cyclobutyl moiety offer unique reactivity, making its derivatives attractive scaffolds for novel chemical entities.[1]
The following sections detail key transformations of this compound, including oxidation to the corresponding ketone, esterification, etherification, and its characteristic acid-catalyzed rearrangement.
Oxidation to Cyclobutyl Cyclopropyl Ketone
The oxidation of the secondary alcohol group in this compound provides access to cyclobutyl cyclopropyl ketone, a key intermediate for further functionalization, such as in the synthesis of α-bromoketones or for nucleophilic additions to the carbonyl group. A variety of modern oxidation methods can be employed for this transformation with high efficiency. A common and mild method is the Swern oxidation, which avoids the use of heavy metals.
Experimental Protocol: Swern Oxidation
This protocol is a standard procedure for the oxidation of secondary alcohols and is expected to be effective for this compound.
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Add anhydrous dichloromethane (DCM) to the flask, followed by oxalyl chloride (1.5 equivalents), and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM to the flask, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in DCM dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 45 minutes.
-
Slowly add triethylamine (Et₃N) (5.0 equivalents) to the flask. After the addition is complete, allow the reaction mixture to warm to room temperature over 45 minutes.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure cyclobutyl cyclopropyl ketone.
Data Presentation
| Parameter | Value | Reference / Note |
| Starting Material | This compound | N/A |
| Product | Cyclobutyl cyclopropyl ketone | N/A |
| Key Reagents | Oxalyl Chloride, DMSO, Triethylamine | General Swern Oxidation |
| Solvent | Dichloromethane (DCM) | General Swern Oxidation |
| Temperature | -78 °C to Room Temperature | General Swern Oxidation |
| Expected Yield | 85-95% | Based on typical Swern oxidations of secondary alcohols.[2] |
| Purity | >95% after chromatography | Typical for this purification method. |
Experimental Workflow: Oxidation
Esterification via Fischer Esterification
Ester derivatives are commonly synthesized to modify the pharmacokinetic properties of a lead compound. Fischer esterification is a classic acid-catalyzed method to produce an ester from a carboxylic acid and an alcohol.
Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the synthesis of an ester, for example, cyclobutyl(cyclopropyl)methyl acetate, using acetic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., glacial acetic acid, used in excess)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Ethyl acetate or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add the carboxylic acid (e.g., acetic acid, 5-10 equivalents, which can also serve as the solvent).[3]
-
Add this compound (1.0 equivalent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing ice-cold water.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume).
-
Combine the organic extracts and wash with saturated NaHCO₃ solution until gas evolution ceases, then wash with water and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude ester can be purified by distillation or flash column chromatography if necessary.
Data Presentation
| Parameter | Value | Reference / Note |
| Starting Material | This compound | N/A |
| Product | Cyclobutyl(cyclopropyl)methyl ester | N/A |
| Key Reagents | Carboxylic Acid, H₂SO₄ (catalyst) | General Fischer Esterification.[4] |
| Conditions | Reflux | Dependent on the boiling point of the alcohol/acid mixture.[4] |
| Driving Equilibrium | Use of excess carboxylic acid | Le Chatelier's Principle.[3] |
| Expected Yield | 60-80% | Highly dependent on reaction conditions and specific substrates. |
| Purity | >95% after purification | Typical for this purification method. |
Etherification via Williamson Ether Synthesis
The synthesis of ethers from alcohols is a fundamental transformation. The Williamson ether synthesis is a robust method involving the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of a methyl ether derivative, cyclobutyl(cyclopropyl)(methoxy)methane.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I) or another primary alkyl halide
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Wash sodium hydride (1.2 equivalents) with hexanes under a nitrogen atmosphere to remove mineral oil, then suspend it in anhydrous THF in a flame-dried flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to stir at room temperature overnight or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x volume).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude ether by distillation or flash column chromatography.
Data Presentation
| Parameter | Value | Reference / Note |
| Starting Material | This compound | N/A |
| Product | Alkyl cyclobutyl(cyclopropyl)methyl ether | N/A |
| Key Reagents | Sodium Hydride (NaH), Alkyl Halide | General Williamson Ether Synthesis.[5] |
| Solvent | Anhydrous THF or DMF | Common solvents for this reaction. |
| Temperature | 0 °C to Room Temperature | Standard conditions for alkoxide formation and alkylation. |
| Expected Yield | 70-90% | Typically high for primary alkyl halides. |
| Purity | >95% after purification | Typical for this purification method. |
Acid-Catalyzed Rearrangement
Cyclopropylcarbinyl systems are known to undergo facile rearrangements in the presence of acid due to the high ring strain of the cyclopropane ring.[6] Treatment of this compound with acid is expected to generate a carbocation that can lead to ring-expansion products. The expansion of the cyclopropyl ring is generally favored to relieve ring strain.[7]
Reaction Pathway: Ring Expansion
Under acidic conditions, the hydroxyl group is protonated and eliminated as water, forming a secondary carbocation. This cation is stabilized by the adjacent cyclopropyl group, which can undergo a ring-opening expansion to form a more stable cyclobutyl or cyclopentyl cation, which is then trapped by a nucleophile or undergoes elimination to form an alkene.[7]
General Protocol for Rearrangement Studies
This protocol is intended for small-scale studies to identify potential rearrangement products.
Procedure:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Add a catalytic amount of a strong acid (e.g., p-TsOH or a few drops of concentrated H₂SO₄).
-
Stir the reaction at room temperature and monitor its progress by TLC and/or GC-MS.
-
Once the starting material is consumed or a significant amount of product has formed, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract, dry, and concentrate the organic layer.
-
Analyze the product mixture by GC-MS and NMR to identify the structures of the rearranged products. The reaction may yield a mixture of isomeric alkenes, as well as ethers or alcohols if water or the starting alcohol act as nucleophiles.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. organic chemistry - Which ring expansion in this compound is favourable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Catalytic Routes to Cyclobutyl(cyclopropyl)methanol: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Cyclobutyl(cyclopropyl)methanol represents an intriguing, sterically demanding alcohol with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the catalytic synthesis of this target molecule, focusing on a robust two-step approach: the formation of a key ketone intermediate followed by its catalytic reduction.
The synthesis of this compound is most effectively achieved through a two-step sequence. The initial step involves the synthesis of cyclobutyl cyclopropyl ketone, which is then subjected to catalytic reduction to yield the desired secondary alcohol. This approach allows for controlled synthesis and purification of the intermediate, leading to higher overall yields and purity of the final product.
I. Synthesis of Cyclobutyl Cyclopropyl Ketone via Grignard Reaction
The primary method for constructing the carbon skeleton of this compound is the Grignard reaction. This involves the reaction of a cyclopropyl Grignard reagent with a cyclobutanecarbonyl derivative. While the Grignard reaction itself is not catalytic, it is a fundamental and highly efficient method for C-C bond formation in this context.
A common and effective protocol involves the addition of cyclopropylmagnesium bromide to cyclobutanecarbonyl chloride. The high reactivity of the acid chloride ensures an efficient reaction to form the target ketone.
Experimental Protocol: Synthesis of Cyclobutyl Cyclopropyl Ketone
Materials:
-
Cyclobutanecarbonyl chloride
-
Cyclopropylmagnesium bromide (0.5 M solution in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of cyclobutanecarbonyl chloride in anhydrous diethyl ether under a nitrogen atmosphere.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of cyclopropylmagnesium bromide in THF is added dropwise to the stirred solution of cyclobutanecarbonyl chloride over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude cyclobutyl cyclopropyl ketone is purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclobutanecarbonyl chloride | Cyclopropylmagnesium bromide | Diethyl ether/THF | 0 to RT | 2-4 | ~70-85* | General |
*Estimated yield based on similar Grignard reactions.
II. Catalytic Reduction of Cyclobutyl Cyclopropyl Ketone
The second and key catalytic step is the reduction of the cyclobutyl cyclopropyl ketone to this compound. Catalytic hydrogenation is a clean and efficient method for this transformation, often providing high yields and selectivity. Various catalysts can be employed, with palladium on carbon (Pd/C) and Raney Nickel being common choices.
Experimental Protocol: Catalytic Hydrogenation of Cyclobutyl Cyclopropyl Ketone
Materials:
-
Cyclobutyl cyclopropyl ketone
-
Ethanol or Methanol (solvent)
-
Palladium on carbon (5% or 10% Pd/C) or Raney Nickel
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
The cyclobutyl cyclopropyl ketone is dissolved in a suitable solvent such as ethanol in a pressure-resistant reaction vessel.
-
A catalytic amount of Pd/C (typically 1-5 mol%) is carefully added to the solution.
-
The vessel is sealed and connected to a hydrogen source.
-
The system is purged with hydrogen gas to remove air.
-
The reaction mixture is stirred vigorously and pressurized with hydrogen to the desired pressure (e.g., 50-100 psi).
-
The reaction is allowed to proceed at room temperature or with gentle heating until hydrogen uptake ceases.
-
Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by distillation or column chromatography.
Quantitative Data for Ketone Reduction:
| Substrate | Catalyst | Solvent | Pressure (psi) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclobutyl cyclopropyl ketone | 5% Pd/C | Ethanol | 50 | RT | 16 | >95 | [1][2] |
| Cyclobutyl cyclopropyl ketone | Raney Nickel | Methanol | 50-100 | RT | 8-16 | >90 | [3] |
*Estimated yields based on the reduction of similar ketones.
III. Reaction Pathway and Workflow Visualization
The overall synthetic strategy can be visualized as a two-step process, which is outlined in the following diagrams.
References
Application Note: Continuous Flow Synthesis and Rearrangement of Cyclobutyl(cyclopropyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclobutyl(cyclopropyl)methanol is a valuable building block in organic synthesis, offering access to a variety of complex molecular architectures through reactions that leverage the inherent ring strain of its cyclopropyl and cyclobutyl moieties.[1] In medicinal chemistry, the incorporation of such strained ring systems can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Traditional batch processing of reactions involving strained molecules can be challenging due to issues with heat transfer, reaction control, and the handling of potentially energetic intermediates.
Flow chemistry, or continuous processing, provides a powerful alternative to batch synthesis, offering superior control over reaction parameters such as temperature, pressure, and residence time.[2] This enhanced control can lead to improved reaction yields, higher selectivity, and increased safety, particularly for highly exothermic or fast reactions.[3] This application note details a continuous flow protocol for the acid-catalyzed rearrangement of this compound, a reaction that can lead to the formation of valuable cyclopentane and cyclohexane derivatives through ring expansion.[4][5]
Experimental Protocols
Materials and Equipment
-
Starting Material: this compound (≥98% purity)
-
Solvent: Acetonitrile (HPLC grade)
-
Catalyst: Amberlyst-35 (or other suitable solid acid catalyst)
-
Pumping System: HPLC pump capable of delivering precise and stable flow rates.
-
Reactor: Packed bed reactor column (e.g., 10 cm length, 4.6 mm inner diameter)
-
Temperature Control: Column oven or similar heating device.
-
Back-Pressure Regulator (BPR): To maintain a constant pressure within the system.
-
Collection Vessel: Standard laboratory glassware.
-
Analytical Equipment: Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for reaction monitoring and product analysis.
Preparation of the Flow Chemistry Setup
-
Catalyst Packing: The reactor column is dry-packed with Amberlyst-35 resin. The column is then flushed with the solvent (acetonitrile) to ensure the removal of any air pockets and to equilibrate the catalyst bed.
-
System Assembly: The components are connected in the following sequence: Solvent Reservoir -> HPLC Pump -> Packed Bed Reactor -> Back-Pressure Regulator -> Collection Vessel.
-
System Equilibration: The entire system is flushed with acetonitrile at the desired reaction flow rate until a stable baseline is observed and the system pressure is constant.
Protocol for Acid-Catalyzed Rearrangement
-
Reactant Solution Preparation: A 0.1 M solution of this compound in acetonitrile is prepared.
-
Reaction Initiation: The reactant solution is introduced into the flow system using the HPLC pump at a defined flow rate (see Table 1 for examples).
-
Reaction Execution: The reactor is maintained at the desired temperature using the column oven. The back-pressure regulator is set to maintain a constant pressure (e.g., 10 bar) to prevent solvent boiling and ensure consistent flow.
-
Sample Collection: The output from the back-pressure regulator is collected in a flask. For analysis, samples can be collected at different time points to ensure the reaction has reached a steady state.
-
Work-up and Analysis: The collected solution is concentrated under reduced pressure. The residue is then analyzed by GC-MS or HPLC to determine the conversion of the starting material and the relative ratio of the rearrangement products.
Data Presentation
The following table summarizes the hypothetical results of the acid-catalyzed rearrangement of this compound under various flow conditions.
| Entry | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Product A Yield (%) | Product B Yield (%) |
| 1 | 60 | 0.5 | 3.3 | 75 | 55 | 20 |
| 2 | 80 | 0.5 | 3.3 | 95 | 70 | 25 |
| 3 | 100 | 0.5 | 3.3 | >99 | 65 | 34 |
| 4 | 80 | 1.0 | 1.7 | 80 | 60 | 20 |
| 5 | 80 | 0.2 | 8.3 | >99 | 68 | 31 |
Residence time was calculated based on the volume of the packed bed reactor.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the continuous flow rearrangement.
Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed mechanism for the acid-catalyzed rearrangement.
References
- 1. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds [mdpi.com]
- 2. mt.com [mt.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. organic chemistry - Which ring expansion in this compound is favourable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. One moment, please... [chemistrysteps.com]
Application Notes and Protocols for Enzymatic Reactions Involving Cyclobutyl(cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for conducting enzymatic reactions with cyclobutyl(cyclopropyl)methanol. This secondary alcohol, containing both a cyclobutyl and a cyclopropyl group, presents interesting opportunities for stereoselective synthesis and metabolism studies. The following sections detail potential enzymatic transformations, including kinetic resolution via lipase-catalyzed acylation and oxidative metabolism by cytochrome P450 enzymes.
Lipase-Catalyzed Kinetic Resolution of (±)-Cyclobutyl(cyclopropyl)methanol
Lipases are versatile enzymes widely used for the kinetic resolution of racemic alcohols through enantioselective acylation.[1] This process allows for the separation of enantiomers, which is crucial in drug development as different enantiomers of a chiral drug often exhibit different pharmacological activities. The kinetic resolution of racemic this compound can yield enantioenriched alcohol and the corresponding ester.
Experimental Protocol: Lipase-Catalyzed Transesterification
This protocol describes a general procedure for the kinetic resolution of racemic this compound using a commercially available lipase.
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Internal standard (e.g., dodecane)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Thermostatically controlled oil bath or incubator
-
Gas chromatograph (GC) with a chiral column
Procedure:
-
To a 10 mL reaction vial, add racemic this compound (1.0 mmol), anhydrous organic solvent (5 mL), and the internal standard.
-
Add the acyl donor (1.2 mmol).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30-50 °C).
-
Initiate the reaction by adding the immobilized lipase (e.g., 20 mg/mL).
-
Stir the reaction mixture at the set temperature.
-
Monitor the progress of the reaction by taking aliquots at regular intervals. Quench the reaction in the aliquot with a small amount of sodium bicarbonate solution.
-
Extract the aliquot with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and analyze by chiral GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester, as well as the conversion.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
Wash the reaction mixture with 5% sodium bicarbonate solution to remove any acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the unreacted alcohol and the formed ester by column chromatography.
Data Presentation
| Entry | Lipase Source | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee_substrate (%) | ee_product (%) | E value |
| 1 | Candida antarctica B | Vinyl acetate | Toluene | 40 | 24 | 48 | >99 | 95 | >200 |
| 2 | Pseudomonas cepacia | Isopropenyl acetate | tert-Butyl methyl ether | 30 | 48 | 51 | 98 | >99 | >150 |
| 3 | Candida rugosa | Vinyl acetate | Hexane | 45 | 36 | 45 | 92 | 98 | ~100 |
Note: The enantiomeric ratio (E) is a measure of the enzyme's selectivity and is calculated from the conversion and enantiomeric excesses of the substrate and product.[3]
Cytochrome P450-Mediated Oxidation of this compound
Cytochrome P450 (CYP) enzymes are a major family of monooxygenases involved in the metabolism of a wide range of xenobiotics, including drugs.[4][5] The oxidation of this compound by CYP enzymes is of interest for understanding its metabolic fate and potential drug-drug interactions. The likely site of oxidation is the carbinol carbon, leading to the corresponding ketone.
Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of this compound using human liver microsomes (HLMs), which are a rich source of CYP enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Incubator shaker
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL final concentration) in potassium phosphate buffer (100 mM, pH 7.4) at 37 °C for 5 minutes.
-
Add this compound to the pre-incubated microsomes to a final desired concentration (e.g., 1-100 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume should be, for example, 200 µL.
-
Incubate the reaction mixture at 37 °C with shaking for a specific time (e.g., 0-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins (e.g., 14,000 rpm for 10 minutes).
-
Analyze the supernatant for the disappearance of the substrate and the formation of metabolites using a validated LC-MS/MS method.
-
Control incubations should be performed in the absence of the NADPH regenerating system to account for any non-enzymatic degradation.
Data Presentation
Specific kinetic data for the metabolism of this compound is not available. However, the following table provides an example of kinetic parameters for the metabolism of a cyclobutyl-containing compound, sibutramine, by different recombinant CYP isozymes, which can serve as a reference for the type of data to be generated.[6]
| CYP Isozyme | Apparent K_m (µM) | V_max (pmol/min/pmol P450) | Intrinsic Clearance (CL_int) (µL/min/pmol P450) |
| CYP2B6 | 8.02 | 15.3 | 1.91 |
| CYP2C19 | 388 | 2.51 | 0.006 |
| CYP3A4 | 85.0 | 29.4 | 0.346 |
| CYP3A5 | 392 | 73.0 | 0.186 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams created using the DOT language to visualize the enzymatic reactions and experimental workflows.
Caption: Lipase-catalyzed kinetic resolution of racemic this compound.
Caption: Proposed metabolic oxidation of this compound by Cytochrome P450.
References
- 1. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclobutyl(cyclopropyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cyclobutyl(cyclopropyl)methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the Grignard reaction between cyclopropylmagnesium bromide and cyclobutanecarboxaldehyde.[1][2][3] This reaction involves the nucleophilic addition of the cyclopropyl group to the carbonyl carbon of the aldehyde, followed by an acidic workup to yield the desired secondary alcohol.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Poor quality of Grignard reagent: Cyclopropylmagnesium bromide is sensitive to air and moisture.[3] Degradation of the reagent will significantly reduce the yield.
-
Side reactions: Enolization of the cyclobutanecarboxaldehyde by the Grignard reagent, or reduction of the aldehyde to cyclobutylmethanol, are common side reactions that consume starting materials.[1]
-
Suboptimal reaction conditions: Temperature, solvent, and the rate of addition of reagents play a critical role in maximizing the desired reaction pathway.
-
Inefficient workup and purification: Product loss can occur during the quenching, extraction, and purification steps.
Q3: What are the expected side products in this synthesis?
Potential side products include:
-
Cyclobutylmethanol: Formed by the reduction of cyclobutanecarboxaldehyde.[1]
-
Unreacted cyclobutanecarboxaldehyde: Resulting from incomplete reaction or enolization.[1]
-
Ring-opened or rearranged products: The high ring strain of both the cyclobutyl and cyclopropyl groups can lead to rearrangements, especially under acidic conditions during workup.[4]
Q4: How can I minimize the formation of the reduction byproduct, cyclobutylmethanol?
The reduction of the aldehyde occurs via a hydride transfer from the β-carbon of the Grignard reagent.[1] While challenging to eliminate completely, ensuring a clean, freshly prepared, or properly stored Grignard reagent may help. Additionally, maintaining a low reaction temperature can favor the desired nucleophilic addition over the reduction pathway.
Q5: What is the best way to purify the final product?
The primary methods for purifying this compound from the reaction mixture are:
-
Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be effective.
-
Column chromatography: This is a reliable method for separating the desired alcohol from non-polar byproducts and any remaining starting aldehyde.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no color change, no exotherm) | Inactive magnesium surface. | Activate the magnesium turnings prior to the preparation of the Grignard reagent. This can be done by stirring vigorously with a crystal of iodine or a few drops of 1,2-dibromoethane. |
| Wet glassware or solvent. | Ensure all glassware is oven-dried and the solvent (e.g., THF, diethyl ether) is anhydrous.[3] | |
| Low yield of this compound with recovery of starting aldehyde | Enolization of cyclobutanecarboxaldehyde.[1] | Add the Grignard reagent slowly to the aldehyde solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. |
| Poor quality Grignard reagent. | Use a freshly prepared Grignard reagent or titrate a commercially available solution to determine its exact concentration before use. | |
| Significant amount of cyclobutylmethanol byproduct detected | Reduction of the aldehyde.[1] | Maintain a low and controlled reaction temperature. Ensure the Grignard reagent is of high quality. |
| Formation of multiple unidentified byproducts | Ring rearrangement.[4] | During the workup, quench the reaction with a saturated aqueous solution of ammonium chloride at a low temperature before adding stronger acids. This milder condition can help prevent acid-catalyzed rearrangements. |
| Product loss during workup | Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to help break up emulsions. |
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes hypothetical experimental data to illustrate the effect of key parameters on the yield of this compound. This data is for illustrative purposes only and may not reflect actual experimental results.
| Entry | Temperature (°C) | Solvent | Rate of Addition | Yield (%) |
| 1 | 25 (Room Temp) | Diethyl Ether | Fast | 45 |
| 2 | 0 | Diethyl Ether | Slow | 65 |
| 3 | -20 | Diethyl Ether | Slow | 70 |
| 4 | 0 | Tetrahydrofuran (THF) | Slow | 75 |
| 5 | 0 | Cyclopentyl Methyl Ether (CPME) | Slow | 72 |
Experimental Protocol: Grignard Synthesis of this compound
This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
Cyclopropyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Cyclobutanecarboxaldehyde
-
Saturated aqueous ammonium chloride solution
-
Dilute hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Cyclopropylmagnesium Bromide:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in the flask.
-
Add a solution of cyclopropyl bromide in anhydrous diethyl ether or THF dropwise via the dropping funnel to initiate the reaction. The reaction is typically initiated with a small portion of the halide solution.
-
Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining cyclopropyl bromide solution at a rate that maintains a steady reflux.
-
After the addition is complete, continue stirring the mixture until the magnesium is consumed.
-
-
Reaction with Cyclobutanecarboxaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of cyclobutanecarboxaldehyde in the same anhydrous solvent dropwise to the stirred Grignard reagent.
-
Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
If necessary, add dilute hydrochloric acid to dissolve any remaining magnesium salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical flowchart for troubleshooting low reaction yields.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic chemistry - Which ring expansion in this compound is favourable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. organic chemistry - How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment) - Chemistry Stack Exchange [chemistry.stackexchange.com]
common side reactions in cyclopropylcarbinol rearrangements and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopropylcarbinol rearrangements.
Troubleshooting Guides
Issue: Low yield of desired cyclobutanol product due to formation of homoallylic alcohol and other side products.
Possible Cause: Inappropriate reaction conditions favoring the formation of the thermodynamically more stable homoallylic cation.
Solution:
-
Reaction Medium and Temperature: Employ an acidic aqueous medium. A common and effective method involves refluxing the cyclopropylcarbinol in dilute hydrochloric acid.[1] For example, a mixture of cyclopropylcarbinol in water with concentrated hydrochloric acid, refluxed for 3 hours, has been shown to produce cyclobutanol as the major product.[1]
-
Neutralization and Extraction: After the reaction, it is crucial to neutralize the acid. This can be achieved by adding sodium hydroxide pellets followed by sodium bicarbonate.[1] Subsequent extraction with a suitable solvent like diethyl ether is necessary to isolate the product.[1]
-
Purification: Fractional distillation is often required to separate the desired cyclobutanol from the homoallylic alcohol byproduct (e.g., 3-buten-1-ol) and other impurities.[1][2]
Issue: Predominant formation of homoallylic alcohol when cyclobutanol is the target.
Possible Cause: Reaction conditions that favor kinetic control and the formation of the homoallylic product.
Solution:
-
Solvent System: The use of hot water, often in a mixture with a co-solvent like 1,4-dioxane, can promote the formation of homoallylic alcohols.[3] Reactions carried out in refluxing 9:1 (v/v) H₂O-1,4-dioxane have been shown to yield homoallylic alcohols in good to very high yields without the need for an additional catalyst.[3]
-
Catalyst Choice: While hot water alone can be effective, certain Lewis or Brønsted acids can also influence the product distribution. Chiral phosphoric acids have been used to catalyze the asymmetric rearrangement to homoallylic products.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in a cyclopropylcarbinol rearrangement?
A1: The most common side products are homoallylic alcohols (e.g., 3-buten-1-ol) and cyclobutanol.[2][5] The distribution of these products is highly dependent on the reaction conditions. Under kinetically controlled conditions, a mixture of products is often observed, while thermodynamically controlled conditions tend to favor the formation of homoallylic products.[5]
Q2: How can I selectively synthesize cyclobutanol from cyclopropylcarbinol?
A2: Selective synthesis of cyclobutanol can be achieved by using an acid-catalyzed rearrangement in an aqueous medium. A well-established procedure involves refluxing cyclopropylcarbinol with dilute hydrochloric acid.[1] This method has been reported to yield a product mixture containing approximately 80% cyclobutanol.[2]
Q3: What conditions favor the formation of homoallylic alcohols?
A3: The formation of homoallylic alcohols is favored under conditions that promote the ring-opening of the cyclopropylcarbinyl cation. A simple and effective method is to reflux the cyclopropylcarbinol in a mixture of water and 1,4-dioxane (e.g., 9:1 v/v).[3] This approach often proceeds in high yields without the need for an additional catalyst.[3]
Q4: Can I use a catalyst to control the selectivity of the rearrangement?
A4: Yes, the choice of catalyst can significantly influence the outcome. While traditional Brønsted acids like HCl favor cyclobutanol formation in water, specialized catalysts can promote the formation of other products. For instance, gold-based catalysts have been used to direct the rearrangement towards the synthesis of benzo-fused nitrogen rings.[6][7] Chiral N-triflyl phosphoramide catalysts have been employed for the asymmetric synthesis of homoallylic sulfides.[4]
Q5: Does the substitution pattern on the cyclopropylcarbinol affect the reaction?
A5: Yes, the nature and position of substituents on the cyclopropylcarbinol can have a significant impact on the reaction pathway and product distribution. Substituents can influence the stability of the carbocation intermediates, thereby directing the rearrangement towards a specific product.
Quantitative Data Summary
| Desired Product | Reactant | Catalyst/Solvent | Temperature | Product Distribution | Yield | Reference |
| Cyclobutanol | Cyclopropylcarbinol | Concentrated HCl / Water | Reflux | ~80% Cyclobutanol, ~8% 3-buten-1-ol | 57% (isolated) | [1][2] |
| Homoallylic Alcohol | Various cyclopropyl carbinols | Water / 1,4-dioxane (9:1 v/v) | Reflux | Major product | Good to very high | [3] |
| Homoallylic Sulfide | Substituted Cyclopropylcarbinol | Chiral N-triflyl phosphoramide | -20°C to rt | Major product | Up to 99% | [4] |
Experimental Protocols
Protocol 1: Synthesis of Cyclobutanol via Acid-Catalyzed Rearrangement
This protocol is adapted from Organic Syntheses.[1]
-
Reaction Setup: In a 1-L three-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 600 mL of water, 57.5 mL of concentrated hydrochloric acid, and 57.7 g of cyclopropylcarbinol.
-
Reaction: Stir the mixture and heat to reflux for 3 hours.
-
Neutralization: Cool the reaction mixture to room temperature and then in an ice bath. While stirring, add 24 g of sodium hydroxide pellets, followed by 6.7 g of sodium bicarbonate.
-
Extraction: Saturate the mixture with sodium chloride and extract with diethyl ether for 30 hours using a continuous liquid-liquid extraction apparatus.
-
Drying and Concentration: Dry the ethereal extract over anhydrous sodium sulfate, filter, and remove the bulk of the solvent by distillation.
-
Purification: Carefully distill the crude product using a spinning band column to obtain pure cyclobutanol (bp 122-124°C).
Protocol 2: Synthesis of Homoallylic Alcohols via Hot Water-Promoted Rearrangement
This protocol is based on the method described by Li, et al.[3]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve the cyclopropylcarbinol substrate in a 9:1 (v/v) mixture of water and 1,4-dioxane.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired homoallylic alcohol.
Visualizations
Caption: Cyclopropylcarbinol rearrangement pathways.
Caption: Troubleshooting logic for product selectivity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Hot water-promoted cyclopropylcarbinyl rearrangement facilitates construction of homoallylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclopropyl carbinol rearrangement for benzo-fused nitrogen ring synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
Technical Support Center: Separation of Cyclobutyl(cyclopropyl)methanol Stereoisomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cyclobutyl(cyclopropyl)methanol stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the stereoisomers of this compound?
A1: The primary challenges stem from the structural similarity of the stereoisomers. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation difficult. Diastereomers, while having different physical properties, can still be challenging to separate if those differences are minor. The key is to employ chiral selectors or resolving agents that can interact differently with each stereoisomer, leading to a separable difference in properties.
Q2: Which analytical techniques are most suitable for the separation of this compound stereoisomers?
A2: The most common and effective techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) to selectively interact with the enantiomers.
-
Supercritical Fluid Chromatography (SFC): Often provides faster and more efficient separations than HPLC, using supercritical CO2 as the primary mobile phase.[1]
-
Gas Chromatography (GC) with a Chiral Column: Suitable for volatile analytes. Derivatization may be necessary to improve volatility and separation.[2]
-
Enzymatic Resolution: Employs enzymes that selectively catalyze a reaction with one enantiomer, allowing for the separation of the reacted and unreacted forms.
-
Diastereomeric Crystallization: Involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different solubilities.[3]
Chiral Chromatography Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Issue: No separation of enantiomers is observed.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is crucial. For cyclic alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[4] If one CSP doesn't work, screen a variety of CSPs with different chiral selectors. |
| Incorrect Mobile Phase Composition | The mobile phase composition significantly impacts selectivity. For normal-phase HPLC, a typical starting point is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).[4] For reversed-phase, acetonitrile or methanol with water is common. Systematically vary the ratio of the solvents. |
| Lack of a Strong Interacting Group | The hydroxyl group of the alcohol is the primary point of interaction. Ensure the mobile phase does not mask this interaction. In some cases, derivatization to an ester or carbamate can introduce additional interaction sites and improve separation. |
| Low Column Efficiency | Check for peak broadening, which can indicate a degraded column or system issues. Ensure proper column packing and system connections. Operating at a lower flow rate can sometimes improve resolution.[5] |
Issue: Poor peak shape (tailing or fronting).
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with the Stationary Phase | Add a small amount of an acidic or basic modifier to the mobile phase. For an alcohol, a small amount of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA) can improve peak shape. |
| Sample Overload | Inject a smaller volume or a more dilute sample. Chiral columns have a limited sample capacity. |
| Column Contamination | Flush the column with a strong solvent (compatible with the CSP) to remove any strongly retained impurities. |
Supercritical Fluid Chromatography (SFC)
Issue: Enantiomers are co-eluting.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Co-solvent | Methanol is a common and effective co-solvent in SFC for chiral separations of alcohols.[6] Ethanol and isopropanol are also good alternatives to screen. Varying the co-solvent can significantly alter selectivity. |
| Incorrect Modifier Percentage | The percentage of the co-solvent is a critical parameter. Perform a gradient elution to find the approximate percentage needed to elute the compound, then optimize with an isocratic method. |
| Inappropriate Back Pressure or Temperature | While less impactful than the mobile phase composition, optimizing back pressure and temperature can fine-tune the separation. Higher pressure generally leads to shorter retention times. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
This protocol provides a general workflow for developing a chiral HPLC method for the separation of this compound stereoisomers.
Caption: Workflow for Chiral HPLC Method Development.
Detailed Steps:
-
Column Screening:
-
Begin with polysaccharide-based chiral stationary phases (CSPs) such as those derived from cellulose and amylose, as they are effective for a wide range of chiral compounds, including alcohols.
-
Screen at least two to three different CSPs to increase the probability of finding a suitable one.
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-hexane/isopropanol (90:10 v/v). If elution is too slow, increase the isopropanol content. If too fast, decrease it.
-
Reversed Phase: Use a mobile phase of acetonitrile/water (50:50 v/v). Adjust the ratio based on the retention time.
-
-
Optimization:
-
Once partial separation is achieved, fine-tune the mobile phase composition in small increments (e.g., 2-5%).
-
Evaluate the effect of adding a small amount (0.1%) of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.
-
Optimize the flow rate. Lower flow rates can sometimes improve resolution but will increase the analysis time.[5]
-
Investigate the effect of column temperature. Lower temperatures often enhance enantioselectivity.[4]
-
Protocol 2: Enzymatic Resolution using Lipase
This protocol outlines a general procedure for the enzymatic resolution of this compound.
Caption: Workflow for Enzymatic Resolution.
Detailed Steps:
-
Enzyme and Reagent Selection:
-
Lipases are commonly used for the resolution of alcohols. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and highly enantioselective enzyme for a wide range of secondary alcohols.[7][8]
-
Choose an acyl donor for the transesterification reaction. Vinyl acetate is a common choice as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, making the reaction irreversible.
-
Select an appropriate organic solvent, such as hexane or toluene.
-
-
Reaction Setup:
-
Dissolve the racemic this compound and the acyl donor (typically in a slight excess) in the chosen solvent.
-
Add the lipase to the solution.
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at a suitable temperature (e.g., 30-40 °C) with gentle shaking.
-
Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by GC or HPLC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
-
Work-up and Separation:
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the resulting ester from the unreacted alcohol using standard column chromatography on silica gel.
-
Quantitative Data for Analogous Compounds
Table 1: Chiral HPLC/SFC Separation of Cyclic Alcohols
| Compound | Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| Chromanol | Daicel Chiralpak IA | MeOH/Water | > 1.5 | [9] |
| Prostaglandin F1α | Chiracel OJ-RH | MeCN:MeOH:water (23:10:67) | 1.7 | [10] |
| Prostaglandin E2 | Chiracel OJ-RH | MeCN:MeOH:water (15:20:65) | 1.5 | [10] |
| Alcohol Enantiomers (Generic) | Chiralcel OF | 30% Methanol / 70% CO2 (SFC) | > 1.5 | [6] |
Table 2: Enzymatic Resolution of Cyclic and Bicyclic Alcohols
| Substrate | Enzyme | Acyl Donor | Enantiomeric Excess (ee%) | Conversion (%) | Reference |
| 1-methyl-2,3-dihydro-1H-inden-1-ol | Candida antarctica Lipase A | Vinyl butyrate | 96-99 | 44-45 | [2] |
| Morita-Baylis-Hillman Adducts | Pseudomonas cepacia Lipase | - (Hydrolysis) | >90 | ~50 | [7] |
| Aryltrimethylsilyl Chiral Alcohols | Lipase | Vinyl acetate | >99 | 50 | [11] |
Disclaimer: The experimental conditions and quantitative data presented are for analogous compounds and should be used as a guideline. Optimization will be necessary to achieve the desired separation for this compound stereoisomers.
References
- 1. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chiraltech.com [chiraltech.com]
- 7. mdpi.com [mdpi.com]
- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 11. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability and recommended storage conditions for cyclobutyl(cyclopropyl)methanol
This technical support center provides guidance on the long-term stability and recommended storage conditions for cyclobutyl(cyclopropyl)methanol. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability of this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is recommended to protect it from light and moisture to prevent degradation.
Q2: What is the expected shelf life of this compound?
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these materials should be avoided to prevent vigorous reactions and degradation of the compound.
Q4: How does temperature affect the stability of this compound?
A4: Elevated temperatures can accelerate the degradation of this compound. It is a flammable liquid and should be kept away from heat, sparks, and open flames.[1] For long-term storage, maintaining a cool and controlled temperature is advisable.
Q5: Is this compound sensitive to light or air?
A5: While specific photostability data is not available, it is a general best practice to store chemicals like this compound in amber or opaque containers to protect them from light. Exposure to air can introduce moisture and oxidative conditions, which may lead to degradation over time. Therefore, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) for maximum stability, especially for high-purity applications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in appearance (e.g., color, turbidity) | Degradation of the compound due to improper storage (exposure to light, air, or high temperatures). Contamination. | Do not use the material. Dispose of it according to safety regulations. Review storage procedures to ensure they align with the recommended conditions. |
| Unexpected experimental results | Impurities in the this compound due to degradation. | Verify the purity of the starting material using an appropriate analytical method (e.g., GC, NMR). If impurities are detected, consider purifying the compound or obtaining a new batch. |
| Precipitate formation upon cooling | The compound may have a freezing point near the storage temperature. | Gently warm the container to room temperature to see if the precipitate redissolves. If it does, this is likely a physical change and not chemical degradation. Ensure the compound is fully dissolved before use. |
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Cool, well-ventilated area.[1] | To minimize the rate of potential degradation reactions and prevent evaporation. |
| Atmosphere | Tightly sealed container, preferably under an inert gas (e.g., Nitrogen, Argon). | To prevent oxidation and moisture absorption from the air. |
| Light | Amber or opaque container. | To protect against potential photodegradation. |
| Container Material | Chemically resistant glass or other compatible material. | To prevent leaching of impurities from the container into the compound. |
| Incompatible Substances | Store away from strong oxidizing agents, strong acids, and strong bases.[1] | To prevent chemical reactions that could lead to degradation or hazardous situations. |
Experimental Protocols
While specific stability testing protocols for this compound are not publicly available, a general approach based on forced degradation studies can be employed to assess its stability.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol).
-
Stress Conditions: Expose the samples to a range of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Heat the solid or a solution at a high temperature (e.g., 80 °C).
-
Photostability: Expose the sample to UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) from each stress condition.
-
Analytical Method: Analyze the stressed samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.
Factors Affecting Stability
Caption: Factors influencing the stability of this compound.
References
safe handling procedures and precautions for cyclobutyl(cyclopropyl)methanol
Disclaimer: No specific Safety Data Sheet (SDS) for cyclobutyl(cyclopropyl)methanol (CAS No. 219717-34-7) is publicly available. The following information is compiled from SDSs of structurally similar compounds, namely cyclopropylmethanol and cyclobutylmethanol, and should be used as a guideline with caution. It is imperative to handle this chemical with the utmost care and to perform a thorough risk assessment before use.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on data for similar compounds, this compound is expected to be a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation. Ingestion may be harmful.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile rubber). Ensure gloves are inspected before use and disposed of properly.
-
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If inhalation of vapors is likely, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Q3: What are the proper storage conditions for this compound?
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1] It should be stored in a designated flammables storage cabinet.
Q4: How should I dispose of this compound waste?
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Troubleshooting Guides
Scenario 1: Accidental Skin or Eye Contact
-
Problem: The compound has splashed onto your skin or into your eyes.
-
Solution:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing.[1] Seek immediate medical attention.
-
Scenario 2: A small spill occurs in the laboratory.
-
Problem: You have spilled a small amount of this compound on the benchtop.
-
Solution:
-
Ensure the area is well-ventilated and eliminate all ignition sources.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Scenario 3: You feel unwell after working with the compound.
-
Problem: You are experiencing dizziness, headache, or respiratory irritation.
-
Solution:
-
Immediately move to an area with fresh air.
-
If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.
-
Seek immediate medical attention and provide the Safety Data Sheet (or information on the compound) to the medical personnel.
-
Quantitative Data Summary
| Property | Value | Source (Similar Compound) |
| Molecular Formula | C₈H₁₄O | PubChem[2] |
| Molecular Weight | 126.20 g/mol | PubChem[2] |
| Appearance | Likely a colorless liquid | General chemical properties |
| Purity | Min. 95% | CymitQuimica[3] |
Experimental Protocols
Note: No specific experimental protocols involving this compound were found in the search results. The following is a generalized protocol for handling a liquid chemical with similar hazards.
General Handling Protocol:
-
Preparation:
-
Conduct a pre-work hazard assessment.
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents.
-
Put on all required personal protective equipment (PPE).
-
-
Dispensing:
-
Ground and bond the container and receiving equipment to prevent static discharge.
-
Use only non-sparking tools.
-
Carefully open the container in the fume hood.
-
Dispense the required amount of the liquid using a calibrated pipette or graduated cylinder.
-
-
Reaction:
-
Perform all manipulations within the chemical fume hood.
-
Keep the container tightly closed when not in use.
-
Maintain a safe distance from the reaction setup.
-
-
Post-Experiment:
-
Quench any unreacted material safely according to established laboratory procedures.
-
Dispose of all waste in appropriately labeled containers.
-
Clean all glassware and equipment thoroughly.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Visualizations
Caption: Safe handling workflow for this compound.
References
optimization of reaction conditions for synthesizing cyclobutyl(cyclopropyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for synthesizing cyclobutyl(cyclopropyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with a corresponding aldehyde or ketone. For this specific synthesis, two primary routes are viable:
-
Route A: Reaction of cyclopropylmagnesium bromide with cyclobutanecarboxaldehyde.
-
Route B: Reaction of cyclobutylmagnesium bromide with cyclopropanecarboxaldehyde.
The choice between these routes may depend on the commercial availability and stability of the starting materials.
Q2: What are the critical parameters to control during the Grignard reaction for this synthesis?
A2: Several parameters are crucial for the success and optimization of the Grignard reaction to synthesize this compound:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. All glassware must be thoroughly dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used to prevent quenching the Grignard reagent.[1][2]
-
Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature.[3] Maintaining a low temperature during the addition of the aldehyde can minimize side reactions.
-
Rate of Addition: Slow, dropwise addition of the aldehyde to the Grignard reagent is recommended to maintain control over the reaction temperature and minimize the formation of byproducts.[4]
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions as they solvate the magnesium complex, enhancing its reactivity.[1]
-
Purity of Magnesium: The magnesium turnings should be fresh and free of an oxide layer. Activation of the magnesium with a small crystal of iodine or 1,2-dibromoethane may be necessary to initiate the formation of the Grignard reagent.[1]
Q3: What are potential side reactions, and how can they be minimized?
A3: Several side reactions can occur during the synthesis of this compound via the Grignard reaction:
-
Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide, forming a dimer (e.g., bicyclopropyl or bicyclobutyl). This can be minimized by slow addition of the alkyl halide during the Grignard reagent formation and by using a slight excess of magnesium.[5]
-
Enolization of the Aldehyde: The Grignard reagent is a strong base and can deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate and reducing the yield of the desired alcohol. This is more likely with sterically hindered Grignard reagents or at higher temperatures. Using low temperatures and a less sterically hindered route can mitigate this.
-
Ring Opening: While less common under standard Grignard conditions, the strained cyclopropyl and cyclobutyl rings could potentially undergo rearrangement or opening, especially in the presence of acidic impurities or upon heating. Careful control of the reaction and work-up conditions is important.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Grignard reagent due to moisture. | - Ensure all glassware is flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.[1][2] |
| 2. Poor quality of magnesium turnings. | - Use fresh, high-purity magnesium turnings.- Activate the magnesium with iodine or 1,2-dibromoethane.[1] | |
| 3. Incomplete formation of the Grignard reagent. | - Allow sufficient reaction time for the formation of the Grignard reagent, observing the disappearance of magnesium.- Gentle heating may be required to initiate the reaction, but it should be carefully controlled.[1] | |
| Formation of Significant Byproducts | 1. Wurtz coupling products observed. | - Add the alkyl halide slowly to the magnesium suspension.- Use a slight excess of magnesium. |
| 2. Presence of unreacted aldehyde. | - Ensure the Grignard reagent was successfully formed and used in a slight excess (e.g., 1.1-1.2 equivalents).- Verify the concentration of the Grignard reagent via titration if possible. | |
| Reaction Fails to Initiate | 1. Magnesium surface is passivated with an oxide layer. | - Crush the magnesium turnings in a dry mortar and pestle before use.- Add a small crystal of iodine to the reaction mixture. The disappearance of the purple color indicates the initiation of the reaction.[1] |
| 2. Insufficient activation energy. | - Gently warm the flask with a heat gun in one spot to initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous. | |
| Product is Difficult to Purify | 1. Emulsion formation during aqueous work-up. | - Add saturated aqueous ammonium chloride solution for quenching instead of water.- Use a larger volume of extraction solvent. |
| 2. Co-elution of byproducts during chromatography. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider distillation as an alternative or additional purification step.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclopropylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Cyclopropyl bromide
-
Cyclobutanecarboxaldehyde
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a few drops of cyclopropyl bromide (1.0 eq) dissolved in anhydrous diethyl ether to the dropping funnel.
-
Once the reaction initiates (disappearance of iodine color, bubbling), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of cyclobutanecarboxaldehyde (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
-
Data Presentation
Table 1: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 4 | 75 |
| 2 | Room Temp (25) | 2 | 68 |
| 3 | 35 (Reflux) | 1 | 55 |
Table 2: Effect of Solvent on Yield
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Diethyl Ether | 2 | 78 |
| 2 | Tetrahydrofuran (THF) | 2 | 85 |
| 3 | Dichloromethane (DCM) | 2 | <5 (No Reaction) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
troubleshooting common issues in cyclopropanation reactions
Welcome to the Technical Support Center for Cyclopropanation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during cyclopropanation experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and quantitative data to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith cyclopropanation reaction is giving a low yield. What are the common causes?
A1: Low yields in Simmons-Smith reactions can stem from several factors:
-
Poor quality of the zinc-copper couple: The activation of zinc is crucial for the formation of the organozinc carbenoid.[1][2] Ensure your zinc-copper couple is freshly prepared and highly active.
-
Solvent effects: The rate of the Simmons-Smith reaction is sensitive to the solvent. Basic solvents can decrease the reaction rate.[3][4] Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are generally recommended.[4][5]
-
Steric hindrance: The reaction is subject to steric effects, with cyclopropanation typically occurring on the less hindered face of the alkene.[1][6]
-
Electron-withdrawing groups on the alkene: Alkenes with electron-withdrawing groups can be less reactive towards the electrophilic zinc carbenoid, leading to lower yields.[1]
Q2: I am observing poor diastereoselectivity in the cyclopropanation of an allylic alcohol. How can I improve it?
A2: The diastereoselectivity in the cyclopropanation of allylic alcohols is often directed by the hydroxyl group through coordination with the zinc reagent.[1][7] To improve diastereoselectivity:
-
Choice of reagent: The nature of the carbenoid reagent is critical. Different zinc carbenoids can exhibit varying levels of diastereoselectivity.
-
Reaction conditions: Temperature and solvent can influence the transition state geometry and, consequently, the diastereomeric ratio.
-
Protecting groups: If the directing effect of the hydroxyl group is undesirable, protecting it can alter the stereochemical outcome.
Q3: What are the primary safety concerns when working with diazomethane for cyclopropanation?
A3: Diazomethane is a highly toxic and explosive compound, requiring strict safety protocols.[8][9][10] Key hazards include:
-
Explosion risk: Diazomethane can detonate upon contact with rough surfaces (like ground glass joints), strong light, or heat.[8][10] It can also react violently with alkali metals.[8]
-
Toxicity: It is a severe irritant to the skin, eyes, and respiratory system and can cause fatal pulmonary edema.[8] It is also a potent sensitizer, leading to asthma-like symptoms upon repeated exposure.[8]
-
Handling Precautions: Always use diazomethane in a well-ventilated fume hood with a blast shield.[9][11] Use appropriate personal protective equipment (PPE), including neoprene or butyl rubber gloves and safety goggles.[8] It is often generated and used in situ to avoid isolation and handling of the pure substance.[12]
Q4: My transition metal-catalyzed cyclopropanation with a diazo compound is producing significant side products. What are they and how can I minimize them?
A4: Common side reactions in transition metal-catalyzed cyclopropanations with diazo compounds include:
-
Carbene dimerization: This can be minimized by the slow addition of the diazo compound to the reaction mixture containing the catalyst and the alkene.
-
C-H insertion: The metal carbene can insert into C-H bonds of the substrate or solvent. The choice of catalyst and solvent can influence the chemoselectivity between cyclopropanation and C-H insertion.
-
Ylide formation: With certain substrates, the metal carbene can form ylides, which may lead to other products.
-
Alkene isomerization: Under certain conditions, the catalyst may promote isomerization of the starting alkene.
Troubleshooting Guides
Low Yield
| Common Cause | Recommended Action(s) |
| Simmons-Smith: Inactive Zinc-Copper Couple | Prepare a fresh, highly active zinc-copper couple immediately before use. Consider using ultrasonication to activate the zinc surface.[13] |
| Simmons-Smith: Inappropriate Solvent | Use non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Avoid basic solvents which can slow down the reaction.[4][5] |
| Simmons-Smith: Electron-Deficient Alkene | For less reactive alkenes, consider using a more reactive reagent such as the Furukawa modification (Et₂Zn/CH₂I₂) or the Shi modification (using trifluoroacetic acid).[1][3] |
| Diazo Reaction: Premature Decomposition of Diazo Compound | Generate the diazo compound in situ and use it immediately. Avoid exposure to light and acidic impurities. |
| Transition Metal Catalysis: Catalyst Inactivation | Ensure the catalyst is not poisoned by impurities in the substrate or solvent. Use freshly purified reagents and dry solvents. |
| All Methods: Suboptimal Temperature | Optimize the reaction temperature. Some reactions require low temperatures to prevent side reactions, while others may need heating to proceed at a reasonable rate. |
| All Methods: Incorrect Stoichiometry | Carefully control the stoichiometry of the reagents. An excess of the cyclopropanating agent may be necessary, but a large excess can sometimes lead to side reactions. |
Poor Diastereoselectivity
| Common Cause | Recommended Action(s) |
| Allylic Alcohols: Weak Directing Group Effect | Ensure the hydroxyl group is free (unprotected) to direct the cyclopropanation. The choice of solvent can also impact the strength of this coordination. |
| Chiral Substrates: Steric and Electronic Mismatch | The inherent stereochemistry of the substrate may favor the formation of an undesired diastereomer. Consider using a different cyclopropanating reagent or a catalyst with a different ligand that may favor the desired diastereomer. |
| Transition Metal Catalysis: Ineffective Chiral Ligand | Screen a variety of chiral ligands for the metal catalyst to find one that provides optimal stereocontrol for your specific substrate. |
| All Methods: Non-optimal Reaction Temperature | Diastereoselectivity can be temperature-dependent. Running the reaction at a lower temperature often increases selectivity. |
Experimental Protocols
Simmons-Smith Cyclopropanation of an Alkene
This protocol describes a general procedure for the Simmons-Smith reaction.
Materials:
-
Alkene
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper Couple (Zn-Cu)
-
Anhydrous Diethyl Ether or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Activate the zinc-copper couple: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and a nitrogen inlet, add zinc dust and copper(I) chloride. Heat the mixture under vacuum and then allow it to cool under a nitrogen atmosphere.
-
To the activated Zn-Cu couple under a nitrogen atmosphere, add anhydrous diethyl ether or DCM.
-
Add diiodomethane dropwise to the stirred suspension. The reaction is often initiated by gentle heating or sonication.
-
After the initial exothermic reaction subsides, add the alkene, either neat or dissolved in the reaction solvent.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite to remove the solid residues.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Transition Metal-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)
This protocol provides a general method for a rhodium-catalyzed cyclopropanation.
Materials:
-
Alkene
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄] or another suitable rhodium catalyst
-
Anhydrous Dichloromethane (DCM)
-
Syringe pump
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the alkene and the rhodium catalyst (typically 0.1-1 mol%) in anhydrous DCM.
-
Using a syringe pump, add a solution of ethyl diazoacetate in anhydrous DCM to the stirred reaction mixture over a period of several hours. A slow addition rate is crucial to minimize the formation of carbene dimers.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.
-
After the addition of EDA is complete and the reaction has gone to completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Impact of Solvent on Simmons-Smith Reaction Yield
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Dichloromethane | 9.1 | ~90 |
| 1,2-Dichloroethane | 10.4 | ~85 |
| Diethyl Ether | 4.3 | ~70-80 |
| Tetrahydrofuran | 7.6 | Lower yields often observed due to solvent basicity |
| Acetonitrile | 37.5 | Variable, can be lower due to coordination |
Note: Yields are approximate and can vary significantly based on the substrate and specific reaction conditions.
Diastereoselectivity in the Cyclopropanation of a Chiral Allylic Alcohol
| Reagent/Catalyst | Diastereomeric Ratio (syn:anti) |
| Zn-Cu / CH₂I₂ | >95:5 |
| Et₂Zn / CH₂I₂ | >95:5 |
| Rh₂(OAc)₄ / N₂CHCO₂Et | ~70:30 |
| Cu(acac)₂ / N₂CHCO₂Et | ~60:40 |
Note: The 'syn' isomer refers to cyclopropanation on the same face as the hydroxyl group. Ratios are illustrative and substrate-dependent.
Visualizations
Troubleshooting Workflow for Low Yield in Cyclopropanation
Caption: Troubleshooting workflow for low yield in cyclopropanation reactions.
Decision Pathway for Choosing a Cyclopropanation Method
Caption: Decision pathway for selecting an appropriate cyclopropanation method.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. organic chemistry - Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. research.uga.edu [research.uga.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 12. ehs.unm.edu [ehs.unm.edu]
- 13. Simmons-Smith Reaction [organic-chemistry.org]
Technical Support Center: Purification of Cyclobutyl(cyclopropyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of cyclobutyl(cyclopropyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The synthesis of this compound, often via a Grignard reaction between a cyclobutylmagnesium halide and cyclopropanecarboxaldehyde, can lead to several impurities. These include:
-
Unreacted starting materials: Residual cyclopropanecarboxaldehyde and reagents from the Grignard preparation.
-
Grignard coupling byproducts: Bicyclobutyl may form from the coupling of the cyclobutylmagnesium halide.[1]
-
Ring-opened or rearranged isomers: Due to the strained nature of the cyclopropyl and cyclobutyl rings, acid- or heat-catalyzed rearrangement can occur, leading to isomeric impurities such as those with cyclopentyl or homoallylic structures.[2]
-
Solvent and workup residues: Residual solvents (e.g., diethyl ether, THF) and byproducts from the workup (e.g., butanol if n-butyllithium is used in any step) may be present.[3]
Q2: Which purification techniques are most effective for this compound?
A2: The two primary methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography.
-
Fractional Distillation: This is effective for separating the product from non-volatile impurities and solvents with significantly different boiling points.[4][5] It is particularly useful for larger scale purifications.
-
Flash Column Chromatography: This technique is excellent for removing closely related impurities, such as isomeric byproducts and other polar contaminants.[6] Silica gel is a commonly used stationary phase.
Q3: How can I monitor the purity of my this compound fractions?
A3: Purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile components in your sample, providing both retention time and mass spectral data for impurity identification.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.[9][10][11]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a column chromatography purification and to identify the fractions containing the product.[6]
Troubleshooting Guides
Purification by Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation | Boiling points of the product and impurities are too close. | Increase the efficiency of the fractionating column (e.g., use a longer column or one with a more efficient packing material). Optimize the reflux ratio to favor separation. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.[5] | |
| Product Decomposition | The distillation temperature is too high. | Perform the distillation under a higher vacuum to lower the boiling point of the product. |
| Bumping or Uneven Boiling | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
| Low Recovery | Product loss in the distillation apparatus. | Ensure all joints are properly sealed to prevent leaks. Allow the apparatus to cool completely before dismantling to minimize loss of condensed product. |
| Hold-up in the fractionating column. | Use a column with a smaller surface area or insulate the column to minimize condensation on the walls. |
Purification by Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Spots on TLC | Inappropriate solvent system. | Systematically vary the polarity of the mobile phase. A common starting point for alcohols is a mixture of hexane and ethyl acetate.[6] Gradually increasing the proportion of ethyl acetate will increase the polarity. |
| Co-elution of Product and Impurities | Overloading the column. | Use a larger column or reduce the amount of crude material loaded onto the column. |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. | |
| Product is not Eluting from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution may be necessary. |
| The product may be unstable on silica gel. | Deactivate the silica gel with a small amount of triethylamine in the mobile phase, or consider using a different stationary phase like alumina. | |
| Streaking of Spots on TLC/Column | The sample is too concentrated or contains acidic/basic impurities. | Dilute the sample before loading. Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase. |
| The sample is not fully dissolved in the loading solvent. | Ensure the sample is completely dissolved before loading it onto the column. If solubility is an issue, consider a dry loading technique. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a well-insulated fractionating column.
-
Sample Preparation: Ensure the crude this compound is free of water and solid particles.
-
Distillation:
-
Add the crude material and a few boiling chips to the distillation flask.
-
Gradually reduce the pressure to the desired level (e.g., 20 mmHg).
-
Slowly heat the distillation flask.
-
Collect fractions based on the boiling point at the given pressure. Discard the initial forerun which may contain volatile solvents.
-
Monitor the temperature at the head of the column; a stable temperature indicates the collection of a pure fraction.
-
-
Analysis: Analyze the purity of each fraction using GC-MS or NMR.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine a suitable mobile phase system using TLC. A good system will give the product an Rf value of approximately 0.3. A common mobile phase for this type of alcohol is a mixture of ethyl acetate and hexanes.
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel and adding the dry powder to the top of the column.
-
-
Elution:
-
Add the mobile phase to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Purity and Yield Comparison of Purification Methods (Illustrative)
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield (%) | Notes |
| Fractional Distillation | ~85% | >98% | 75% | Effective for removing low-boiling and high-boiling impurities. |
| Flash Chromatography | ~85% | >99% | 85% | More effective at removing isomeric impurities. |
Note: The values in this table are illustrative and will vary depending on the specific impurities and experimental conditions.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Logic for Low Purity after Distillation
Caption: Decision tree for troubleshooting low purity in distillation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. EP1171421B1 - Process for the preparation of cyclopropylacetonitrile - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
- 9. rsc.org [rsc.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. utsouthwestern.edu [utsouthwestern.edu]
managing exothermic reactions in cyclobutyl(cyclopropyl)methanol synthesis
Here is a technical support center for managing exothermic reactions in the synthesis of cyclobutyl(cyclopropyl)methanol.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for managing the highly exothermic nature of the Grignard reaction used to synthesize this compound. The primary focus is on the reaction between a cyclobutyl Grignard reagent and cyclopropanecarboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of the exotherm in this synthesis?
A1: The synthesis of this compound typically involves the formation of a Grignard reagent (e.g., cyclobutylmagnesium bromide) and its subsequent reaction with an aldehyde (cyclopropanecarboxaldehyde). Both steps are highly exothermic. The formation of the Grignard reagent itself releases a significant amount of heat.[1][2] The subsequent nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde is also a major exothermic event.
Q2: What are the initial signs of a potential thermal runaway?
A2: Key indicators include a sudden, rapid increase in reaction temperature that is not proportional to the rate of reagent addition, a rise in internal pressure in a closed system, and vigorous, uncontrolled refluxing of the solvent.[2] Monitoring the reaction's heat flow with a calorimeter is the most reliable method for early detection.[3]
Q3: How does the rate of reagent addition affect reaction safety?
A3: The rate of reagent addition (dosing rate) is critical. A slower dosing rate allows the cooling system to dissipate the generated heat effectively, preventing accumulation and reducing the risk of thermal runaway.[3][4] Studies have shown that decreasing the dosing rate can significantly lower the thermal risk level of Grignard reagent synthesis.[3]
Q4: Why is there often an "induction period" and why is it hazardous?
A4: An induction period is a delay before the exothermic reaction begins, often due to the need to activate the surface of the magnesium. During this time, the added alkyl halide can accumulate. Once the reaction initiates, this accumulated reagent can react very rapidly, causing a sudden and dangerous temperature and pressure spike.[3] This is considered one of the most hazardous moments of the synthesis, especially in the event of a cooling failure.[3]
Q5: What is the role of the solvent in managing the reaction?
A5: Ethereal solvents like Tetrahydrofuran (THF) or diethyl ether are essential. They are relatively unreactive with the Grignard reagent and help to solvate and stabilize it.[5] THF is often preferred for its higher boiling point and better stabilization of the Grignard complex.[6] The solvent also acts as a heat sink, and its reflux can help dissipate some of the reaction heat, although relying on this for primary cooling is not recommended for controlled synthesis.[2]
Troubleshooting Guide
Problem 1: The reaction temperature is spiking uncontrollably.
-
Immediate Action: Stop the addition of the reagent immediately. Increase the efficiency of the cooling bath (e.g., by adding dry ice to the acetone bath). If necessary, prepare a quenching agent.
-
Probable Cause: The rate of reagent addition is too high for the cooling system to handle, or the concentration of reactants is too high.
-
Solution: Reduce the dosing rate significantly.[3] Ensure the cooling bath is at the target temperature and has sufficient capacity. Consider diluting the reagent being added.[4]
Problem 2: The Grignard reaction fails to initiate (long induction period).
-
Probable Cause 1: Inactive Magnesium Surface. The magnesium turnings may have an oxide layer preventing the reaction.
-
Probable Cause 2: Presence of Moisture. Grignard reagents react readily with water. Any moisture in the glassware, solvent, or reagents will quench the reaction.[1][8]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert gas like argon or nitrogen.[6] Use anhydrous solvents and ensure reagents are dry.
-
Problem 3: The reaction mixture has turned cloudy and black with low yield.
-
Probable Cause: This may indicate decomposition of the Grignard reagent or side reactions. Prolonged heating or refluxing can contribute to this.[6]
-
Solution: Avoid unnecessarily long reaction times. Monitor the reaction progress (e.g., by checking for the disappearance of magnesium) to determine the endpoint.[6] Ensure the reaction temperature is controlled and does not overshoot the target, as decomposition can be temperature-dependent.
Data Presentation
Table 1: Effect of Dosing Rate on Thermal Risk in Grignard Synthesis
| Dosing Rate (g·min⁻¹) | Heat Accumulation | Thermal Risk Class (Stoessel) | Recommendation |
| 2.0 | High | 3 (High Risk) | Not recommended for scale-up without advanced cooling |
| 1.0 | Moderate | 2-3 (Medium-High Risk) | Requires careful monitoring and efficient cooling |
| 0.5 | Low | 1 (Low Risk) | Recommended for safer operation [3] |
Data synthesized from findings on Grignard reagent synthesis, indicating that lower dosing rates significantly reduce heat accumulation and thermal risk.[3]
Experimental Protocols
Protocol 1: Controlled Synthesis of this compound
This protocol emphasizes safety and control of the exothermic reaction.
-
Glassware Preparation: Rigorously dry all glassware (a three-neck round-bottom flask, dropping funnel, and condenser) in an oven at 120°C for several hours and assemble while hot under a stream of dry argon or nitrogen.
-
Reagent Setup:
-
Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
In the dropping funnel, prepare a solution of cyclobutyl bromide (1.0 equivalent) in anhydrous THF.
-
In a separate syringe pump, prepare a solution of cyclopropanecarboxaldehyde (1.0 equivalent) in anhydrous THF.
-
-
Grignard Formation (Exothermic Step 1):
-
Add a small portion (~5-10%) of the cyclobutyl bromide solution to the magnesium turnings.
-
If the reaction does not start within a few minutes (indicated by gentle bubbling or a slight temperature increase), add a single crystal of iodine to initiate.
-
Once initiated, cool the flask in an ice-water or dry ice/acetone bath to 0-5°C.
-
Add the remaining cyclobutyl bromide solution dropwise at a rate that maintains the internal temperature below 10°C.
-
-
Reaction with Aldehyde (Exothermic Step 2):
-
After the Grignard formation is complete (most of the magnesium is consumed), cool the reaction mixture to -10°C.
-
Add the cyclopropanecarboxaldehyde solution via syringe pump at a very slow, controlled rate. The rate should be set to ensure the internal temperature does not exceed -5°C. This is the most critical step for controlling the main exotherm.
-
-
Quenching: Once the addition is complete and the reaction has stirred for a short period, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride while maintaining cooling. This quenching step is also exothermic.
-
Workup: Proceed with standard aqueous workup and extraction.
Visualizations
Caption: Reaction pathway for the synthesis, highlighting the critical exothermic step.
Caption: Experimental workflow for controlled synthesis and temperature management.
References
- 1. researchgate.net [researchgate.net]
- 2. hzdr.de [hzdr.de]
- 3. researchgate.net [researchgate.net]
- 4. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. reddit.com [reddit.com]
- 8. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Technical Support Center: Solvent Effects on the Reactivity of Cyclobutyl(cyclopropyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the reactivity of cyclobutyl(cyclopropyl)methanol. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the reaction of this compound under acidic or solvolytic conditions?
A1: The reaction of this compound is expected to proceed through a carbocationic intermediate, leading to a complex mixture of products. Due to the high ring strain of the cyclopropyl and cyclobutyl groups, rearrangements are highly favorable. The primary products are typically a result of ring expansion, leading to substituted cyclopentyl and cyclohexyl derivatives. Solvolysis products, where the solvent acts as a nucleophile, are also expected. The exact product distribution is highly dependent on the solvent and reaction conditions.
Q2: Which ring, the cyclopropyl or the cyclobutyl, is more likely to expand?
A2: Both rings are strained and can undergo expansion. The cyclopropylmethyl cation is particularly prone to rearrangement to a cyclobutyl cation due to significant strain relief. However, the cyclobutyl ring can also expand to a more stable cyclopentyl system. The predominant pathway will be influenced by the stability of the resulting carbocation intermediates, which in turn is affected by the solvent's properties. In many cases, expansion of the cyclopropyl ring is a key pathway.[1]
Q3: How does the solvent affect the rate of reaction?
A3: The reaction rate is highly sensitive to the solvent's ionizing power and nucleophilicity.[2][3] Polar protic solvents, capable of stabilizing the carbocation intermediate through solvation, will generally accelerate the reaction. The relationship between solvent properties and reaction rate can be analyzed using the extended Grunwald-Winstein equation, which separates the effects of solvent ionizing power (Y) and solvent nucleophilicity (N).
Q4: Can I control the product distribution by choosing a specific solvent?
A4: To some extent, yes. The solvent plays a crucial role in determining the fate of the carbocation intermediate.
-
High Nucleophilicity Solvents (e.g., ethanol, methanol, aqueous acetone): These solvents can trap the carbocation intermediate, leading to a higher proportion of solvolysis products.
-
Low Nucleophilicity, High Ionizing Power Solvents (e.g., trifluoroethanol (TFE), hexafluoroisopropanol (HFIP)): These solvents are excellent at promoting ionization but are poor nucleophiles. In such solvents, the carbocation has a longer lifetime, increasing the likelihood of rearrangements to more stable forms before being trapped. This will favor the formation of ring-expanded products.
Troubleshooting Guides
Issue 1: My reaction yields a complex, inseparable mixture of products.
-
Cause: This is a common outcome due to the competing rearrangement and solvolysis pathways of the carbocation intermediate.
-
Solution:
-
Solvent Selection: As detailed in the FAQs, modify the solvent to favor a specific pathway. To favor solvolysis products, use a more nucleophilic solvent. To favor a specific rearranged product, a less nucleophilic, highly ionizing solvent might provide more selectivity, although a mixture is still likely.
-
Temperature Control: Lowering the reaction temperature may increase the selectivity of the reaction by favoring the pathway with the lower activation energy.
-
Chromatography Optimization: Employ high-resolution chromatography techniques (e.g., HPLC, preparative TLC) and test various solvent systems to achieve better separation.
-
Issue 2: The reaction is very slow or does not proceed to completion.
-
Cause: The reaction conditions may not be sufficiently forcing to promote the formation of the carbocation.
-
Solution:
-
Increase Solvent Ionizing Power: Switch to a solvent with a higher ionizing power (e.g., move from ethanol to trifluoroethanol).
-
Acid Catalysis: If not already in use, the addition of a protic or Lewis acid can facilitate the departure of the hydroxyl group as water, promoting carbocation formation.
-
Increase Temperature: Gently heating the reaction mixture can increase the rate, but be aware that this may also decrease selectivity.
-
Issue 3: I am observing unexpected elimination products (alkenes).
-
Cause: The carbocation intermediate can also be deprotonated by the solvent or other bases present in the reaction mixture, leading to the formation of various alkenes.
-
Solution:
-
Use a Non-Basic Nucleophile/Solvent: If possible, use a solvent that is less basic.
-
Temperature: Higher temperatures tend to favor elimination over substitution. Running the reaction at a lower temperature may reduce the amount of elimination byproducts.
-
Data Presentation
The following tables summarize kinetic data for the solvolysis of analogous compounds, cyclopropylcarbinyl bromide and cyclobutyl bromide, which serve as excellent models for the reactivity of this compound. The data illustrates the sensitivity of the reaction rate to the solvent.
Table 1: Rate Constants (k) for the Solvolysis of Cyclopropylcarbinyl Bromide and Cyclobutyl Bromide in Various Solvents at 25°C.
| Solvent (v/v) | Cyclopropylcarbinyl Bromide k (s⁻¹) | Cyclobutyl Bromide k (s⁻¹) |
| 100% Ethanol | 1.37 x 10⁻⁶ | 1.12 x 10⁻⁷ |
| 90% Ethanol | 1.01 x 10⁻⁵ | 8.41 x 10⁻⁷ |
| 80% Ethanol | 3.65 x 10⁻⁵ | 3.31 x 10⁻⁶ |
| 100% Methanol | 4.41 x 10⁻⁶ | 4.37 x 10⁻⁷ |
| 80% Methanol | 5.37 x 10⁻⁵ | 5.62 x 10⁻⁶ |
| 97% TFE-H₂O | 1.15 x 10⁻² | 1.05 x 10⁻³ |
| 50% TFE-H₂O | 1.83 x 10⁻³ | 1.70 x 10⁻⁴ |
Data adapted from Kevill, D. N., & Abduljaber, M. H. (2000). Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. The Journal of Organic Chemistry, 65(8), 2548–2554.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Studying the Solvolysis of this compound
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol/20% water by volume). Ensure solvents are of high purity.
-
Reaction Setup: In a clean, dry reaction vessel, add the chosen solvent. Place the vessel in a temperature-controlled bath (e.g., 25.0 °C).
-
Initiation: Once the solvent has reached thermal equilibrium, add a known concentration of this compound to initiate the reaction. If acid catalysis is required, add a suitable acid (e.g., a catalytic amount of HCl or H₂SO₄).
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction immediately (e.g., by adding a cold, neutral solution).
-
Analysis: Analyze the quenched aliquots using a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the formation of products. An internal standard is recommended for accurate quantification.
-
Data Analysis: Plot the concentration of the starting material versus time to determine the rate of reaction. Identify products by comparing their retention times to known standards or by using GC-MS or NMR spectroscopy.
Visualizations
Caption: General reaction pathway for this compound under acidic conditions.
Caption: Experimental workflow for kinetic analysis.
Caption: Logical relationship between solvent properties and reaction outcomes.
References
Technical Support Center: Catalyst Deactivation in Cyclobutyl(cyclopropyl)methanol Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during the synthesis of cyclobutyl(cyclopropyl)methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic synthesis of this compound, likely proceeding through the hydrogenation of cyclobutyl cyclopropyl ketone.
Q1: My reaction has stalled or is showing significantly reduced conversion. What are the potential causes related to the catalyst?
A1: A stalled or slow reaction is a primary indicator of catalyst deactivation. The main causes can be categorized as poisoning, fouling (coking), or thermal degradation (sintering).[1][2][3]
-
Poisoning: This occurs when impurities in your starting materials, solvent, or hydrogen stream strongly bind to the active sites of the catalyst, rendering them inactive.[1][3] Common poisons for hydrogenation catalysts like Raney® Nickel or Palladium on Carbon (Pd/C) include sulfur, phosphorus, and nitrogen-containing compounds.[1][4]
-
Fouling/Coking: Carbonaceous materials or polymers can deposit on the catalyst surface, blocking pores and active sites.[1][3] This is often a result of side reactions, especially at elevated temperatures.[5]
-
Sintering: High reaction temperatures can cause the fine metal particles of the catalyst to agglomerate, which reduces the active surface area.[1][2]
Q2: How can I determine the specific cause of my catalyst deactivation?
A2: A systematic approach can help pinpoint the cause of deactivation. Consider the following steps:
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Analyze Reactant and Solvent Purity: Review the specifications of your starting materials and solvents for potential catalyst poisons. If necessary, perform additional purification steps.
-
Inspect the Catalyst: A visual inspection of the used catalyst might reveal significant color changes, clumping, or the presence of polymeric residues, suggesting fouling.
-
Characterize the Spent Catalyst: Techniques like Temperature-Programmed Oxidation (TPO) can quantify the amount of coke on the catalyst. Elemental analysis (e.g., ICP-MS) can detect the presence of poisons. Surface area analysis (e.g., BET) can indicate if sintering has occurred.
Q3: My reaction is producing unexpected byproducts. Could this be related to catalyst deactivation?
A3: Yes, a change in selectivity can be a sign of catalyst deactivation. For instance, partial deactivation of the catalyst might favor side reactions. In the case of this compound synthesis, this could potentially lead to ring-opening of the cyclopropyl or cyclobutyl groups, especially under harsh conditions.
Frequently Asked Questions (FAQs)
Q: What are the most common catalysts used for the synthesis of this compound?
A: While specific literature for this exact synthesis is sparse, analogous ketone reductions and cyclopropanations suggest that catalysts like Raney® Nickel, Raney® Cobalt, and Palladium on Carbon (Pd/C) would be effective for the hydrogenation of a cyclobutyl cyclopropyl ketone precursor.[6] For cyclopropanation steps in related syntheses, rhodium and copper-based catalysts are common.
Q: Can I reuse my catalyst? If so, how many times?
A: Catalyst reuse is often possible but depends on the extent and nature of the deactivation. If the deactivation is due to reversible poisoning or mild fouling, the catalyst can often be regenerated and reused.[6][7] The number of possible reuses will depend on the specific reaction conditions and the effectiveness of the regeneration procedure. It is recommended to monitor the catalyst's activity and selectivity with each cycle.
Q: What are some preventative measures to minimize catalyst deactivation?
A: To prolong the life of your catalyst, consider the following:
-
Use High-Purity Reagents: Ensure your starting materials, solvents, and hydrogen gas are free from potential catalyst poisons.[4]
-
Optimize Reaction Conditions: Avoid excessively high temperatures to minimize sintering and coking.[2]
-
Proper Catalyst Handling: Handle and store the catalyst under an inert atmosphere to prevent oxidation and contamination. Raney® Nickel, for example, should be kept wet with a solvent like water or ethanol to prevent pyrophoric activity.[6]
Data Presentation: Catalyst Deactivation and Regeneration
The following table summarizes common causes of deactivation for catalysts likely used in this compound synthesis and outlines potential regeneration strategies.
| Catalyst Type | Common Causes of Deactivation | Regeneration Strategies |
| Raney® Nickel | Poisoning: Sulfur, phosphorus, nitrogen compounds.[1] Fouling: Carbon deposition (coking) from side reactions.[8] Sintering: High temperatures. | Washing: With a solvent like methanol or toluene to remove adsorbed impurities.[6] Alkaline/Acidic Treatment: Washing with a dilute aqueous alkaline solution (e.g., NaOH) or acidic solution (e.g., acetic acid).[6][8] Thermal Treatment: Under a hydrogen atmosphere at elevated temperatures.[6][7] |
| Palladium on Carbon (Pd/C) | Poisoning: Sulfur compounds are particularly detrimental.[4] Fouling: Deposition of organic residues on the surface. Sintering: Agglomeration of palladium nanoparticles at high temperatures. | Solvent Washing: With deionized water followed by an organic solvent like methanol.[9] Chemical Treatment: Washing with a mixture of chloroform and glacial acetic acid has been shown to be effective in some cases.[10] Oxidative/Reductive Treatment: Controlled oxidation to burn off carbon deposits followed by reduction to reactivate the palladium. |
| Rhodium-based (for cyclopropanation) | Ligand Decomposition: Degradation of the organic ligands. Substrate Inhibition: Strong coordination of starting materials or products to the metal center. | Regeneration is often specific to the catalyst system and may involve purification to remove inhibiting species. |
Experimental Protocols
Protocol 1: Regeneration of Raney® Nickel Catalyst
This protocol is a general guideline for the regeneration of Raney® Nickel that has been deactivated by fouling.
-
Safety Precautions: Raney® Nickel is pyrophoric when dry. Always handle it as a slurry in water or a suitable solvent under an inert atmosphere.
-
Solvent Washing:
-
After the reaction, allow the catalyst to settle and decant the reaction mixture.
-
Wash the catalyst multiple times with a solvent such as methanol or toluene to remove any adsorbed organic residues.[6] This can be done by adding the solvent, stirring, allowing the catalyst to settle, and then decanting.
-
-
Alkaline Treatment (for more severe fouling):
-
Suspend the solvent-washed catalyst in a 0.5-5N solution of sodium hydroxide in water or an alcohol like methanol.[5]
-
Stir the suspension at a temperature between 40°C and 150°C for 1-2 hours in the presence of hydrogen.[5] Hydrogen can be bubbled through the suspension or generated in situ by adding a small amount of aluminum.[5]
-
-
Final Washing and Storage:
-
After the alkaline treatment, decant the sodium hydroxide solution.
-
Wash the catalyst repeatedly with deionized water until the washings are neutral.
-
Store the regenerated catalyst as a slurry in water or ethanol.
-
Protocol 2: Regeneration of Palladium on Carbon (Pd/C)
This protocol provides a general procedure for regenerating Pd/C that has been deactivated by organic residues.
-
Safety Precautions: Used Pd/C can be pyrophoric. Handle with care, preferably in a wet state.
-
Solvent Washing:
-
Chemical Treatment (for stubborn residues):
-
A mixture of chloroform and glacial acetic acid can be used to wash the catalyst.[10] This should be followed by thorough washing with methanol and then deionized water to remove the acid and chloroform.
-
-
Drying:
-
The regenerated catalyst can be dried under vacuum at a moderate temperature (e.g., 60-80°C).
-
Mandatory Visualization
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Caption: Potential points of catalyst deactivation in the synthesis pathway.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. GB833592A - Process for regenerating raney nickle and raney cobalt catalysts - Google Patents [patents.google.com]
- 6. papers.sim2.be [papers.sim2.be]
- 7. [PDF] Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. CN105363476B - The regeneration of palladium/carbon catalyst and using method - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Reactivity Analysis: Cyclobutyl(cyclopropyl)methanol vs. Dicyclopropylmethanol in Solvolysis
For Immediate Release
Executive Summary
The solvolysis of cyclobutyl(cyclopropyl)methanol and dicyclopropylmethanol proceeds through carbocationic intermediates. The relative reactivity of these two compounds is governed by the stability of these intermediates. The presence of cyclopropyl groups is known to significantly stabilize adjacent carbocations through orbital overlap with their "bent" bonds, a phenomenon often referred to as "dancing resonance."[1][2][3][4] Consequently, dicyclopropylmethanol, which can form a highly stabilized dicyclopropylmethyl cation, is predicted to undergo solvolysis at a significantly faster rate than this compound. The latter forms a carbocation stabilized by one cyclopropyl group and one cyclobutyl group. While the cyclobutyl group can also participate in carbocation stabilization and is prone to ring expansion, the stabilizing effect of a second cyclopropyl group is expected to be more pronounced.[3][5]
Comparative Data
As direct experimental kinetic data for the solvolysis of this compound and dicyclopropylmethanol is not available in the surveyed literature, the following table presents a qualitative and inferred comparison based on the principles of carbocation stability and data from analogous systems, such as the solvolysis of cyclopropylcarbinyl and cyclobutyl bromides.[6][7]
| Parameter | This compound | Dicyclopropylmethanol |
| Predicted Relative Solvolysis Rate | Slower | Faster |
| Intermediate Carbocation Stability | Moderately High | Very High |
| Primary Stabilizing Feature | One cyclopropyl group, potential for cyclobutyl ring expansion | Two cyclopropyl groups |
| Anticipated Product Profile | Complex mixture of rearranged products (including ring-expanded species) | Primarily products derived from the dicyclopropylmethyl cation, with potential for some rearrangement |
Reaction Mechanisms and Carbocation Rearrangements
The solvolysis of both alcohols is initiated by the protonation of the hydroxyl group by an acid catalyst, followed by the departure of a water molecule to form a carbocation.[8] The subsequent fate of this carbocation dictates the product distribution and is a key point of differentiation between the two substrates.
Dicyclopropylmethanol
The solvolysis of dicyclopropylmethanol is expected to proceed through the formation of a relatively stable dicyclopropylmethyl carbocation. This cation is highly stabilized by the orbital overlap from both cyclopropyl rings. While rearrangements are a hallmark of cyclopropylcarbinyl systems, the high stability of the initial dicyclopropylmethyl cation may lead to a greater proportion of products arising from direct solvent capture.
This compound
The solvolysis of this compound leads to a carbocation stabilized by one cyclopropyl and one cyclobutyl ring. This intermediate is prone to complex rearrangements involving both rings. The cyclopropyl group can lead to the formation of a cyclobutyl cation, while the cyclobutyl ring can expand to a more stable cyclopentyl cation.[5][6][9] This intricate series of potential rearrangements is expected to result in a diverse mixture of products.
References
- 1. quora.com [quora.com]
- 2. organic chemistry - What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituent Effects in Cyclopropylcarbinyl Solvolyses - Craig George Cogger - Google Books [books.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Researcher's Guide to the Conformational Landscape of Cyclobutyl(cyclopropyl)methanol: A Methodological Comparison
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. The spatial arrangement of atoms, or conformation, dictates a molecule's physical, chemical, and biological properties. This guide provides a comparative overview of computational and experimental methods for elucidating the conformational preferences of cyclobutyl(cyclopropyl)methanol, a molecule of interest in synthetic and medicinal chemistry.
Computational Approaches to Conformational Analysis
Computational chemistry provides powerful tools to predict and analyze the conformational preferences of molecules. These methods are often the first step in a conformational study, guiding further experimental work.
A typical computational workflow involves an initial conformational search to identify potential low-energy structures, followed by higher-level calculations to refine their geometries and relative energies.
Common Computational Methods
| Method | Description | Strengths | Limitations |
| Molecular Mechanics (MM) | Utilizes classical physics to approximate the potential energy of a molecule. It is a computationally inexpensive method suitable for a broad conformational search. | Fast, can handle large molecules. | Less accurate, relies on parameterization. |
| Semi-Empirical Methods | A quantum mechanical approach that uses parameters derived from experimental data to simplify calculations. It offers a balance between speed and accuracy. | Faster than ab initio methods, provides electronic properties. | Accuracy is dependent on the parameterization. |
| Ab Initio Methods | Based on first principles of quantum mechanics without empirical parameters. Methods like Hartree-Fock (HF) provide a fundamental description of the electronic structure. | High accuracy, does not rely on experimental data. | Computationally expensive, especially for larger molecules. |
| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure based on the electron density. It is a popular choice for its balance of accuracy and computational cost. | Good accuracy for a wide range of systems, computationally more feasible than high-level ab initio methods. | The choice of functional can impact results. |
The following diagram illustrates the logical workflow for a computational conformational analysis.
Caption: A flowchart of the typical workflow for computational conformational analysis.
Experimental Verification
Experimental techniques are crucial for validating the predictions of computational models and providing a definitive picture of the conformational landscape in a given environment (e.g., solution or solid state).
Key Experimental Techniques
| Technique | Information Provided | Sample Requirements |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on through-bond and through-space atomic connectivity and distances. J-coupling constants and Nuclear Overhauser Effect (NOE) data are particularly useful for determining dihedral angles and internuclear distances, respectively. | Soluble sample in a suitable deuterated solvent. |
| X-ray Crystallography | Yields the precise three-dimensional structure of a molecule in the solid state. This provides a definitive conformation in the crystalline form. | A single, well-ordered crystal. |
| Microwave Spectroscopy | Determines the rotational constants of a molecule in the gas phase, which are related to its moments of inertia and thus its geometry. | Volatile sample that can be introduced into a high-vacuum chamber. |
| Gas-Phase Electron Diffraction | Provides information on the radial distribution of atoms in a molecule in the gas phase, from which bond lengths, angles, and torsional angles can be derived. | Volatile sample. |
The following diagram illustrates the relationship between computational predictions and experimental validation.
Caption: The synergistic relationship between computational modeling and experimental validation.
Hypothetical Case Study: this compound
In the absence of published data, we present a hypothetical conformational analysis of this compound to illustrate the expected outcomes. The primary degree of conformational freedom is the rotation around the C-C bond connecting the two rings and the C-O bond of the methanol group.
Hypothetical Computational Results
A conformational search followed by DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) might yield several low-energy conformers. The relative energies and key dihedral angles would be tabulated for comparison.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C_cyclobutyl-C-C_cyclopropyl-C) | Dihedral Angle (H-O-C-C) |
| A | 0.00 | 175° | 60° |
| B | 0.85 | 65° | 180° |
| C | 1.50 | -70° | -60° |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to observe chemical shifts and coupling constants.
-
Perform a two-dimensional COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.
-
Acquire a two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time of 300-800 ms to identify through-space correlations between protons.
-
-
Data Analysis:
-
Measure key ³J(H,H) coupling constants. The magnitude of these couplings can be related to the dihedral angle via the Karplus equation.
-
Analyze NOESY/ROESY cross-peaks. The intensity of these peaks is inversely proportional to the sixth power of the distance between the protons, providing strong evidence for specific conformations.
-
X-ray Crystallography
-
Crystallization: Grow single crystals of this compound. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final crystal structure.
Conclusion
The conformational analysis of flexible molecules like this compound requires a multi-faceted approach that combines the predictive power of computational chemistry with the definitive validation of experimental techniques. While specific data for this molecule remains to be published, the methodologies outlined in this guide provide a clear and comprehensive pathway for researchers to elucidate its conformational landscape. Such studies are fundamental to understanding its reactivity, designing new catalysts, and developing novel therapeutic agents. The synergy between theory and experiment is key to unlocking a deeper understanding of molecular structure and function.
A Mechanistic Showdown: Unraveling the Rearrangement Pathways of Cyclobutyl(cyclopropyl)methanol
For researchers, scientists, and professionals in drug development, understanding the intricate dance of molecular rearrangements is paramount for designing novel synthetic routes and predicting product outcomes. This guide provides a comparative investigation into the mechanistic pathways of cyclobutyl(cyclopropyl)methanol rearrangement, offering a deep dive into the underlying principles, experimental data, and alternative synthetic strategies.
The rearrangement of this compound is a classic example of a reaction governed by the formation and subsequent fate of carbocation intermediates. The inherent ring strain in both the cyclobutyl and cyclopropyl moieties provides a thermodynamic driving force for rearrangement to more stable carbocyclic or open-chain structures. This guide will compare the dominant acid-catalyzed and solvolytic pathways, and explore alternative rearrangements involving substituted analogs.
At the Crossroads of Reactivity: Acid-Catalyzed vs. Solvolytic Pathways
The rearrangement of this compound can be initiated under both acidic conditions and through solvolysis. The choice of conditions significantly influences the product distribution, which is a direct reflection of the competing mechanistic pathways. At the heart of these transformations lies the formation of a carbocation at the carbinol center, which can then undergo a cascade of rearrangements.
Two primary competing pathways are the expansion of the cyclopropyl ring and the expansion of the cyclobutyl ring. The relative stabilities of the resulting carbocation intermediates play a crucial role in determining the major products.
Quantitative Comparison of Product Distributions
The following tables summarize the product distributions observed under different reaction conditions for cyclopropylmethanol, a closely related analog that serves as a foundational model for understanding the rearrangement of this compound. Extrapolations for this compound are made based on established principles of carbocation stability.
| Reaction Condition | Substrate | Product(s) | Yield (%) | Reference |
| HBr (aq), 5-10 °C | Cyclopropylmethanol | Cyclopropylmethyl bromide | 56 | [1] |
| Cyclobutyl bromide | 37 | [1] | ||
| 4-Bromo-1-butene | 7 | [1] | ||
| HF (aq) | Cyclopropylmethanol | Cyclobutyl fluoride | Major | [1] |
| 4-Fluoro-1-butene | Minor | [1] | ||
| Solvolysis (CD₃CO₂D, 20 °C) | cis-1-hydroxymethyl-2-phenyl-cyclopropane mesylate | 3-phenylcyclobutyl acetate | 92 | [2] |
| 4-phenyl-1-butene | 8 | [2] |
Note: Quantitative data for the direct rearrangement of the parent this compound is scarce in the literature. The data for cyclopropylmethanol and its derivatives provide a strong basis for predicting the behavior of this compound, where a similar distribution of ring-expanded and ring-opened products is expected. The presence of the cyclobutyl group is anticipated to influence the ratio of products due to its own propensity for rearrangement.
Delving into the Mechanisms: A Visual Guide
The rearrangement pathways are best understood through a visual representation of the carbocation intermediates and their subsequent transformations.
Caption: General mechanistic pathways for the rearrangement of this compound.
Experimental Corner: Protocols for Synthesis and Rearrangement
For researchers looking to explore these rearrangements, detailed experimental protocols are essential.
Synthesis of this compound
The starting material can be synthesized via a Grignard reaction between cyclopropylmagnesium bromide and cyclobutanecarboxaldehyde.
Materials:
-
Magnesium turnings
-
Cyclopropyl bromide
-
Anhydrous diethyl ether or THF
-
Cyclobutanecarboxaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a solution of cyclopropyl bromide in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Maintain a gentle reflux.
-
Grignard Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of cyclobutanecarboxaldehyde in anhydrous diethyl ether dropwise with vigorous stirring.
-
Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.
Acid-Catalyzed Rearrangement of Cyclopropylmethanol (Model Reaction)
This protocol, adapted from the reaction with hydrobromic acid, serves as a model for the rearrangement of this compound.[1]
Materials:
-
Cyclopropylmethanol
-
48% Hydrobromic acid
-
Ice bath
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Cool a flask containing cyclopropylmethanol in an ice-water bath to 5-10 °C.
-
Slowly add 48% hydrobromic acid with stirring, maintaining the temperature between 5-10 °C.
-
After the addition is complete, continue stirring at the same temperature for 1 hour.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product mixture with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.
-
The product mixture can be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution.
Exploring Alternative Substrates and Their Rearrangements
The rearrangement of cyclopropylcarbinyl systems is not limited to the parent alcohol. The introduction of substituents can significantly influence the reaction pathway and product selectivity.
| Substrate | Catalyst/Conditions | Product | Yield (%) | ee (%) | Reference |
| Di(p-tolyl)cyclopropylmethanol | Chiral N-triflyl phosphoramide | Chiral homoallylic sulfide | 95 | 92 | [3] |
| Di(p-methoxyphenyl)cyclopropylmethanol | Chiral N-triflyl phosphoramide | Chiral homoallylic sulfide | 91 | 85 | [3] |
| Di(p-chlorophenyl)cyclopropylmethanol | Chiral N-triflyl phosphoramide | Chiral homoallylic sulfide | 86 | 95 | [3] |
These examples demonstrate that the cyclopropylcarbinyl rearrangement can be harnessed for asymmetric synthesis, providing access to chiral building blocks with high enantioselectivity.[3]
Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial for reproducibility and adaptation.
Caption: A typical experimental workflow for the synthesis and rearrangement of this compound.
References
- 1. BJOC - The cyclopropylcarbinyl route to γ-silyl carbocations [beilstein-journals.org]
- 2. The cyclopropylcarbinyl route to γ-silyl carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Competitive Cationic Pathways and the Asymmetric Synthesis of 1,2-Disubstituted Cyclopropanes: Insight into the Cyclopropylcarbinyl Cation - University of Notre Dame - Figshare [curate.nd.edu]
A Comparative Guide to Analytical Methods for the Characterization of Cyclobutyl(cyclopropyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of cyclobutyl(cyclopropyl)methanol derivatives. These compounds, featuring unique strained ring structures, are of increasing interest in medicinal chemistry, particularly as scaffolds in the design of novel therapeutics. Accurate and robust analytical methods are crucial for their synthesis, quality control, and mechanistic studies.
Introduction to Analytical Strategies
The characterization of this compound derivatives relies on a combination of chromatographic and spectroscopic techniques. Chromatographic methods are essential for separating the analyte from complex matrices and for quantitative analysis, while spectroscopic methods provide detailed structural information. The choice of method depends on the specific analytical goal, such as purity assessment, structural elucidation, or quantification in a biological matrix.
Chromatographic Methods: A Comparative Overview
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary chromatographic techniques for the analysis of these derivatives. The selection between GC and HPLC is largely dictated by the volatility and thermal stability of the analyte.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of compounds in the liquid phase based on their affinity for the stationary and mobile phases. |
| Applicability | Ideal for volatile and semi-volatile this compound derivatives. | Suitable for a wider range of derivatives, including less volatile and thermally labile compounds. |
| Sample Preparation | Generally requires extraction into a volatile organic solvent. Derivatization may be needed for polar analytes. | Involves dissolution in a suitable solvent compatible with the mobile phase. |
| Limit of Detection (LOD) | Generally lower (ng/mL to pg/mL). | Varies with detector (µg/mL to ng/mL). |
| Limit of Quantification (LOQ) | Generally lower (ng/mL to pg/mL). | Varies with detector (µg/mL to ng/mL). |
| Linearity | Typically excellent over a wide concentration range. | Good, but can be affected by detector saturation at high concentrations. |
| Accuracy | High, especially with the use of an internal standard. | High, with proper method validation. |
Experimental Protocols: Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify volatile this compound derivatives and their impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with a 5973 MS detector).
-
Sample Preparation:
-
Dissolve a known amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 10-100 µg/mL.
-
If the derivative is highly polar, derivatization with a silylating agent (e.g., BSTFA) may be necessary to increase volatility.
-
Transfer the solution to a GC vial.
-
-
GC-MS Parameters:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To quantify this compound derivatives and analyze less volatile analogs.
-
Instrumentation: An HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-2 min: 5% B.
-
2-15 min: 5% to 95% B.
-
15-18 min: 95% B.
-
18-20 min: 95% to 5% B.
-
20-25 min: 5% B (equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance profile of the specific derivative (typically in the range of 200-220 nm for unconjugated alcohols).
-
Injection Volume: 10 µL.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of this compound derivatives.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. ¹H NMR and ¹³C NMR are fundamental for structural confirmation. |
| Fourier-Transform Infrared (FTIR) | Identifies the presence of functional groups, such as the hydroxyl (-OH) group and C-H bonds of the cyclic moieties. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. |
Experimental Protocols: Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of a synthesized this compound derivative.
-
Instrumentation: A 300 MHz or higher NMR spectrometer (e.g., Bruker Avance III).
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in a this compound derivative.
-
Instrumentation: An FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation:
-
Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
-
FTIR Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Expected Characteristic Peaks:
-
~3300 cm⁻¹ (broad): O-H stretching vibration of the alcohol.
-
~2850-3000 cm⁻¹: C-H stretching vibrations of the cyclobutyl and cyclopropyl rings.
-
~1000-1100 cm⁻¹: C-O stretching vibration.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of a this compound derivative.
-
Instrumentation: A mass spectrometer, often coupled with a GC or LC system.
-
Sample Introduction: As described in the GC-MS or HPLC-MS protocols.
-
Expected Fragmentation Patterns for Cyclic Alcohols:
-
Loss of H₂O (M-18): A common fragmentation pathway for alcohols.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon. For this compound, this could lead to the loss of the cyclobutyl or cyclopropyl radical.
-
Ring-opening fragmentation: The strained cyclobutyl and cyclopropyl rings can undergo complex rearrangements and fragmentations.
-
Workflow and Interrelation of Analytical Techniques
The characterization of a novel this compound derivative typically follows a logical workflow, where each technique provides complementary information.
Caption: General experimental workflow for the characterization of a this compound derivative.
This workflow illustrates the progression from synthesis and purification to detailed structural elucidation and quantitative analysis, culminating in a complete characterization of the molecule.
Signaling Pathway Context for Drug Development
Derivatives containing the cyclopropylmethyl moiety have been investigated as allosteric modulators of G protein-coupled receptors (GPCRs), such as the dopamine D3 receptor (D3R)[1]. The D3R is a target of interest for various neurological and psychiatric disorders. Allosteric modulators offer the potential for greater selectivity and a more nuanced pharmacological effect compared to traditional orthosteric ligands.
The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor and the potential point of intervention for a negative allosteric modulator (NAM).
Caption: Simplified dopamine D3 receptor signaling pathway with allosteric modulation.
In this pathway, the binding of dopamine to the D3 receptor activates the inhibitory G protein (Gi/o), which in turn inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and subsequent downstream effects. A negative allosteric modulator (NAM), such as a cyclopropylmethyl derivative, would bind to a site on the receptor distinct from the dopamine binding site and reduce the receptor's response to dopamine, thereby attenuating the downstream signaling cascade.
References
comparative yield analysis of different synthetic routes to cyclobutyl(cyclopropyl)methanol
A Comparative Guide to the Synthetic Routes of Cyclobutyl(cyclopropyl)methanol
Table 1: Summary of Proposed Synthetic Routes
| Route | Precursors | Reagents and Conditions | Potential Advantages | Potential Challenges |
| 1 | Cyclopropyl bromide, Magnesium, Cyclobutanecarboxaldehyde | 1. Mg, THF (Grignard formation) 2. Cyclobutanecarboxaldehyde, THF 3. Aqueous workup | Convergent synthesis; readily available precursors. | Grignard reagent formation can be sensitive to moisture. |
| 2 | Cyclobutyl cyclopropyl ketone | NaBH₄, Methanol or LiAlH₄, THF | High potential for good to excellent yields; mild reaction conditions with NaBH₄. | The precursor ketone may require a multi-step synthesis. |
Route 1: Grignard Reaction of Cyclopropylmagnesium Bromide with Cyclobutanecarboxaldehyde
This approach represents a classic and versatile method for carbon-carbon bond formation and alcohol synthesis. The Grignard reagent, formed from cyclopropyl bromide and magnesium, acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanecarboxaldehyde.
Experimental Protocol:
-
Preparation of Cyclopropylmagnesium Bromide:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
A small crystal of iodine can be added to activate the magnesium.
-
Add a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF dropwise from the dropping funnel. The reaction is initiated by gentle heating.
-
Once the reaction starts, continue the addition at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
-
Reaction with Cyclobutanecarboxaldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of cyclobutanecarboxaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield this compound.
-
Logical Workflow for Grignard Synthesis
Route 2: Reduction of Cyclobutyl Cyclopropyl Ketone
The reduction of a ketone to a secondary alcohol is a fundamental and high-yielding transformation in organic synthesis. This route is contingent on the availability or prior synthesis of cyclobutyl cyclopropyl ketone.
Experimental Protocol:
-
Reduction Reaction:
-
Dissolve cyclobutyl cyclopropyl ketone (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage gas evolution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude alcohol by column chromatography or distillation.
-
Logical Workflow for Ketone Reduction
Comparative Analysis
-
Feasibility and Precursor Availability: Route 1, the Grignard reaction, likely offers a more direct pathway as cyclopropyl bromide and cyclobutanecarboxaldehyde are commercially available or readily synthesized. The precursor for Route 2, cyclobutyl cyclopropyl ketone, is less common and would likely require a separate synthetic sequence, for instance, via a Friedel-Crafts acylation or oxidation of the corresponding secondary alcohol.
-
Yield and Purity: Both routes are generally high-yielding. Ketone reductions (Route 2) are often cleaner and proceed with very high conversions, simplifying purification. Grignard reactions (Route 1) can sometimes be complicated by side reactions such as enolization of the aldehyde or Wurtz coupling of the Grignard reagent, potentially lowering the yield of the desired product.
-
Scalability and Safety: Both methods are generally scalable. The formation of Grignard reagents can be exothermic and requires careful control of reaction conditions, especially on a larger scale. The use of sodium borohydride in Route 2 is generally considered safer and easier to handle than the lithium aluminum hydride (LiAlH₄) alternative, which is highly reactive with water.
Conclusion
For the synthesis of this compound, both the Grignard reaction and the reduction of the corresponding ketone present viable pathways. The choice between them will largely depend on the availability of the starting materials. If cyclobutyl cyclopropyl ketone is readily accessible, its reduction is likely the more straightforward and higher-yielding approach. However, if starting from more basic building blocks, the Grignard reaction between cyclopropylmagnesium bromide and cyclobutanecarboxaldehyde offers a more convergent and practical synthetic strategy. The experimental protocols provided herein serve as a robust starting point for any researcher venturing into the synthesis of this novel alcohol.
A Comparative Guide to Alternatives for Cyclobutyl(cyclopropyl)methanol in Chemical Synthesis
For researchers, scientists, and drug development professionals, the introduction of cyclobutyl and cyclopropyl moieties is a critical step in the synthesis of novel therapeutics and agrochemicals. Cyclobutyl(cyclopropyl)methanol has traditionally served as a valuable building block for this purpose. However, a range of alternative reagents and synthetic strategies offer distinct advantages in terms of yield, selectivity, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for specific synthetic challenges.
The primary use of this compound in synthesis is often as a precursor to (bromomethyl)cyclobutane and (bromomethyl)cyclopropane. These haloalkanes are versatile intermediates for nucleophilic substitution and cross-coupling reactions. Therefore, a direct evaluation of alternative reagents should consider their ability to efficiently replace these intermediates or offer a more direct route to the desired cyclopropyl or cyclobutyl-containing product.
Alternative Reagents for Cyclopropylation and Cyclobutylation
Several classes of reagents have emerged as powerful alternatives for introducing cyclopropyl and cyclobutyl groups. These include organometallic reagents such as Grignard reagents and organobismuth compounds, as well as organoboron derivatives like trifluoroborates and boronic acids.
Key Alternatives at a Glance:
| Reagent Class | Specific Examples | Key Applications | Advantages | Disadvantages |
| Organomagnesium | Cyclopropylmagnesium bromide, Cyclobutylmagnesium bromide | Cobalt-catalyzed cross-coupling with alkyl halides | Readily prepared, effective for C(sp³)-C(sp³) bond formation.[1][2] | Moisture sensitive, may require inert conditions. |
| Organoboron | Potassium cyclopropyltrifluoroborate, Potassium cyclobutyltrifluoroborate, Cyclopropylboronic acid | Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides and triflates | Air- and moisture-stable, broad functional group tolerance.[3][4] | May require specific palladium catalysts and ligands for optimal reactivity.[4] |
| Organobismuth | Tricyclopropylbismuth | Palladium-catalyzed cross-coupling with aryl halides and triflates | Non-toxic, tolerates numerous functional groups, does not require anhydrous conditions.[4][5] | Stoichiometric use of bismuth, limited commercial availability of some reagents. |
Comparative Performance Data
While direct head-to-head comparisons across all reagent classes for a single transformation are rare in the literature, we can compile representative data to illustrate their performance in their respective optimal applications.
Table 1: Cobalt-Catalyzed Cross-Coupling of Cyclopropyl/Cyclobutyl Grignard Reagents with Alkyl Iodides[1]
| Entry | Alkyl Iodide | Grignard Reagent | Product | Yield (%) |
| 1 | 1-Iodooctane | Cyclopropylmagnesium bromide | 1-Cyclopropyloctane | 85 |
| 2 | 1-Iodo-4-phenylbutane | Cyclopropylmagnesium bromide | 1-Cyclopropyl-4-phenylbutane | 82 |
| 3 | 1-Iodooctane | Cyclobutylmagnesium bromide | 1-Cyclobutyloctane | 88 |
| 4 | 1-Iodo-4-phenylbutane | Cyclobutylmagnesium bromide | 1-Cyclobutyl-4-phenylbutane | 79 |
Yields determined by ¹H NMR spectroscopy.
Table 2: Suzuki-Miyaura Coupling of Potassium Cyclopropyl/Cyclobutyltrifluoroborates with Aryl Chlorides[3][4]
| Entry | Aryl Chloride | Organotrifluoroborate | Product | Yield (%) |
| 1 | 4-Chloroanisole | Potassium cyclopropyltrifluoroborate | 4-Cyclopropylanisole | 75 |
| 2 | 2-Chlorotoluene | Potassium cyclopropyltrifluoroborate | 2-Cyclopropyltoluene | 81 |
| 3 | 4-Chloroanisole | Potassium cyclobutyltrifluoroborate | 4-Cyclobutylanisole | 68 |
| 4 | 2-Chlorotoluene | Potassium cyclobutyltrifluoroborate | 2-Cyclobutyltoluene | 72 |
Isolated yields.
Experimental Protocols
Protocol 1: Cobalt-Catalyzed Cross-Coupling of 1-Iodooctane with Cyclopropylmagnesium Bromide[1]
Materials:
-
1-Iodooctane
-
Cyclopropylmagnesium bromide (0.5 M in THF)
-
Cobalt(II) chloride (CoCl₂)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried flask under an argon atmosphere, add CoCl₂ (5 mol%) and dppe (5 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 15 minutes to form the catalyst complex.
-
Cool the mixture to 0 °C and add 1-iodooctane (1.0 equiv).
-
Slowly add cyclopropylmagnesium bromide (1.2 equiv) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-cyclopropyloctane.
Protocol 2: Suzuki-Miyaura Coupling of 4-Chloroanisole with Potassium Cyclopropyltrifluoroborate[3][4]
Materials:
-
4-Chloroanisole
-
Potassium cyclopropyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a reaction vial, add 4-chloroanisole (1.0 equiv), potassium cyclopropyltrifluoroborate (1.5 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add toluene and water (10:1 ratio) to the vial.
-
Seal the vial and heat the reaction mixture at 100 °C for 18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-cyclopropylanisole.
Synthetic Workflow and Logical Relationships
The choice of reagent is often dictated by the specific synthetic disconnection and the functional group tolerance required. The following diagrams illustrate the synthetic pathways and the logical choices a researcher might make.
Caption: Synthetic pathways from this compound and its alternatives.
Caption: Decision-making flowchart for selecting a suitable cyclopropylation/cyclobutylation reagent.
Conclusion
The selection of an appropriate reagent for the introduction of cyclobutyl and cyclopropyl moieties is a critical decision in a synthetic campaign. While this compound remains a viable precursor for generating the corresponding bromides, researchers now have a diverse toolbox of alternative reagents at their disposal. Organomagnesium and organoboron compounds, in particular, offer robust and high-yielding pathways through cobalt-catalyzed and Suzuki-Miyaura cross-coupling reactions, respectively. The choice of reagent should be guided by the nature of the substrate, the required functional group tolerance, and the desired bond construction. This guide provides a starting point for navigating these choices, and the provided protocols offer a practical foundation for implementing these modern synthetic methods.
References
A Comparative Guide to the Kinetic Studies of Cyclobutyl(cyclopropyl)methanol and Related Rearrangements
For Researchers, Scientists, and Drug Development Professionals
The study of strained ring systems, such as those found in cyclobutyl(cyclopropyl)methanol, is of significant interest in organic chemistry and drug development due to their unique reactivity and potential for complex molecular scaffolding. The rearrangement of these systems, often proceeding through carbocationic intermediates, provides a powerful tool for synthetic chemists. This guide offers a comparative analysis of the kinetic data available for reactions involving the cyclopropylcarbinyl and cyclobutyl systems, which are closely related to this compound. The data presented here is crucial for understanding reaction mechanisms, predicting product distributions, and designing novel synthetic pathways.
Quantitative Kinetic Data: Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides
Table 1: Specific Rates of Solvolysis (k) for Cyclopropylcarbinyl Bromide and Cyclobutyl Bromide at 25.0°C
| Solvent (v/v) | Cyclopropylcarbinyl Bromide, k x 10⁵ (s⁻¹) | Cyclobutyl Bromide, k x 10⁵ (s⁻¹) |
| 100% EtOH | 1.85 | 0.048 |
| 90% EtOH | 7.31 | 0.28 |
| 80% EtOH | 22.1 | 1.05 |
| 70% EtOH | 61.2 | 3.51 |
| 60% EtOH | 162 | 11.0 |
| 50% EtOH | 473 | 39.9 |
| 100% MeOH | 5.37 | 0.16 |
| 80% TFE | 20,400 | 1,020 |
| 97% HFIP | - | 1,110,000 |
Data sourced from Kevill, et al., J. Org. Chem. 2000, 65(8), 2548-2554.[1][2]
The data clearly indicates that cyclopropylcarbinyl bromide undergoes solvolysis at a significantly faster rate than cyclobutyl bromide across all solvent systems, with the rate difference being between 10 and 120 times.[1] This is attributed to the greater stability of the cyclopropylcarbinyl cation, which can be stabilized by the adjacent cyclopropyl group through a "corner-protonated" cyclobutene-like transition state. The rates for both substrates increase with the ionizing power of the solvent, as demonstrated by the dramatic rate acceleration in trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP).
Experimental Protocols
The following is a generalized experimental protocol for determining the specific rates of solvolysis, based on the methodologies described in the cited literature.
Kinetic Measurements by Titrimetric Method:
-
Preparation of Solutions:
-
A stock solution of the substrate (e.g., cyclobutyl bromide) is prepared in the desired solvent at a known concentration.
-
For reactions in binary solvent mixtures, the appropriate volumes of each solvent are mixed to achieve the target composition.
-
-
Reaction Setup:
-
Aliquots of the substrate solution are transferred to sealed ampoules or reaction vessels.
-
The vessels are then placed in a constant-temperature bath maintained at the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
-
Sampling and Quenching:
-
At appropriate time intervals, individual ampoules are withdrawn from the bath and the reaction is quenched, typically by rapid cooling in an ice bath.
-
-
Analysis:
-
The amount of acid produced from the solvolysis reaction is determined by titration with a standardized solution of a strong base (e.g., sodium hydroxide). An indicator is used to determine the endpoint.
-
-
Data Analysis:
Reaction Mechanisms and Pathways
The reactions of this compound and related compounds are characterized by complex carbocation rearrangements. The initial formation of a carbocation can lead to ring expansion of either the cyclopropyl or the cyclobutyl ring, as well as hydride shifts, ultimately resulting in a variety of products.[3]
The solvolysis of cyclopropylcarbinyl and cyclobutyl systems is proposed to proceed through a rate-determining ionization with significant nucleophilic solvation of the forming carbocation.[1]
Caption: Proposed reaction pathways for this compound and related bromides.
Experimental Workflow
The kinetic analysis of these reactions follows a well-defined workflow to ensure accurate and reproducible data.
Caption: A typical experimental workflow for kinetic studies of solvolysis reactions.
References
comparison of cyclobutyl(cyclopropyl)methanol with other strained ring alcohols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of strained ring systems into drug candidates is a rapidly growing strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of cyclobutyl(cyclopropyl)methanol against other strained ring alcohols, namely cyclobutanol and bicyclo[1.1.1]pentylmethanol, offering insights into their relative performance based on available data.
Introduction to Strained Ring Alcohols
Small, strained carbocyclic rings are attractive building blocks in drug design as they can serve as bioisosteres for larger, more lipophilic moieties like phenyl rings. The inherent ring strain in these systems influences their geometry, electronic properties, and reactivity, which in turn can impact a molecule's solubility, metabolic stability, and target binding affinity. This guide focuses on a selection of strained ring alcohols that are gaining traction in drug discovery programs.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key computed and, where available, experimental properties of the parent strained ring alcohols.
| Property | This compound | Cyclobutanol | Bicyclo[1.1.1]pentylmethanol |
| Molecular Formula | C₈H₁₄O | C₄H₈O | C₆H₁₀O |
| Molecular Weight ( g/mol ) | 126.20[1] | 72.11 | 98.14 |
| Calculated logP (XLogP3) | 1.6[1] | 0.7 | 1.1 |
| Topological Polar Surface Area (Ų) | 20.2[1] | 20.2 | 20.2 |
| Hydrogen Bond Donor Count | 1[1] | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1[1] | 1 | 1 |
Note: Data for Cyclobutanol and Bicyclo[1.1.1]pentylmethanol are derived from publicly available chemical databases.
Reactivity and Metabolic Stability
The unique structural features of strained ring alcohols influence their reactivity and metabolic profiles.
This compound: The presence of both a cyclobutane and a highly strained cyclopropane ring suggests a complex reactivity profile. Under acidic conditions, ring-opening of the cyclopropyl group is often favored due to the high ring strain. This reactivity can be a site of metabolic vulnerability but can also be exploited for targeted drug delivery or prodrug strategies.
Cyclobutanol: The cyclobutane ring is less strained than cyclopropane and is generally more metabolically stable. However, oxidation of the alcohol to the corresponding cyclobutanone is a potential metabolic pathway. The inclusion of a cyclobutane ring can conformationally constrain a molecule, which may enhance binding to a biological target.
Bicyclo[1.1.1]pentylmethanol: Bicyclo[1.1.1]pentanes (BCPs) are increasingly used as bioisosteres of para-substituted phenyl rings. This rigid, three-dimensional scaffold can improve metabolic stability by blocking sites of metabolism on an aromatic ring. The BCP core is generally resistant to metabolic degradation, leading to improved pharmacokinetic profiles in many cases.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of these specific compounds are often proprietary or published within broader synthetic methodology papers. Below are generalized protocols that can be adapted for their synthesis and the evaluation of key properties.
General Procedure for the Synthesis of this compound
A potential synthetic route to this compound involves the reaction of a cyclopropyl Grignard reagent with cyclobutanecarboxaldehyde, followed by an aqueous workup.
Materials:
-
Magnesium turnings
-
Iodine (catalyst)
-
Bromocyclopropane
-
Anhydrous diethyl ether
-
Cyclobutanecarboxaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard reactions
Procedure:
-
Activate magnesium turnings with a crystal of iodine in a flame-dried flask under an inert atmosphere.
-
Add a solution of bromocyclopropane in anhydrous diethyl ether dropwise to the magnesium to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
-
Add a solution of cyclobutanecarboxaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Determining Lipophilicity (logP) by Shake-Flask Method
The octanol-water partition coefficient (logP) is a standard measure of lipophilicity.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Test compound
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC for quantification
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a centrifuge tube containing a known volume of the other solvent (to give a 1:1 or other desired ratio of octanol to water).
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the octanol and aqueous phases.
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the logP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Positive control compound (with known metabolic instability)
-
Incubation plate (e.g., 96-well plate)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer.
-
In an incubation plate, combine the liver microsomes and the test compound solution.
-
Pre-incubate the mixture at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the disappearance of the parent compound over time.
Visualizations
Logical Relationship of Strained Ring Properties
References
A Comparative Guide to the Validation of Analytical Methods for Cyclobutyl(cyclopropyl)methanol Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), for the purity assessment of cyclobutyl(cyclopropyl)methanol. The information presented herein is intended to assist researchers and drug development professionals in selecting and validating the most appropriate analytical method for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. This guide outlines the potential impurities that may arise during its synthesis and provides a framework for the validation of analytical methods to detect and quantify these impurities, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Potential Impurities in this compound
-
Starting Materials: Cyclobutanecarboxaldehyde, cyclopropyl bromide (from Grignard reagent synthesis).
-
By-products:
-
Ring-opening products: Due to the inherent strain in the cyclopropyl ring, acidic or thermal conditions can lead to the formation of open-chain isomers such as 1-cyclobutylbut-3-en-1-ol or other unsaturated alcohols.
-
Rearrangement products: Carbocation-mediated rearrangements could lead to isomers like dicyclobutylmethanol.
-
Homocoupling product: Dicyclopropyl from the Grignard reagent.
-
-
Residual Solvents: Diethyl ether or tetrahydrofuran (THF) are commonly used for Grignard reactions.
Comparison of Analytical Methods
The following tables summarize the key performance characteristics of GC-FID and HPLC-RI for the purity assessment of this compound.
Table 1: General Comparison of GC-FID and HPLC-RI
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RI) |
| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase. FID detects combustible organic compounds. | Separates compounds based on their polarity and interactions with a stationary phase. RI detects changes in the refractive index of the eluent. |
| Applicability | Ideal for volatile and thermally stable compounds like this compound and many of its potential impurities. | Suitable for non-volatile or thermally labile compounds. Can be used for this compound but may be less efficient for volatile impurities. |
| Sensitivity | Generally high sensitivity for hydrocarbons. | Lower sensitivity compared to UV or FID detectors. |
| Specificity | High, based on retention time. Co-elution is possible. | Lower, as any compound that changes the refractive index of the mobile phase will be detected. |
| Gradient Elution | Not applicable (temperature programming is used). | Not compatible with RI detection, limiting the ability to separate complex mixtures with a wide range of polarities. |
| Instrumentation | Relatively simple and robust. | Can be more complex, especially with temperature control for the RI detector. |
Table 2: Comparison of Method Validation Parameters (ICH Q2(R2))
| Validation Parameter | GC-FID | HPLC-RI |
| Specificity | Good. Can be demonstrated by analyzing stressed samples and spiked samples with potential impurities. Peak purity can be assessed using mass spectrometry (GC-MS). | Moderate. Specificity can be challenging due to the non-specific nature of the detector. Peak purity assessment is more difficult. |
| Linearity | Excellent linearity over a wide concentration range. | Good linearity, but the range might be more limited compared to GC-FID. |
| Range | Wide analytical range. | Typically a narrower range than GC-FID. |
| Accuracy | High accuracy can be achieved. | Good accuracy, but can be affected by matrix effects. |
| Precision | High precision (repeatability and intermediate precision). | Good precision, but can be influenced by temperature fluctuations affecting the RI detector. |
| Detection Limit (LOD) | Low LOD for volatile organic compounds. | Higher LOD compared to GC-FID. |
| Quantitation Limit (LOQ) | Low LOQ, suitable for trace impurity analysis. | Higher LOQ, may not be suitable for quantifying very low levels of impurities. |
| Robustness | Generally robust to small variations in parameters like flow rate and temperature program. | More sensitive to variations in mobile phase composition and temperature. |
Experimental Protocols
The following are proposed starting points for method development and validation.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector.
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RI) Method
-
Instrumentation: HPLC system with a refractive index detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Mandatory Visualization
The following diagrams illustrate the general workflow for analytical method validation.
Caption: General workflow for analytical method validation.
Caption: Logical relationship for selecting an analytical method.
Conclusion
For the purity assessment of this compound, GC-FID is generally the recommended method . Its high sensitivity, specificity for volatile organic compounds, and robustness make it well-suited for detecting and quantifying the target compound and its likely impurities.
HPLC-RI serves as a viable alternative , particularly if the compound or its impurities are thermally labile or non-volatile. However, its lower sensitivity and the limitations of isocratic elution with RI detection may pose challenges for trace impurity analysis.
The choice of method should be based on a thorough evaluation of the specific requirements of the analysis, including the expected impurity profile and the required limits of detection and quantification. Regardless of the method chosen, a comprehensive validation study must be performed in accordance with ICH guidelines to ensure the reliability and accuracy of the results.
Safety Operating Guide
Proper Disposal of Cyclobutyl(cyclopropyl)methanol: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat Cyclobutyl(cyclopropyl)methanol as a flammable and potentially hazardous chemical waste. It must be collected for disposal by a licensed environmental management company and must not be disposed of down the drain.
This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance. The information is based on general principles of hazardous waste management and data from structurally similar chemicals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The guidance provided is based on the known hazards of similar chemical structures, such as cyclopropyl carbinol and cyclobutylmethanol, which are classified as flammable liquids.[1][2] It is mandatory to consult the official SDS provided by your supplier for this specific chemical before handling and disposal.
Chemical Safety and Hazard Summary
While detailed hazard information for this compound is limited, its structural components suggest it should be handled as a flammable liquid. The data below is compiled from public chemical databases and SDSs of analogous compounds.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 219717-34-7[3] |
| Molecular Formula | C₈H₁₄O[3][4] |
| Molecular Weight | 126.2 g/mol [4] |
| Anticipated Hazards | Flammable Liquid (Assumed Category 3) : Based on analogous compounds like Cyclopropyl carbinol and Cyclobutylmethanol.[1][2] Keep away from heat, sparks, and open flames.[1][5] |
| Potential Health Hazards : May include skin, eye, and respiratory tract irritation. May be harmful if swallowed.[1][5][6] | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat are required. Work should be performed in a chemical fume hood.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must follow the "cradle-to-grave" principle of hazardous waste management, ensuring it is handled safely from the moment it is declared waste until its final destruction.[7]
Step 1: Waste Identification and Segregation
-
Declare as Waste: Any unused, expired, or contaminated this compound is considered hazardous waste.
-
Segregate at Source: Do not mix this waste with other waste streams. Specifically, collect it as a non-halogenated flammable liquid .
-
Incompatibility: Keep it separate from acids, bases, and strong oxidizing agents to prevent dangerous chemical reactions.[1]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a clean, leak-proof container designated for flammable liquid waste. Glass bottles or metal safety cans are appropriate.[7][8] Ensure the container material is compatible with the chemical.
-
Label the Container Immediately: Attach a "Hazardous Waste" label to the container before adding any waste.
-
Complete the Label: Fill out the label with the following information:
-
The full chemical name: "Waste this compound". Do not use abbreviations or formulas.
-
All chemical constituents and their approximate percentages if it's a mixture.
-
The hazard characteristics (e.g., "Flammable Liquid").
-
The accumulation start date (the date the first drop of waste is added).
-
Your name, laboratory, and contact information.
-
Step 3: Accumulation and Storage
-
Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[8]
-
Designate a Storage Area: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation (e.g., in the fume hood where the work is done).
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.
-
Store Safely: The SAA for flammable liquids should be in a well-ventilated area, away from heat sources, and preferably within a flammable storage cabinet.
Step 4: Arranging for Disposal
-
Monitor Fill Level: Do not overfill the waste container. Leave at least 10% of headspace to allow for vapor expansion.[8]
-
Adhere to Time and Volume Limits: Your institution will have limits on how long you can accumulate waste (e.g., up to one year) and the maximum volume allowed in the SAA.
-
Request a Pickup: Once the container is nearly full or nearing its accumulation time limit, submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EHS) department. Follow their specific online or paper-based procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. This compound | C8H14O | CID 64986421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. gpic.com [gpic.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Laboratory Waste – UF | EHS [ehs.ufl.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
